MEN 11270
Description
Properties
CAS No. |
235082-52-7 |
|---|---|
Molecular Formula |
C60H90N20O11S |
Molecular Weight |
1299.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[[(1R,11S,14S,19S)-14-[3-(diaminomethylideneamino)propyl]-2,12,15,20-tetraoxo-3,13,16,21-tetrazapentacyclo[19.8.0.03,11.04,9.023,28]nonacosa-23,25,27-trien-19-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1 |
InChI Key |
LPLBKEKLEUYDEJ-UUHVOKIZSA-N |
Isomeric SMILES |
C1CCC2C(C1)C[C@@H]3N2C(=O)[C@H]4CC5=CC=CC=C5CN4C(=O)[C@H](CCNC(=O)[C@@H](NC3=O)CCCN=C(N)N)NC(=O)[C@@H](CC6=CC=CS6)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Canonical SMILES |
C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Appearance |
White lyophilised solid |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
RRPXGXXXXR(Modifications: Arg-1 = D-Arg, X-1 = Hyp, X-2 = Thi, X-3 = Dab, X-4 = D-Tic, X-5 = Oic, cyclized 7γ - 10α) |
storage |
-20°C |
Synonyms |
(2S,4R,Z)-1-((S)-1-((S)-2-((Z)-((R)-2-amino-5-guanidino-1-hydroxypentylidene)amino)-5-guanidinopentanoyl)pyrrolidine-2-carbonyl)-N-((Z)-2-(((2S,Z)-1-(((5S,8Z,10S,11Z,12aS,19aR)-10-(3-guanidinopropyl)-9,12-dihydroxy-4,19-dioxo-2,4,5,6,7,10,12a,13,13a,14,15 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MEN 11270
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MEN 11270, a potent and selective antagonist of the bradykinin B2 receptor. This document collates key preclinical data, details the experimental methodologies used for its characterization, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a synthetic, cyclic decapeptide that functions as a competitive antagonist at the bradykinin B2 receptor (B2R).[1] The B2R is a G-protein coupled receptor (GPCR) that is constitutively expressed in a variety of tissues and is the primary mediator of the physiological effects of bradykinin.[2][3] These effects include vasodilation, increased vascular permeability, smooth muscle contraction, and pain signaling. By binding to the B2R with high affinity, this compound effectively blocks the binding of the endogenous agonist, bradykinin, thereby inhibiting its downstream signaling cascades and physiological effects.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its analogs from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of this compound
| Parameter | Assay System | Value | Reference |
| pKi | Human B2 Receptor (CHO cells) | 9.4 | [1] |
| pA2 | Human Umbilical Vein | 8.1 | [1] |
| pKB | Guinea Pig Ileum | 8.3 | [1] |
Table 2: Comparative In Vitro Activity of this compound Analogs
| Compound | pKi (hB2R) | pA2 (hUV) | pKB (gpI) | Reference |
| This compound | 9.4 | 8.1 | 8.3 | [1] |
| MEN 12388 | 9.5 | 8.2 | 8.4 | [1] |
| MEN 13405 | 8.9 | - | 8.0 | [1] |
| MEN 13346 | 9.7 | 8.2 | 7.9 | [1] |
| MEN 13031 | 9.5 | 7.9 | 8.5 | [1] |
hB2R: human B2 Receptor; hUV: human Umbilical Vein; gpI: guinea pig Ileum
Signaling Pathways
The binding of bradykinin to the B2 receptor primarily activates the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade that this compound effectively inhibits.
References
In-Depth Technical Guide: The Function and Mechanism of MEN 11270
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEN 11270 is a potent and selective, cyclic decapeptide antagonist of the bradykinin B2 receptor. Developed as a conformationally constrained analog of Icatibant, it exhibits high-affinity binding to the human B2 kinin receptor and demonstrates effective in vitro and in vivo antagonism of bradykinin-induced physiological effects. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the bradykinin B2 receptor.[1] By binding to this receptor, it prevents the endogenous ligand, bradykinin, from activating its downstream signaling pathways. Bradykinin, a physiologically active peptide of the kinin-kallikrein system, is involved in a variety of physiological and pathological processes, including inflammation, vasodilation, pain, and smooth muscle contraction. The B2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by bradykinin, primarily couples to Gq and Gi proteins.
The antagonism of the B2 receptor by this compound effectively blocks these bradykinin-mediated effects, suggesting its potential therapeutic utility in conditions characterized by excessive bradykinin activity, such as inflammatory disorders and certain types of pain.
Signaling Pathway of the Bradykinin B2 Receptor
The binding of bradykinin to the B2 receptor initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathway that is inhibited by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical pharmacological studies.
Table 1: In Vitro Receptor Binding and Antagonist Activity
| Assay System | Parameter | Value | Reference Compound | Reference Value |
| WI38 human fibroblasts (B2 receptor) | pKi (vs. [³H]-Bradykinin) | 10.3 ± 0.08 | Icatibant | 10.6 |
| Human umbilical vein contraction | pA₂ (vs. Bradykinin) | 8.14 | Icatibant | 8.4 |
| Guinea pig ileum contraction | pKB | Not Reported | - | - |
Table 2: In Vivo Antagonist Activity in Guinea Pigs (Bradykinin-induced responses)
| Administration Route | Effect Measured | Dose (nmol/kg) | % Inhibition | Comparator | Comparator Dose (nmol/kg) | Comparator % Inhibition |
| Intravenous (i.v.) | Bronchoconstriction | 10 - 100 | Dose-dependent | Icatibant | 10 - 100 | Comparable to this compound |
| Intravenous (i.v.) | Hypotension | 10 - 100 | Dose-dependent | Icatibant | 10 - 100 | Comparable to this compound |
| Intratracheal (i.t.) | Bronchoconstriction | 10 - 100 | Dose-dependent | Icatibant | 10 - 100 | This compound more prolonged |
| Intratracheal (i.t.) | Hypotension | 10 - 100 | Dose-dependent | Icatibant | 10 - 100 | No significant difference |
Table 3: In Vivo Cardiovascular Effects in Rats
| Administration Route | Dose (µmol/kg) | Effect on Blood Pressure | Effect on Heart Rate |
| Intravenous (i.v.) bolus | 0.1 | Increased | Not Reported |
| Intravenous (i.v.) bolus | 0.3 | Dose-related increase | Bradycardia |
| Intravenous (i.v.) infusion (15 min) | 1 | Hypertension | Increased |
| Intravenous (i.v.) infusion (60 min) | 1 | Hypertension | No significant change |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Radioligand Binding Assay
This protocol describes the method used to determine the binding affinity of this compound for the human B2 kinin receptor.
-
Cell Culture and Membrane Preparation: WI38 human fibroblasts, which constitutively express the B2 kinin receptor, are cultured to confluence. The cells are then harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [³H]-Bradykinin in a suitable buffer. Increasing concentrations of this compound are added to compete for binding to the B2 receptors. Non-specific binding is determined in the presence of a saturating concentration of unlabeled bradykinin.
-
Separation and Counting: After incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to reduce non-specific binding. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Bradykinin). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Guinea Pig Bronchoconstriction and Hypotension Model
This protocol outlines the in vivo assessment of this compound's ability to antagonize bradykinin-induced bronchoconstriction and hypotension in anesthetized guinea pigs.[2]
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheotomy is performed, and the trachea is cannulated for artificial ventilation. The jugular vein and carotid artery are cannulated for intravenous drug administration and blood pressure measurement, respectively.
-
Measurement of Bronchoconstriction and Blood Pressure: Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure or resistance to airflow. Blood pressure is continuously monitored via the arterial cannula connected to a pressure transducer.
-
Experimental Procedure: A baseline response to an intravenous injection of bradykinin is established. This compound or its vehicle is then administered either intravenously or intratracheally. After a predetermined time, the bradykinin challenge is repeated, and the changes in bronchoconstriction and blood pressure are recorded.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor and hypotensive responses to bradykinin compared to the pre-treatment response. Dose-response curves are then generated to determine the potency of this compound.
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist of the bradykinin B2 receptor. Preclinical data demonstrate its potent inhibitory effects on bradykinin-mediated responses both in vitro and in vivo. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacology of this compound and its potential therapeutic applications in bradykinin-driven pathologies. Further investigation into its pharmacokinetic and toxicological profile would be necessary to advance this compound into clinical development.
References
MEN 11270: A Potent and Selective B2 Kinin Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of MEN 11270, a potent and selective antagonist of the bradykinin B2 receptor. It details the compound's mechanism of action, the associated signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is a synthetic cyclic decapeptide that has been identified as a highly potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2] Its constrained cyclic structure contributes to its high affinity and stability. The B2 receptor, a G-protein coupled receptor (GPCR), is constitutively expressed in various tissues and is the primary receptor for the inflammatory mediator bradykinin and its analog kallidin.[3] By blocking the action of bradykinin at the B2 receptor, this compound effectively inhibits bradykinin-induced physiological responses, such as vasodilation, increased vascular permeability, pain, and smooth muscle contraction.[3] This makes it a valuable tool for studying the physiological and pathological roles of the kallikrein-kinin system and a potential therapeutic agent for inflammatory conditions, pain, and other disorders where bradykinin is implicated.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the B2 kinin receptor, thereby preventing the binding of the endogenous agonist bradykinin. This antagonistic action blocks the conformational changes in the receptor that are necessary to initiate intracellular signaling cascades. The high affinity of this compound for the B2 receptor ensures a potent and sustained blockade of bradykinin-mediated effects.
B2 Kinin Receptor Signaling Pathway
The bradykinin B2 receptor is primarily coupled to the Gq class of G-proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of intracellular proteins, leading to the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT pathways. These pathways ultimately regulate a wide range of cellular responses, including inflammation, cell proliferation, and pain signaling.
References
An In-depth Technical Guide to the MEN 11270 Peptide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEN 11270 is a potent and selective synthetic cyclic decapeptide antagonist of the bradykinin B2 receptor. Its constrained conformational structure contributes to its high affinity and specificity, making it a valuable tool for investigating the physiological and pathological roles of the bradykinin system. This technical guide provides a comprehensive overview of the structure, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its biological activity.
Peptide Structure and Sequence
This compound is a cyclic decapeptide with the following sequence and structure:
Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Dab-D-Tic-Oic-Arg-OH, with a cyclization between the gamma-carboxyl group of Dab⁷ and the alpha-amino group of Arg¹⁰.[1]
Modified Residues:
-
D-Arg¹: D-Arginine
-
Hyp⁴: (2S,4R)-4-Hydroxyproline
-
Thi⁶: L-thienylalanine
-
Dab⁷: L-α,γ-diaminobutyric acid
-
D-Tic⁸: (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Oic⁹: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
Molecular Formula: C₆₀H₉₀N₂₀O₁₁S
Molecular Weight: 1299.56 g/mol
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by solution-phase cyclization and final deprotection. An efficient synthetic strategy resulted in an overall yield of 28%.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis (Linear Peptide)
This protocol is a representative procedure based on established Fmoc-SPPS methodologies and the specific requirements for the this compound sequence.
Resin:
-
Fmoc-Rink Amide resin (or a similar suitable resin for C-terminal amide).
General Synthesis Cycle:
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 5-10 minutes. For critical residues like Tic, Dab, Thi, and Pro, double coupling and extended acylation times are recommended to ensure complete reaction.[1] For the coupling of Dab, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium (HATU) is the preferred coupling reagent.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Experimental Protocol: Cleavage from Resin and Cyclization
-
Selective Deprotection: After assembly of the linear peptide, selectively deprotect the side chains of Dab⁷ and the N-terminal of Arg¹⁰.
-
Cleavage from Resin: Cleave the partially protected linear peptide from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Cyclization in Solution:
-
Dissolve the crude linear peptide in a large volume of DMF.
-
Add a cyclization reagent. To minimize racemization of the C-terminal Arginine, HATU is the preferred reagent over EDC/HOBt.[1]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the cyclization by RP-HPLC.
-
-
Final Deprotection: After cyclization, remove the remaining side-chain protecting groups using a suitable cleavage cocktail. To prevent sulfation of the Hyp side chain, scavengers such as dimethylsulfide or thiocresol should be included.[1]
Experimental Workflow: Synthesis and Purification of this compound
References
An In-depth Technical Guide to MEN 11270: A Selective Bradykinin B2 Receptor Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of MEN 11270, a potent and selective peptide antagonist of the bradykinin B2 receptor. This compound, a conformationally constrained cyclic decapeptide, emerged from research focused on developing analogs of the known B2 antagonist, HOE 140 (Icatibant). This guide details the discovery, synthesis, mechanism of action, and key preclinical findings related to this compound. All quantitative data from cited studies are summarized in tabular format for clarity and comparative analysis. Detailed experimental methodologies are provided for core assays, and signaling pathways and experimental workflows are visualized using the DOT language.
Introduction and Discovery
This compound is a synthetic cyclic decapeptide developed by Menarini Ricerche, Florence, Italy, as part of a research program aimed at identifying novel bradykinin B2 receptor antagonists.[1][2] The discovery of this compound was rooted in the exploration of conformationally constrained analogs of the linear peptide antagonist HOE 140.[1][2] The rationale was that cyclization would lock the peptide into a bioactive conformation, potentially increasing affinity and selectivity for the B2 receptor.[1]
The synthesis of this compound was achieved through a multi-step solid-phase peptide synthesis strategy.[3] This involved the sequential assembly of the linear peptide on a resin support, followed by solution-phase cyclization to form the final constrained structure.[3] This synthetic approach allowed for the precise incorporation of non-standard amino acids and the formation of the desired cyclic architecture.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
This compound exerts its pharmacological effects by acting as a competitive antagonist at the bradykinin B2 receptor.[1][2][4] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that is constitutively expressed in a wide variety of tissues and mediates the majority of the physiological and pathophysiological effects of bradykinin.[5][6][7]
Upon binding of its endogenous ligand, bradykinin, the B2 receptor primarily couples to Gαq/11, activating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.[5][8] These signaling events ultimately lead to downstream effects such as vasodilation, increased vascular permeability, and pain. By competitively binding to the B2 receptor, this compound prevents the binding of bradykinin and subsequent activation of these intracellular signaling pathways.
Signaling Pathway of the Bradykinin B2 Receptor
Caption: Bradykinin B2 Receptor Signaling Pathway.
Preclinical Pharmacology
The preclinical characterization of this compound has demonstrated its high affinity and selectivity for the bradykinin B2 receptor, as well as its functional antagonism in both in vitro and in vivo models.
In Vitro Studies
This compound has been shown to bind with high affinity to the human bradykinin B2 receptor.[1][4] In competitive binding assays, it effectively displaced radiolabeled bradykinin, indicating a direct interaction with the receptor binding site.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Cell Line | Reference |
| pKi | 10.3 | WI38 human fibroblasts | [4] |
Furthermore, this compound displayed high selectivity for the B2 receptor over a panel of 29 other receptors and ion channels, with pIC50 values less than 5.5 for all off-target sites tested.[2][9]
In Vivo Studies
The in vivo efficacy of this compound has been demonstrated in models of bradykinin-induced physiological responses. Intravenous administration of this compound was shown to block both the hypotensive and bronchoconstrictor effects of exogenous bradykinin in anesthetized guinea pigs.[1]
Table 2: In Vivo Antagonist Activity of this compound
| Model | Effect of Bradykinin | Effect of this compound | Species | Reference |
| Blood Pressure | Hypotension | Blocks hypotension | Guinea Pig | [1] |
| Airway Resistance | Bronchoconstriction | Blocks bronchoconstriction | Guinea Pig | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Competition Binding Assay
This protocol describes a standard method for determining the binding affinity of a test compound for the bradykinin B2 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human bradykinin B2 receptor (e.g., WI38 human fibroblasts).
-
Radioligand: [3H]-Bradykinin.
-
Non-specific binding control: A high concentration of unlabeled bradykinin.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, [3H]-Bradykinin (at a concentration close to its Kd), and either vehicle (for total binding), unlabeled bradykinin (for non-specific binding), or this compound at various concentrations.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Competitive Binding Assay
Caption: Experimental Workflow for a Competitive Binding Assay.
In Vivo Model of Bradykinin-Induced Hypotension and Bronchoconstriction
This protocol outlines a method to assess the in vivo antagonist activity of this compound.
Objective: To evaluate the ability of this compound to block bradykinin-induced changes in blood pressure and airway resistance.
Animals: Male Dunkin-Hartley guinea pigs.
Procedure:
-
Anesthetize the animals (e.g., with urethane).
-
Cannulate the jugular vein for intravenous administration and the carotid artery for blood pressure monitoring.
-
Measure airway resistance using a suitable method (e.g., whole-body plethysmography).
-
Administer a bolus intravenous injection of bradykinin to induce hypotension and bronchoconstriction and record the baseline response.
-
After a stabilization period, administer this compound intravenously at various doses.
-
Following administration of this compound, re-challenge the animals with the same dose of bradykinin.
-
Record the changes in blood pressure and airway resistance and compare the responses before and after this compound administration to determine the inhibitory effect.
Conclusion
This compound is a potent and selective bradykinin B2 receptor antagonist with a well-defined mechanism of action. Its discovery and preclinical characterization have provided valuable insights into the structure-activity relationships of cyclic peptide antagonists for the B2 receptor. The in vitro and in vivo data demonstrate its ability to effectively block bradykinin-mediated signaling and physiological responses. While no clinical trial data for this compound is publicly available, it remains an important tool compound for research into the role of the bradykinin system in health and disease. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
- 1. innoprot.com [innoprot.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Solid-phase synthesis of this compound, a new cyclic peptide kinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 235082-52-7|DC Chemicals [dcchemicals.com]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 7. gosset.ai [gosset.ai]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
MEN 11270: A Deep Dive into its Binding Affinity for Bradykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of MEN 11270 for bradykinin receptors. This compound, a potent and selective antagonist, has been a subject of significant interest in the study of bradykinin-mediated physiological and pathological processes. This document outlines its quantitative binding characteristics, the experimental methodologies used for their determination, and the underlying signaling pathways of its target receptors.
Executive Summary
This compound is a highly potent and selective competitive antagonist of the bradykinin B2 receptor. It exhibits a high binding affinity for the B2 receptor, with a reported pKi value of 10.3. In contrast, its affinity for the bradykinin B1 receptor is significantly lower, underscoring its selectivity. This selectivity makes this compound a valuable tool for elucidating the specific roles of the B2 receptor in various biological systems.
Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound for human bradykinin B1 and B2 receptors has been determined through radioligand competition binding assays. The data clearly demonstrates the compound's high affinity and selectivity for the B2 receptor subtype.
| Compound | Receptor Subtype | pKi | IC50 | Assay Type | Radioligand | Cell Line |
| This compound | Bradykinin B2 | 10.3[1] | - | Competition Binding | [³H]-Bradykinin | WI38 human fibroblasts[1] |
| This compound | Bradykinin B1 | < 5.5 | > 3 µM | Competition Binding | [³H]-[Des-Arg⁹]-Bradykinin | - |
| This compound | Other Receptors (29 total) | < 5.5 | > 3 µM | Various | Various | - |
Note: A lower pKi value indicates a stronger binding affinity. The pIC50 value of < 5.5 for other receptors, including the bradykinin B1 receptor, indicates a much lower affinity compared to the B2 receptor.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of this compound's binding affinity for bradykinin receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human bradykinin B1 or B2 receptor.
-
Radioligand: [³H]-Bradykinin for B2 receptor assays or [³H]-[Des-Arg⁹]-Bradykinin for B1 receptor assays.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., bovine serum albumin) to reduce non-specific binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of cell membranes is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Bradykinin Receptor Signaling Pathways
Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The B1 and B2 receptors primarily couple to Gq/11 and Gi proteins.
References
In-Depth Technical Guide: The Selectivity Profile of MEN 11270
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
MEN 11270 is a potent and highly selective non-peptide antagonist of the bradykinin B2 receptor. A cyclic decapeptide, it demonstrates high binding affinity for the human B2 receptor, positioning it as a significant tool for research into the physiological and pathological roles of the bradykinin system. This document provides a comprehensive overview of the selectivity profile of this compound, including its binding affinities, functional activities, and the experimental methodologies used for their determination.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized by its high affinity for the bradykinin B2 receptor, with significantly lower affinity for a range of other G-protein coupled receptors (GPCRs) and ion channels.
| Target Receptor | Ligand | Assay Type | Tissue/Cell Line | Species | Affinity/Potency Metric | Value | Reference |
| Bradykinin B2 | [3H]-Bradykinin | Radioligand Binding | WI38 human fibroblasts | Human | pKi | 10.3 | [1] |
| Bradykinin B2 | This compound | Radioligand Binding | Rabbit ileum smooth muscle | Rabbit | pKi | 10.3 | |
| Bradykinin B2 | This compound | Radioligand Binding | Pig ileum smooth muscle | Pig | pKi | 10.1 | |
| Bradykinin B2 | Bradykinin | Functional Assay (Contractility) | Human isolated umbilical vein | Human | pA2 | 8.14 ± 0.22 | |
| Panel of 29 Receptors and Ion Channels | Various | Not Specified | Not Specified | Not Specified | pIC50 | < 5.5 |
Note: While it is documented that this compound exhibits low affinity (pIC50 < 5.5) for a panel of 29 other receptors and ion channels, the specific data for each of these targets is not publicly available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of the binding affinity (Ki) of this compound for the bradykinin B2 receptor using a competitive radioligand binding assay with [3H]-Bradykinin.
1. Membrane Preparation:
-
Cells expressing the human bradykinin B2 receptor (e.g., WI38 human fibroblasts or a recombinant cell line) are cultured and harvested.
-
The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The total protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of [3H]-Bradykinin (typically at or near its Kd value).
-
A range of concentrations of the unlabeled competitor, this compound.
-
For the determination of total binding, vehicle is added instead of the competitor.
-
For the determination of non-specific binding, a saturating concentration of unlabeled bradykinin is added.
-
-
The plate is incubated for a sufficient time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration of the well contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Bradykinin) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium mobilization.
1. Cell Preparation:
-
Cells endogenously or recombinantly expressing the bradykinin B2 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to an appropriate confluency.
-
On the day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are incubated with the dye for a specific period (e.g., 30-60 minutes) at 37°C to allow for de-esterification of the dye.
-
After incubation, the cells are washed to remove excess extracellular dye.
2. Assay Procedure:
-
The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or a microplate reader with a fluorescent imaging system).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells, and the cells are pre-incubated for a defined period.
-
The cells are then stimulated by the addition of a fixed concentration of bradykinin (typically the EC80 concentration to ensure a robust signal).
-
The fluorescence intensity is monitored over time to measure the change in intracellular calcium concentration.
3. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve after agonist addition.
-
The data are normalized to the response induced by bradykinin in the absence of the antagonist.
-
The IC50 value for this compound is determined by plotting the percentage of inhibition versus the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if the antagonism is competitive.
Signaling Pathways and Visualizations
This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of bradykinin to its B2 receptor. The B2 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 and Gi pathways.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
References
The Role of MEN 11467 in Tachykinin NK1 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MEN 11467, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It details the compound's mechanism of action in blocking the signaling pathways initiated by the endogenous ligand, Substance P, and presents key quantitative data, experimental methodologies, and visual representations of the involved cellular processes.
Core Concepts: The Tachykinin NK1 Receptor and Substance P Signaling
The tachykinin NK1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Its primary endogenous ligand is the neuropeptide Substance P (SP).[1] The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events.[2][3] The receptor couples to both Gq and Gs G-proteins.[4][5] Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] The Gs protein pathway, on the other hand, involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[4] MEN 11467 exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing Substance P from initiating these downstream signaling cascades.
Quantitative Data for MEN 11467
The following tables summarize the key quantitative data for MEN 11467, demonstrating its high affinity and potent antagonist activity at the tachykinin NK1 receptor.
| Parameter | Cell Line/Tissue | Value | Reference |
| pKi | IM9 Lymphoblastoid Cells | 9.4 ± 0.1 | [2][6] |
| pKi | IM9 Cells | < 6 (for NK2 and NK3 receptors) | [2][6] |
Table 1: In Vitro Binding Affinity of MEN 11467.
| Parameter | Assay System | Value | Reference |
| pKB | Guinea Pig Isolated Ileum | 10.7 ± 0.1 | [2][6] |
| ID50 (i.v.) | Guinea Pig Bronchoconstriction | 29 ± 5 µg/kg | [2][6] |
| ID50 (intranasal) | Guinea Pig Bronchoconstriction | 31 ± 12 µg/kg | [2][6] |
| ID50 (intraduodenal) | Guinea Pig Bronchoconstriction | 670 ± 270 µg/kg | [2][6] |
| ID50 (oral) | Guinea Pig Plasma Protein Extravasation | 6.7 ± 2 mg/kg | [2][6] |
| ID50 (oral, antigen challenge) | Guinea Pig Plasma Protein Extravasation | 1.3 mg/kg | [2][6] |
| ED50 (i.v.) | Gerbil Foot Tapping Behavior | 2.96 ± 2 mg/kg | [2][6] |
| IC50 | Ferret Trachea Mucus Secretion | ~0.3 µM | [7] |
Table 2: In Vitro and In Vivo Functional Antagonist Activity of MEN 11467.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Tachykinin NK1 Receptor Signaling Pathway and MEN 11467 Inhibition.
Caption: Experimental Workflows for Characterizing MEN 11467 Activity.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of MEN 11467 for the human tachykinin NK1 receptor.
Materials:
-
Cell Line: Human lymphoblastoid IM9 cells, which endogenously express the NK1 receptor.
-
Radioligand: [3H]Substance P.
-
Test Compound: MEN 11467.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: IM9 cells are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Binding Reaction: In a 96-well plate, membrane homogenate is incubated with a fixed concentration of [3H]Substance P and varying concentrations of unlabeled MEN 11467.
-
Incubation: The reaction plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and the amount of radioactivity retained on each filter (representing bound [3H]Substance P) is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P and subtracted from the total binding to obtain specific binding. The IC50 value (the concentration of MEN 11467 that inhibits 50% of specific [3H]Substance P binding) is calculated by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Functional Assay
Objective: To determine the functional antagonist activity (pKB) of MEN 11467 at the NK1 receptor.
Materials:
-
Animal: Male Dunkin-Hartley guinea pigs.
-
Tissue: Distal ileum.
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 / 5% CO2.
-
Agonist: Substance P.
-
Antagonist: MEN 11467.
-
Organ Bath: Isolated tissue organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: A segment of the distal ileum is removed from the guinea pig and placed in oxygenated Tyrode's solution. The longitudinal muscle with the myenteric plexus attached is carefully dissected.
-
Mounting: The tissue strip is mounted in an organ bath containing continuously oxygenated Tyrode's solution at 37°C under a resting tension of approximately 1 gram.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with regular washing with fresh Tyrode's solution.
-
Concentration-Response Curve to Agonist: A cumulative concentration-response curve to Substance P is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, it is incubated with a fixed concentration of MEN 11467 for a predetermined time (e.g., 30-60 minutes).
-
Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to Substance P is generated in the presence of MEN 11467.
-
Data Analysis: The antagonist effect is quantified by the rightward shift of the concentration-response curve. The pKB value is calculated using the Schild equation, which provides a measure of the antagonist's affinity for the receptor in a functional system.
Conclusion
MEN 11467 is a highly potent and selective antagonist of the tachykinin NK1 receptor. Its mechanism of action involves the competitive blockade of Substance P binding, thereby inhibiting the downstream signaling cascades that lead to various physiological responses. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on NK1 receptor-targeted therapeutics. The visualization of the signaling pathways and experimental workflows further aids in understanding the complex interactions and methodologies involved in the study of this important class of compounds.
References
- 1. Guinea Pig Ileum [norecopa.no]
- 2. The influence of substance P on the response of guinea-pig isolated ileum to periarterial nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A pharmacological investigation of synthetic substance P on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. DOT Language | Graphviz [graphviz.org]
An In-Depth Technical Guide to MEN 11270 and its Interaction with the Kallikrein-Kinin System
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN 11270 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor, a key component of the kallikrein-kinin system (KKS). The KKS is a complex endogenous cascade that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain. Bradykinin, the primary effector of the KKS, exerts its effects through the activation of two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and mediates the majority of the physiological effects of bradykinin. Consequently, antagonism of the B2 receptor presents a promising therapeutic strategy for a variety of conditions, including inflammatory disorders, pain, and angioedema.
This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, its interaction with the kallikrein-kinin system, and the experimental methodologies used to characterize this interaction.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonist activity, and in vivo efficacy.
Table 1: In Vitro Binding Affinity and Functional Antagonist Activity of this compound
| Parameter | Assay System | Value | Reference |
| pKi | [³H]-Bradykinin competition binding in human recombinant B2 receptors expressed in CHO cells | 10.3 ± 0.1 | |
| pA₂ | Bradykinin-induced inositol phosphate accumulation in human recombinant B2 receptors expressed in CHO cells | 9.8 ± 0.2 | |
| pA₂ | Bradykinin-induced contraction of the rabbit jugular vein | 9.5 ± 0.1 | |
| pKB | Bradykinin-induced contraction of the guinea pig ileum | 8.9 ± 0.1 |
Table 2: In Vivo Antagonist Activity of this compound in Guinea Pigs
| Experimental Model | Route of Administration | Dose | Inhibition of Bradykinin Response | Reference |
| Bradykinin-induced bronchoconstriction | Intravenous | 3 nmol/kg | ~50% | |
| Bradykinin-induced bronchoconstriction | Intravenous | 10 nmol/kg | Complete blockade | |
| Bradykinin-induced hypotension | Intravenous | 3 nmol/kg | ~40% | |
| Bradykinin-induced hypotension | Intravenous | 10 nmol/kg | ~70% |
Table 3: Selectivity Profile of this compound
| Receptor/Ion Channel | Binding Affinity (pIC₅₀) | Reference |
| Over 29 other receptors and ion channels | < 5.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Meini et al. (1999).
Radioligand Binding Assays
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor were cultured in Dulbecco's modified Eagle's medium supplemented with 10% fetal calf serum, penicillin, streptomycin, and G418. For membrane preparation, cells were harvested, homogenized in ice-cold Tris-HCl buffer, and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.
-
Binding Assay: Competition binding assays were performed using [³H]-bradykinin as the radioligand. Membranes were incubated with [³H]-bradykinin and various concentrations of this compound in a final volume of 0.25 ml. Non-specific binding was determined in the presence of an excess of unlabeled bradykinin. The incubation was terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Assays (Inositol Phosphate Accumulation)
-
Cell Culture: CHO cells expressing the human B2 receptor were cultured as described above.
-
Assay: Cells were pre-incubated with myo-[³H]inositol to label the phosphoinositide pools. After washing, cells were stimulated with bradykinin in the presence or absence of various concentrations of this compound. The reaction was stopped by the addition of perchloric acid.
-
Data Analysis: The accumulation of [³H]-inositol phosphates was determined by ion-exchange chromatography. The antagonist activity was expressed as the pA₂, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.
In Vivo Studies in Guinea Pigs
-
Animal Preparation: Male Dunkin-Hartley guinea pigs were anesthetized with pentobarbital sodium. The trachea was cannulated for artificial respiration, and the jugular vein and carotid artery were cannulated for drug administration and blood pressure recording, respectively.
-
Measurement of Bronchoconstriction: Bronchial resistance was measured using a pneumotachograph and a differential pressure transducer. Bradykinin was administered intravenously to induce bronchoconstriction.
-
Measurement of Hypotension: Mean arterial blood pressure was recorded from the carotid artery. Bradykinin was administered intravenously to induce hypotension.
-
Drug Administration: this compound was administered intravenously at various doses before the bradykinin challenge.
-
Data Analysis: The inhibitory effect of this compound on bradykinin-induced responses was calculated as the percentage reduction in the response compared to the control response.
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
The activation of the bradykinin B2 receptor by its endogenous ligand, bradykinin, initiates a cascade of intracellular signaling events. This compound, as a selective antagonist, blocks these downstream effects. The primary signaling pathway involves the coupling of the B2 receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing a B2 Receptor Antagonist
The characterization of a novel B2 receptor antagonist like this compound typically follows a structured experimental workflow, progressing from in vitro to in vivo studies. This workflow is designed to assess the compound's affinity, potency, selectivity, and efficacy.
Caption: A typical experimental workflow for the characterization of a B2 receptor antagonist.
Conclusion
This compound is a highly potent and selective bradykinin B2 receptor antagonist. Its high affinity and functional antagonism have been demonstrated in a variety of in vitro and in vivo models. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued investigation and potential therapeutic application of this and similar compounds. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development targeting the kallikrein-kinin system.
Preclinical Profile of MEN 11270: A Potent and Selective B2 Bradykinin Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on MEN 11270, a potent and selective peptide antagonist of the bradykinin B2 receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the compound's pharmacological properties, mechanism of action, and preclinical efficacy.
Core Compound Profile
This compound is a conformationally constrained, cyclic decapeptide analogue of HOE 140. It demonstrates high affinity and selectivity for the human bradykinin B2 receptor, a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and vascular permeability.
Quantitative In Vitro Pharmacology
The in vitro activity of this compound and its analogues has been characterized through radioligand binding assays and functional assessments in isolated tissues. The data consistently demonstrates the high affinity and potent antagonist activity of this compound at the human B2 bradykinin receptor.
| Compound | pKi (hB2R) | pA2 (hUV) | pKB (gpI) |
| This compound | 10.3 | 8.1 | 8.3 |
| MEN 12388 | 9.5 | 8.2 | 8.4 |
| MEN 13405 | 8.9 | - | 8.0 |
| MEN 12739 | 9.4 | 7.9 | 7.4 |
| MEN 13052 | 9.6 | 8.3 | 7.8 |
| MEN 13346 | 9.7 | 8.2 | 7.9 |
| MEN 13371 | 8.6 | 7.5 | 7.9 |
| MEN 13031 | 9.5 | 7.9 | 8.5 |
hB2R: human B2 Receptor expressed in Chinese hamster ovary cells. hUV: human isolated umbilical vein. gpI: guinea pig isolated ileum.
In Vivo Preclinical Efficacy
Preclinical studies in animal models have demonstrated the ability of this compound to effectively block bradykinin-induced physiological responses in vivo. Specifically, this compound has been shown to antagonize bradykinin-induced hypotension and bronchoconstriction in anesthetized guinea pigs, highlighting its potential therapeutic utility in conditions where the bradykinin B2 receptor is implicated.
Mechanism of Action: B2 Bradykinin Receptor Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of bradykinin to the B2 receptor. This prevents the activation of downstream signaling cascades that are responsible for the physiological effects of bradykinin. The binding of bradykinin to the B2 receptor typically activates Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.
Caption: Mechanism of action of this compound on the B2 bradykinin receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Human B2 Receptor Affinity (pKi)
-
Cell Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.
-
Radioligand: [3H]-Bradykinin is used as the radiolabeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin (BSA).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-Bradykinin and varying concentrations of the test compound (e.g., this compound).
-
Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled bradykinin.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay to determine receptor affinity.
Isolated Tissue Assays for Functional Antagonism (pA2 and pKB)
-
Tissue Preparation:
-
Human Umbilical Vein (hUV): Segments of fresh human umbilical vein are mounted in an organ bath.
-
Guinea Pig Ileum (gpI): Segments of the terminal ileum from a guinea pig are mounted in an organ bath.
-
-
Physiological Solution: The tissues are maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.
-
Procedure:
-
Tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to bradykinin are generated in the absence and presence of increasing concentrations of the antagonist (this compound).
-
The antagonist is allowed to incubate with the tissue for a defined period before the addition of bradykinin.
-
-
Data Analysis: The antagonist potency is expressed as the pA2 value (for competitive antagonists) or pKB value, calculated from the Schild plot analysis of the rightward shift of the agonist concentration-response curve.
In Vivo Models of Bradykinin-Induced Responses in Guinea Pigs
-
Animal Model: Anesthetized and artificially ventilated guinea pigs are used.
-
Bradykinin-Induced Bronchoconstriction:
-
A baseline of airway resistance is established.
-
Bradykinin is administered intravenously or via intratracheal instillation to induce bronchoconstriction, measured as an increase in pulmonary inflation pressure.
-
This compound is administered prior to the bradykinin challenge to assess its inhibitory effect.
-
-
Bradykinin-Induced Hypotension:
-
Arterial blood pressure is continuously monitored via a carotid artery catheter.
-
Bradykinin is administered intravenously to induce a hypotensive response.
-
This compound is administered prior to the bradykinin challenge to evaluate its ability to block the fall in blood pressure.
-
-
Data Analysis: The dose-dependent inhibition of the bradykinin-induced responses by this compound is quantified and often expressed as an ID50 (the dose of antagonist that causes 50% inhibition of the maximal response to bradykinin).
Caption: General workflow for in vivo preclinical efficacy studies of this compound.
Conclusion
The preclinical data for this compound strongly supports its profile as a highly potent and selective antagonist of the bradykinin B2 receptor. Its ability to effectively block bradykinin-mediated responses both in vitro and in vivo suggests its potential as a therapeutic agent for a range of inflammatory and pain-related disorders where the kinin-kallikrein system plays a significant role. Further investigation into its pharmacokinetic and toxicological profile is warranted to fully elucidate its clinical potential.
MEN 11420 (Nepadutant): A Technical Guide for the Study of Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and mast cell degranulation. A key family of neuropeptides involved in this process is the tachykinins, including Substance P (SP) and Neurokinin A (NKA). These peptides exert their effects through neurokinin receptors (NK1, NK2, and NK3). The NK2 receptor, preferentially activated by NKA, is a significant target for therapeutic intervention in conditions where neurogenic inflammation plays a pivotal role, such as asthma, irritable bowel syndrome, and certain types of pain.
This technical guide focuses on MEN 11420, also known as Nepadutant, a potent and selective tachykinin NK2 receptor antagonist. Developed by Menarini, MEN 11420 is a glycosylated bicyclic peptide that has demonstrated significant promise in preclinical models of conditions involving neurogenic inflammation. Its unique structure confers an improved pharmacokinetic profile compared to its parent compound, MEN 10627, making it a valuable tool for both in vitro and in vivo research.
Mechanism of Action
MEN 11420 acts as a competitive antagonist at the tachykinin NK2 receptor.[1][2][3] By binding to the NK2 receptor, it prevents the binding of the endogenous ligand, Neurokinin A (NKA), thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and other inflammatory responses.[3] The introduction of a sugar moiety in MEN 11420, as compared to its predecessor MEN 10627, significantly enhances its in vivo potency and duration of action, likely due to increased metabolic stability.[1]
Quantitative Data
The following tables summarize the key quantitative data for MEN 11420 from various preclinical studies.
Table 1: Receptor Binding Affinity of MEN 11420
| Radioligand | Preparation | Ki (nM) | Reference |
| [¹²⁵I]-Neurokinin A | Human NK2 receptor (CHO cells) | 2.5 ± 0.7 | [1] |
| [³H]-SR 48968 | Human NK2 receptor (CHO cells) | 2.6 ± 0.4 | [1] |
Table 2: In Vitro Functional Antagonism of MEN 11420
| Preparation | Agonist | pKB | Schild Plot Slope | Reference |
| Rabbit isolated pulmonary artery | [βAla⁸]NKA(4-10) | 8.6 ± 0.07 | -1.06 | [1] |
| Rat urinary bladder | [βAla⁸]NKA(4-10) | 9.0 ± 0.04 | -1.17 | [1] |
| Guinea-pig isolated bronchus | [βAla⁸]NKA(4-10) | 8.40 ± 0.07 | Not Reported | [4] |
| Hamster trachea | [βAla⁸]NKA(4-10) | 10.2 ± 0.14 (apparent) | Not Reported | |
| Mouse urinary bladder | [βAla⁸]NKA(4-10) | 9.8 ± 0.15 (apparent) | Not Reported |
Table 3: In Vivo Efficacy of MEN 11420
| Animal Model | Challenge | Route of Administration | Effective Dose | Effect | Reference |
| Urethane-anesthetized rats | [βAla⁸]NKA(4-10) | i.v. | 100 nmol/kg | Potent and long-lasting inhibition of bladder contraction | [1] |
| Urethane-anesthetized rats | Intravesical capsaicin | i.v. | 100 nmol/kg | Reduced primary contraction, AUC, and number of phasic contractions of the bladder | [5] |
| Urethane-anesthetized guinea-pigs | [βAla⁸]NKA(4-10) | i.v. | Not specified (dose-dependent) | Inhibition of bronchoconstriction | [4] |
| Urethane-anesthetized guinea-pigs | Capsaicin | i.v. | Not specified | Inhibition of bronchoconstriction | [4] |
| Urethane-anesthetized guinea-pigs | Vagal nerve stimulation | i.v. | Not specified (dose-dependent) | Inhibition of bronchoconstriction | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Receptor Binding Assays
-
Objective: To determine the binding affinity of MEN 11420 for the human NK2 receptor.
-
Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.
-
Radioligands:
-
[¹²⁵I]-Neurokinin A
-
[³H]-SR 48968 (a nonpeptide NK2 antagonist)
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of MEN 11420.
-
The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values (the concentration of MEN 11420 that inhibits 50% of the specific binding of the radioligand).
-
In Vitro Functional Assays (Organ Bath Studies)
-
Objective: To assess the functional antagonist activity of MEN 11420 on smooth muscle contraction.
-
Preparations:
-
Rabbit isolated pulmonary artery
-
Rat urinary bladder
-
Guinea-pig isolated bronchus
-
-
Protocol:
-
Isolate the tissues and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Record isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Construct cumulative concentration-response curves to the NK2 receptor agonist [βAla⁸]NKA(4-10) in the absence and presence of increasing concentrations of MEN 11420.
-
Incubate the tissues with MEN 11420 for a predetermined period before adding the agonist.
-
Calculate the pKB value, a measure of the antagonist's potency, using the Schild equation. A Schild plot slope not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Models of Neurogenic Inflammation
-
Objective: To evaluate the efficacy of MEN 11420 in animal models of neurogenic inflammation-mediated responses.
-
Animal Models:
-
Urethane-anesthetized rats for bladder contraction studies.
-
Urethane-anesthetized guinea-pigs for bronchoconstriction studies.
-
-
General Protocol:
-
Anesthetize the animals with urethane.
-
Surgically prepare the animals for the measurement of the desired physiological parameter (e.g., cannulate the trachea for measurement of inflation pressure as an index of bronchoconstriction; catheterize the bladder for measurement of intravesical pressure).
-
Administer MEN 11420 via the desired route (e.g., intravenous).
-
After a suitable pre-treatment time, induce the neurogenic inflammatory response using a specific challenge:
-
NK2 receptor agonist: Intravenous administration of [βAla⁸]NKA(4-10).
-
Sensory nerve stimulation:
-
-
Record and analyze the physiological response (e.g., changes in bladder pressure, airway resistance).
-
Compare the responses in MEN 11420-treated animals to those in vehicle-treated controls to determine the inhibitory effect of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of MEN 11420 at the NK2 receptor.
Caption: Workflow for the receptor binding assay of MEN 11420.
Caption: Experimental workflow for in vivo bladder contraction studies.
Conclusion
MEN 11420 (Nepadutant) is a well-characterized, potent, and selective tachykinin NK2 receptor antagonist with a favorable pharmacokinetic profile. The data and protocols presented in this guide demonstrate its utility as a research tool for investigating the role of NK2 receptors in neurogenic inflammation and related pathophysiological processes. For scientists and drug development professionals, MEN 11420 serves as a valuable pharmacological agent for target validation and preclinical proof-of-concept studies in a variety of disease models.
References
- 1. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 4. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEN 11,420, a peptide tachykinin NK2 receptor antagonist, reduces motor responses induced by the intravesical administration of capsaicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Pain Pathways with MEN 11270: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the investigation of pain pathways utilizing MEN 11270, a potent and selective B2 kinin receptor antagonist. While initially investigated in the broader context of pain, the specific mechanism of this compound centers on the bradykinin system, a key player in inflammation and nociception. This document provides a comprehensive overview of the core pharmacology of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Core Concepts: this compound and the Bradykinin B2 Receptor in Pain
This compound is a cyclic decapeptide that acts as a potent antagonist of the bradykinin B2 receptor.[1][2][3] Unlike the initially presumed tachykinin NK1 pathway, this compound's mechanism of action is centered on the kallikrein-kinin system. Bradykinin, a pro-inflammatory peptide, is a key mediator of pain and inflammation. It exerts its effects through two main G protein-coupled receptors: B1 and B2. The B2 receptor is constitutively expressed in various tissues and is responsible for the acute effects of bradykinin, including vasodilation, increased vascular permeability, and the direct stimulation of nociceptors, leading to the sensation of pain.
By selectively blocking the B2 receptor, this compound can effectively inhibit the downstream signaling cascades initiated by bradykinin, thereby reducing pain and inflammation. This makes it a valuable tool for dissecting the role of the bradykinin B2 receptor in various pain states and a potential therapeutic agent for inflammatory pain conditions.
Quantitative Data Presentation
The following table summarizes the key quantitative pharmacological data for this compound, providing a basis for experimental design and interpretation.
| Parameter | Value | Species/System | Reference |
| pKi | 10.3 | Human (WI38 human fibroblasts) | [1][2][3] |
| Selectivity | pIC50 < 5.5 | Against a panel of 29 other receptors and ion channels | [4] |
| In Vivo Activity | Blocks bradykinin-induced hypotension and bronchoconstriction | Not specified | [4] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the interaction of this compound with the B2 kinin receptor and to assess its potential as a pain therapeutic.
Radioligand Binding Assay for B2 Kinin Receptor
This protocol is a standard method to determine the binding affinity of a compound like this compound to the B2 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the B2 kinin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human B2 kinin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Bradykinin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled bradykinin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Bradykinin (at a concentration near its Kd), and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of unlabeled bradykinin (e.g., 1 µM), 25 µL of [³H]-Bradykinin, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), 25 µL of [³H]-Bradykinin, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Inflammatory Pain: Carrageenan-Induced Paw Edema
This widely used animal model assesses the anti-inflammatory and analgesic effects of compounds in response to an inflammatory stimulus.
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain and edema.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Inducing Agent: 1% (w/v) λ-carrageenan solution in sterile saline.
-
Test Compound: this compound dissolved in an appropriate vehicle.
-
Vehicle Control.
-
Pletysmometer for measuring paw volume.
-
Analgesia meter (e.g., von Frey filaments or Randall-Selitto apparatus) to measure mechanical hyperalgesia.
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment for at least 30 minutes before the experiment.
-
Baseline Measurements: Measure the baseline paw volume and mechanical withdrawal threshold of the right hind paw of each animal.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Post-Carrageenan Measurements:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Measure the mechanical withdrawal threshold at the same time points.
-
-
Data Analysis:
-
Paw Edema: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Compare the paw edema in the this compound-treated groups to the vehicle-treated group.
-
Mechanical Hyperalgesia: Compare the mechanical withdrawal thresholds of the this compound-treated groups to the vehicle-treated group at each time point. A significant increase in the withdrawal threshold indicates an analgesic effect.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathways
Caption: Bradykinin B2 Receptor Signaling Pathway in Pain.
Experimental Workflows
Caption: Experimental Workflow for B2 Receptor Antagonist Characterization.
References
The Role of Bradykinin B2 Receptor Antagonism in Traumatic Brain Injury: A Technical Guide
Introduction: The Kallikrein-Kinin System and Traumatic Brain Injury
Traumatic brain injury initiates a complex cascade of secondary injury mechanisms that exacerbate the initial mechanical damage. These secondary processes include neuroinflammation, cerebral edema, and disruption of the blood-brain barrier (BBB). The kallikrein-kinin system is a key player in the early stages of this secondary injury cascade.[1][2] Upon tissue damage, the protease kallikrein cleaves kininogens to produce bradykinin, a potent inflammatory mediator.[1][2]
Bradykinin exerts its effects primarily through the activation of two G-protein coupled receptors: the B1 receptor, which is typically upregulated during inflammation, and the constitutively expressed B2 receptor.[1] Activation of the B2 receptor, in particular, has been strongly implicated in the pathophysiology of TBI. It leads to vasodilation, increased vascular permeability, and the formation of vasogenic edema, all of which contribute to a rise in intracranial pressure (ICP) and subsequent neuronal damage.[1][2][3] Consequently, blocking the B2 receptor has emerged as a promising therapeutic strategy to mitigate secondary injury after TBI.
Mechanism of Action: Bradykinin B2 Receptor Signaling in TBI
Following a traumatic insult to the brain, bradykinin levels increase in the brain tissue.[2] Bradykinin then binds to B2 receptors located on various cell types within the neurovascular unit, including endothelial cells, astrocytes, and neurons. The downstream signaling cascade initiated by B2 receptor activation is multifaceted and contributes to the secondary injury cascade in several ways:
-
Increased Blood-Brain Barrier Permeability and Edema: Activation of B2 receptors on cerebral endothelial cells is a primary driver of BBB breakdown. This occurs through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is thought to contribute to the disruption of tight junctions between endothelial cells, increasing paracellular permeability. The influx of fluid and plasma proteins into the brain parenchyma results in vasogenic edema and a dangerous increase in ICP.[1][4]
-
Neuroinflammation: B2 receptor activation on astrocytes and microglia contributes to the neuroinflammatory response. This can involve the activation of pathways leading to the production and release of pro-inflammatory mediators, such as prostaglandins (e.g., PGE2) and nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS).[5][6] These inflammatory molecules further amplify the secondary injury cascade.
-
Neuronal Injury: While the primary detrimental effects of B2 receptor activation in TBI appear to be mediated through vascular and inflammatory mechanisms, direct effects on neurons cannot be excluded.
The diagram below illustrates the signaling pathway of the bradykinin B2 receptor in the context of TBI.
Preclinical Evidence for B2 Receptor Antagonists in TBI
A substantial body of preclinical research using various animal models of TBI has demonstrated the neuroprotective effects of B2 receptor antagonists. These studies have consistently shown that blocking the B2 receptor can reduce key pathological features of secondary brain injury and improve functional outcomes.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of B2 receptor antagonists in rodent models of TBI.
Table 1: Effects of B2 Receptor Antagonists on Brain Edema and Intracranial Pressure
| Compound | Animal Model | TBI Model | Dosage | Administration Route | Outcome Measure | Result | Reference |
| Anatibant (LF 16-0687 Ms) | Rat | Closed Head Trauma (Weight-drop) | 100 µg/kg/min for 23h | Continuous IV infusion | Brain Water Content | 64% decrease in the injured hemisphere | [7] |
| Anatibant (LF 16-0687 Ms) | Mouse | Controlled Cortical Impact (CCI) | 3.0 mg/kg | Subcutaneous bolus | Intracranial Pressure (ICP) | Significant reduction (16.6 vs 24.4 mmHg) | [8] |
| LF 16-0687 Ms | Mouse | Closed Head Trauma | Not specified | Not specified | Cerebral Edema | 22% reduction | [5] |
Table 2: Effects of B2 Receptor Antagonists on Lesion Volume and Neurological Outcome
| Compound/Model | Animal Model | TBI Model | Dosage/Condition | Administration Route | Outcome Measure | Result | Reference |
| Anatibant (LF 16-0687 Ms) | Rat | Closed Head Trauma (Weight-drop) | 100 µg/kg/min for 23h | Continuous IV infusion | Neurological Severity Score | Significant improvement from day 3 to 7 | [7] |
| Anatibant (LF 16-0687 Ms) | Mouse | Controlled Cortical Impact (CCI) | 3.0 mg/kg | Subcutaneous bolus | Contusion Volume | Significant reduction (28.28 vs 35.0 mm³) | [8] |
| B2 Receptor Knockout | Mouse | Controlled Cortical Impact (CCI) | N/A | N/A | Contusion Volume | ~50% smaller than wild-type | [2] |
| B2 Receptor Knockout | Mouse | Controlled Cortical Impact (CCI) | N/A | N/A | Functional Outcome | Significantly better than wild-type | [2] |
| LF 16-0687 Ms | Mouse | Closed Head Trauma | Not specified | Not specified | Neurological Deficit | 26% reduction | [5] |
| HOE-140 | Rat | Cold Injury | 300 ng/kg/min | Osmotic minipump | Lesion Volume | 19% reduction | [9] |
| HOE-140 | Mouse | Cold Injury | 300 ng/kg/min | Osmotic minipump | Brain Swelling | 14% reduction | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for two common TBI models used in the evaluation of B2 receptor antagonists.
3.2.1 Controlled Cortical Impact (CCI) Model in Mice
The CCI model is a widely used method for inducing a focal and reproducible TBI.[7][10][11]
-
Animal Preparation: Adult male C57/Bl6 mice (25-28 g) are anesthetized, typically with isoflurane.[8] The animal is then placed in a stereotaxic frame to ensure a stable and precise position of the head. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline scalp incision is made to expose the skull. A craniotomy (typically 3-5 mm in diameter) is performed over the desired cortical region (e.g., the parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.[10][11]
-
Injury Induction: A pneumatically or electromagnetically driven impactor with a tip of a specific diameter (e.g., 3 mm) is positioned over the exposed dura.[7][10] The impact parameters, including velocity (e.g., 2.5-3.0 m/s), deformation depth (e.g., 0.5-2.0 mm), and dwell time (e.g., 100-150 ms), are precisely controlled to produce an injury of a desired severity.[10][11]
-
Post-operative Care: Following the impact, the bone flap may be replaced, and the scalp is sutured. The animal is allowed to recover from anesthesia in a heated cage before being returned to its home cage.
-
Drug Administration: In studies evaluating B2 receptor antagonists, the compound (e.g., Anatibant 3.0 mg/kg) is typically administered at a specific time point post-injury (e.g., 15 minutes and 8 hours) via a defined route (e.g., subcutaneous injection).[8]
3.2.2 Weight-Drop Model of Closed Head Trauma in Rats
The weight-drop model is used to create a more diffuse brain injury.[7][12][13]
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Injury Induction: A weight of a specific mass is dropped from a predetermined height through a guide tube onto the exposed skull or a helmet placed on the skull to induce a focal or diffuse injury.
-
Drug Administration: A B2 receptor antagonist (e.g., LF 16-0687 Ms at 100 µg/kg/min) or vehicle is administered, often as a continuous intravenous infusion, starting at a defined time after the injury (e.g., 1 hour) and continuing for a specific duration (e.g., 23 hours).[7]
-
Outcome Assessment: Neurological function is assessed at various time points post-injury using a neurological severity score. Brain tissue is collected at the end of the experiment (e.g., 24 hours) to measure outcomes like brain water content.[7]
The following diagram provides a generalized workflow for a preclinical study investigating a B2 receptor antagonist in a TBI model.
Clinical Evidence for B2 Receptor Antagonists in TBI
The promising results from preclinical studies led to the investigation of B2 receptor antagonists in clinical trials for severe TBI.
Summary of Clinical Trial Data
A Cochrane systematic review and data from a phase II trial provide insights into the clinical potential and challenges of B2 receptor antagonists in TBI patients.
Table 3: Overview of Clinical Trials of B2 Receptor Antagonists in TBI
| Compound | Trial Phase | Patient Population | Dosage | Primary Outcome | Key Findings | Reference |
| Bradykinin beta-2 receptor antagonists | Systematic Review (4 trials, 406 patients) | TBI patients | Varied | Mortality, Disability | No reliable evidence of effectiveness or safety; non-significant reduction in mortality and severe disability, but also a non-significant increase in serious adverse events. | [3][4] |
| CP-0127 | Phase II | Severe TBI (GCS 3-8) | 3 µg/kg/min for 5 days | ICP | Positive trends in reducing ICP and improving GOS at 3 and 6 months, but not statistically significant. | [14] |
| Anatibant | Phase I | Severe TBI (GCS < 8) | 3.75 mg or 22.5 mg single dose | Pharmacokinetics and safety | Well-tolerated with no unexpected adverse events. | [15] |
Clinical Trial Methodology: A Representative Example
The phase II trial of CP-0127 provides a good example of the design of clinical studies in this area.[14]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multi-center trial.
-
Patient Population: 139 patients with severe TBI (Glasgow Coma Scale score of 3-8) and at least one reactive pupil were enrolled within 12 hours of injury.
-
Intervention: Patients were randomized to receive either a continuous intravenous infusion of CP-0127 (3 µg/kg/min) or a placebo for 5 days.
-
Outcome Measures: The primary endpoint was the effect on ICP. Secondary outcomes included the Therapy Intensity Level (TIL), mortality, and functional outcome assessed by the Glasgow Outcome Scale (GOS) at 3 and 6 months post-injury.
-
Results: While the trial did not meet its primary endpoint with statistical significance, it showed consistent positive trends in favor of the CP-0127 group for ICP control and long-term functional outcome.
Future Directions and Conclusion
The research on bradykinin B2 receptor antagonists for traumatic brain injury highlights a promising therapeutic avenue that targets a key mechanism of secondary injury. Preclinical studies have consistently demonstrated the efficacy of this drug class in reducing cerebral edema, lesion volume, and improving neurological function in various TBI models.
However, the translation of these promising preclinical findings into clinical success has been challenging, as evidenced by the inconclusive results of clinical trials.[3][4] Several factors may contribute to this translational gap, including the heterogeneity of human TBI, the timing and dosing of the therapeutic intervention, and the complexity of the secondary injury cascade.
Future research in this area should focus on:
-
Optimizing Dosing and Treatment Windows: Further preclinical studies are needed to define the optimal therapeutic window and dosing regimen for B2 receptor antagonists.
-
Combination Therapies: Investigating the efficacy of B2 receptor antagonists in combination with other neuroprotective agents that target different aspects of the secondary injury cascade may yield synergistic effects.
-
Patient Stratification: Identifying patient subpopulations who are most likely to benefit from B2 receptor antagonist therapy based on injury severity, genetic factors, or biomarker profiles could improve the design and outcome of future clinical trials.
-
Investigating Specific Antagonists: While this guide has used proxies, future research should aim to evaluate a wider range of specific B2 receptor antagonists, potentially including compounds like MEN 11270, in TBI models to identify the most potent and effective candidates for clinical development.
References
- 1. Bradykinin 2 Receptors Mediate Long-Term Neurocognitive Deficits After Experimental Traumatic Brain Injury [pubmed.ncbi.nlm.nih.gov]
- 2. The role of bradykinin B1 and B2 receptors for secondary brain damage after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of bradykinin B2 receptor induced the inflammatory responses of cytosolic phospholipase A2 after the early traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 6. LF 16-0687 Ms, a new bradykinin B2 receptor antagonist, decreases ex vivo brain tissue prostaglandin E2 synthesis after closed head trauma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled cortical impact (CCI) TBI model of the mouse [bio-protocol.org]
- 12. conductscience.com [conductscience.com]
- 13. Weight-Drop Method for Inducing Closed Head Diffuse Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the bradykinin antagonist Bradycor (deltibant, CP-1027) in severe traumatic brain injury: results of a multi-center, randomized, placebo-controlled trial. American Brain Injury Consortium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bradykinin B2 Receptor Antagonists in Attenuating Ischemic Brain Injury: A Technical Overview
An Examination of Preclinical Evidence in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initially, an inquiry was made into the role of "MEN 11270" in cerebral ischemia. Our investigation has clarified that this compound is a selective antagonist of the bradykinin B2 receptor, a key player in inflammatory and vascular responses. While direct studies of this compound in cerebral ischemia are not prominent in the literature, a substantial body of preclinical evidence points to the neuroprotective potential of antagonizing the bradykinin B2 receptor in stroke models. This technical guide synthesizes the available data on the role of B2 receptor antagonists in cerebral ischemia, with a focus on representative compounds that have been evaluated in relevant preclinical settings. We will delve into the mechanism of action, summarize the quantitative preclinical efficacy data, detail the experimental protocols employed, and visualize the key signaling pathways and experimental workflows.
Introduction: The Kallikrein-Kinin System and Cerebral Ischemia
Cerebral ischemia, the hallmark of ischemic stroke, triggers a complex pathophysiological cascade that extends beyond the initial vascular occlusion. This cascade involves excitotoxicity, oxidative stress, and a robust inflammatory response, all of which contribute to secondary brain injury. The kallikrein-kinin system, and its principal effector peptide bradykinin, have emerged as significant contributors to the early inflammatory events and vascular dysregulation following ischemic brain injury.
Bradykinin exerts its effects through the activation of two G-protein coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. The activation of the B2 receptor, in particular, has been linked to several detrimental processes in the acute phase of cerebral ischemia, including:
-
Increased Vascular Permeability and Edema Formation: Bradykinin is a potent vasodilator and increases the permeability of the blood-brain barrier (BBB), leading to vasogenic edema, a major contributor to mortality and morbidity in stroke patients.
-
Pro-inflammatory Effects: Activation of the B2 receptor stimulates the release of pro-inflammatory mediators such as cytokines and prostaglandins, and acts as a chemoattractant for leukocytes, exacerbating the inflammatory response in the ischemic brain tissue.
-
Neurotransmitter Release: Bradykinin can also stimulate the release of excitatory amino acid neurotransmitters, which can contribute to excitotoxicity.
Given these roles, the pharmacological blockade of the bradykinin B2 receptor presents a compelling therapeutic strategy for mitigating secondary brain damage in ischemic stroke.
Quantitative Preclinical Data for B2 Receptor Antagonists
Several selective bradykinin B2 receptor antagonists have been evaluated in preclinical models of focal cerebral ischemia. The following tables summarize the quantitative data from key studies, demonstrating the neuroprotective effects of these compounds.
Table 1: Effects of LF 16-0687 Ms (Anatibant) in Rodent Models of Transient Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| Infarct Volume | Murine | 1, 2, and 4 mg/kg s.c. (0.5h before, 1.25h and 6h after MCAO) | - Maximum reduction of 33% | [1] |
| Murine | 1.5, 3, and 6 mg/kg s.c. (0.25h and 6.25h after MCAO) | - Maximum reduction of 25% | [1] | |
| Rat | 1.0, 3.0, and 10.0 mg/kg/day i.v. (at reperfusion and over 2 days) | - Significant reduction in all treated groups, predominantly in the cortex | [2] | |
| Brain Edema | Murine | 1.5 mg/kg s.c. (0.25h and 6.25h after MCAO) | - 28% reduction in brain water content | [1] |
| BBB Disruption | Murine | 1.5 mg/kg s.c. (0.25h and 6.25h after MCAO) | - 60% reduction | [1] |
| Neutrophil Infiltration | Murine | 1.5 mg/kg s.c. (0.25h and 6.25h after MCAO) | - 65% reduction | [1] |
| Neurological Score | Rat | 1.0 and 3.0 mg/kg/day i.v. (at reperfusion and over 2 days) | - Significant improvement on post-ischemic day 3 | [2] |
Table 2: Effects of CP-0597 in a Rat Model of Reversible Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| Total Infarct Volume | Rat | Not specified | - Reduced from 206.5 ± 7.7 mm³ to 94.0 ± 19.2 mm³ | [3] |
| Cortical Infarct Volume | Rat | Not specified | - Reduced from 145.5 ± 4.5 mm³ to 64.0 ± 15.1 mm³ | [3] |
| Subcortical Infarct Volume | Rat | Not specified | - Reduced from 55.8 ± 4.1 mm³ to 27.5 ± 4.5 mm³ | [3] |
| Hemisphere Swelling | Rat | Not specified | - Reduced from 40.6 ± 4.3% to 20.8 ± 5.3% | [3] |
| Neuronal Necrosis | Rat | Not specified | - Reduced from 42.9 ± 3.8 to 23.6 ± 4.7 necrotic neurons per field | [3] |
| Neurological Score | Rat | Not specified | - Improved from 2.78 ± 0.36 to 6.29 ± 0.87 | [3] |
Experimental Protocols
The evaluation of bradykinin B2 receptor antagonists in cerebral ischemia predominantly utilizes rodent models of focal cerebral ischemia, most commonly the transient Middle Cerebral Artery Occlusion (MCAO) model.
Transient Middle Cerebral Artery Occlusion (MCAO) Model
This model mimics the clinical scenario of ischemic stroke followed by reperfusion.
-
Animal Species: Male Swiss mice (22-25 g) or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure (e.g., chloral hydrate or isoflurane). Body temperature is maintained at 37°C.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and coagulated.
-
A temporary ligature is placed around the CCA.
-
An intraluminal filament (e.g., a 4-0 monofilament with a silicon-coated tip) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the Middle Cerebral Artery (MCA).
-
The duration of occlusion is typically 60-90 minutes.
-
After the occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
Drug Administration
-
Compound: The B2 receptor antagonist (e.g., LF 16-0687 Ms or CP-0597) is dissolved in a suitable vehicle (e.g., saline).
-
Route of Administration: Administration can be intravenous (i.v.) or subcutaneous (s.c.).
-
Dosing Regimen: The timing of administration is a critical variable and can be pre-ischemic, at the time of reperfusion, or post-ischemic with single or multiple doses.
Outcome Measures
-
Infarct Volume Assessment:
-
Animals are euthanized at a specified time point (e.g., 24 or 48 hours post-MCAO).
-
Brains are removed and sectioned coronally.
-
Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
The infarct area in each section is measured using image analysis software, and the total infarct volume is calculated.
-
-
Brain Edema Measurement:
-
Brain water content is determined by measuring the wet and dry weight of the ischemic and non-ischemic hemispheres.
-
-
Blood-Brain Barrier (BBB) Permeability:
-
BBB disruption is often assessed by measuring the extravasation of Evans blue dye into the brain parenchyma.
-
-
Neurological Deficit Scoring:
-
A battery of behavioral tests is used to assess neurological function, including tests for motor deficits, coordination, and sensory function.
-
Visualizing Signaling Pathways and Workflows
Signaling Pathway of Bradykinin B2 Receptor in Cerebral Ischemia
The activation of the bradykinin B2 receptor in the context of cerebral ischemia triggers a cascade of intracellular events that contribute to neuroinflammation and BBB breakdown.
Caption: Bradykinin B2 receptor signaling cascade in cerebral ischemia.
Experimental Workflow for Evaluating B2 Receptor Antagonists
The preclinical evaluation of a B2 receptor antagonist for neuroprotection in cerebral ischemia follows a standardized workflow.
Caption: Preclinical experimental workflow for B2 receptor antagonists.
Conclusion and Future Directions
The preclinical evidence strongly suggests that antagonism of the bradykinin B2 receptor holds significant promise as a neuroprotective strategy in the acute phase of ischemic stroke. Compounds like LF 16-0687 Ms and CP-0597 have demonstrated consistent efficacy in reducing infarct volume, brain edema, and neurological deficits in rodent models of cerebral ischemia. The mechanism of action is primarily attributed to the attenuation of neuroinflammatory processes and the preservation of blood-brain barrier integrity.
While the initial query regarding "this compound" led to a broader exploration of its drug class, the findings underscore the importance of the bradykinin B2 receptor as a therapeutic target in stroke. Future research should focus on:
-
Optimizing the Therapeutic Window: Further studies are needed to precisely define the optimal time for intervention with B2 receptor antagonists post-stroke.
-
Combination Therapies: Investigating the synergistic effects of B2 receptor antagonists with thrombolytic agents or other neuroprotective strategies could lead to enhanced therapeutic outcomes.
-
Translational Studies: Ultimately, the promising preclinical data needs to be validated in well-designed clinical trials to determine the safety and efficacy of bradykinin B2 receptor antagonists in human stroke patients.
References
- 1. LF 16-0687 Ms, a bradykinin B2 receptor antagonist, reduces ischemic brain injury in a murine model of transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grantome.com [grantome.com]
- 3. CP-0597, a selective bradykinin B2 receptor antagonist, inhibits brain injury in a rat model of reversible middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
MEN 11270 and its Effects on Vascular Permeability: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
MEN 11270 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key mediator in inflammatory processes, is well-established as a potent inducer of increased vascular permeability.[3][4][5] This guide provides a comprehensive overview of the role of this compound in modulating vascular permeability by antagonizing the bradykinin B2 receptor. We will delve into the core signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing these effects.
Core Signaling Pathway: Bradykinin-Induced Vascular Permeability
Bradykinin exerts its effects on vascular permeability primarily through the activation of the B2 receptor on endothelial cells. This interaction triggers a cascade of intracellular events leading to the destabilization of endothelial cell junctions and increased paracellular leakage.
Quantitative Data on B2 Receptor Antagonism and Vascular Permeability
While direct quantitative data for this compound on vascular permeability is limited in publicly available literature, studies on other selective B2 receptor antagonists provide strong evidence for its potential efficacy. The following tables summarize key findings from studies using such antagonists to inhibit bradykinin-induced vascular hyperpermeability.
Table 1: In Vivo Inhibition of Bradykinin-Induced Vascular Permeability by B2 Receptor Antagonists
| Antagonist | Animal Model | Method of Permeability Measurement | Bradykinin Dose | Antagonist Dose | % Inhibition of Permeability Increase | Reference |
| Fasitibant | Human | Paracellular flux of fluorescent dextran in HUVEC | 1 µM | 1 µM | Abolished BK-induced increase | [6] |
| FR173657 | Mouse (Sarcoma 180 tumor model) | Evans blue extravasation | Endogenous | 30 mg/kg/day (oral) | Significantly suppressed | [7] |
| Hoe140 (Icatibant) | C1 inhibitor-deficient mice | Evans blue dye extravasation | Endogenous | Not specified | Reversed increased permeability | [8] |
Table 2: In Vitro Inhibition of Bradykinin-Induced Endothelial Permeability
| Antagonist | Cell Type | Permeability Assay | Bradykinin Concentration | Antagonist Concentration | Effect on Permeability | Reference |
| Fasitibant | HUVEC and HREC | Paracellular flux of fluorescent dextran | 1 µM | 1 µM | Abolished BK-induced paracellular flux increase | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of this compound on vascular permeability. Below are protocols for key in vivo and in vitro experiments.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay is a well-established method to quantify vascular leakage in vivo.[5]
Detailed Steps:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Shave the dorsal skin to prepare for intradermal injections.
-
Treatment: Administer this compound or a vehicle control systemically (e.g., intravenously or intraperitoneally) at a predetermined time before the bradykinin challenge.
-
Dye Injection: Inject a solution of Evans blue dye (e.g., 1% in saline) intravenously. The dye binds to serum albumin, which serves as a tracer for plasma protein extravasation.[5]
-
Permeability Induction: After a short circulation time for the dye, administer intradermal injections of bradykinin at various concentrations at marked sites on the shaved back. A vehicle control (saline) should also be injected.
-
Extravasation: Allow the dye to extravasate at the sites of increased permeability for a defined period (e.g., 20-30 minutes).
-
Tissue Harvesting: Euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Incubate the excised skin samples in a solvent such as formamide to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and quantify the amount of dye extravasated per unit weight of tissue.
In Vitro Endothelial Permeability Assay (Transwell Assay)
This assay provides a controlled environment to directly assess the effect of this compound on the permeability of an endothelial monolayer.[3]
Detailed Steps:
-
Cell Culture: Culture endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form a confluent monolayer on the porous membrane of a Transwell insert.
-
Barrier Formation: Allow the cells to form tight junctions, which can be verified by measuring the transendothelial electrical resistance (TEER).
-
Treatment: Pre-incubate the endothelial monolayer with different concentrations of this compound or a vehicle control in the apical (upper) chamber.
-
Permeability Induction: Add bradykinin to the apical chamber to induce an increase in permeability.
-
Tracer Application: Add a fluorescently labeled macromolecule (e.g., FITC-dextran) to the apical chamber.
-
Sample Collection: At various time points, collect samples from the basolateral (lower) chamber.
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader to determine the amount of tracer that has crossed the endothelial monolayer.
Conclusion
This compound, as a potent bradykinin B2 receptor antagonist, is a valuable tool for investigating and potentially mitigating conditions characterized by excessive vascular permeability. The signaling pathways and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to explore the therapeutic potential of this compound in inflammatory and other diseases where vascular leakage is a key pathological feature. While direct evidence for this compound in vascular permeability assays is not extensively published, its mechanism of action strongly supports its efficacy in this context, a hypothesis that can be rigorously tested using the described methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo activity of analogues of the kinin B2 receptor antagonist MEN1 1270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Roles of bradykinin in vascular permeability and angiogenesis in solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MEN 11270: In Vitro Experimental Protocols for B2 Bradykinin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN 11270 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1] This document provides detailed application notes and protocols for in vitro studies involving this compound, focusing on its characterization through radioligand binding assays and functional assessments of B2 receptor signaling. The provided methodologies are based on established protocols and are intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound and other B2 receptor ligands.
Mechanism of Action
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand bradykinin, primarily couples to the Gq alpha subunit.[2][3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] this compound exerts its antagonistic effect by binding to the B2 receptor and preventing the conformational changes necessary for bradykinin-induced Gq protein activation and subsequent downstream signaling.
Data Presentation
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Line | Assay Type | Reference |
| pKi | 10.3 | WI-38 human fibroblasts | [3H]-Bradykinin Binding | [1] |
Experimental Protocols
Cell Culture: WI-38 Human Lung Fibroblasts
WI-38 cells are a well-characterized human diploid fibroblast cell line that endogenously expresses the bradykinin B2 receptor.
Materials:
-
WI-38 cells
-
Eagle's Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing: Thaw cryopreserved WI-38 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium (MEM supplemented with 10% FBS and 1% NEAA). Centrifuge at low speed to pellet the cells, remove the cryoprotectant-containing medium, and resuspend the cells in fresh complete growth medium.
-
Seeding: Plate the cells in appropriate culture vessels (e.g., T-75 flask) and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks at a suitable subcultivation ratio.
Radioligand Binding Assay: [3H]-Bradykinin Competition
This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the human B2 bradykinin receptor using [3H]-Bradykinin as the radioligand and membranes prepared from WI-38 cells.
Materials:
-
WI-38 cell membranes
-
[3H]-Bradykinin (specific activity ~80-100 Ci/mmol)
-
This compound
-
Unlabeled Bradykinin
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Protocol:
-
Membrane Preparation: Grow WI-38 cells to confluency. Harvest the cells, wash with PBS, and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [3H]-Bradykinin (final concentration ~0.5 nM), 50 µL of binding buffer, and 100 µL of WI-38 cell membranes (20-40 µg of protein).
-
Non-specific Binding: 50 µL of [3H]-Bradykinin, 50 µL of unlabeled Bradykinin (final concentration 1 µM), and 100 µL of cell membranes.
-
Competition: 50 µL of [3H]-Bradykinin, 50 µL of varying concentrations of this compound, and 100 µL of cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound). Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Calcium Mobilization
This protocol describes a method to assess the antagonistic activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium mobilization in intact WI-38 cells.
Materials:
-
WI-38 cells
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye
-
Bradykinin
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Pluronic F-127
-
Fluorometric imaging plate reader (e.g., FLIPR) or fluorescence microplate reader
Protocol:
-
Cell Plating: Seed WI-38 cells into black-walled, clear-bottom 96-well plates and grow to confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS, often with the addition of Pluronic F-127 to aid in dye solubilization, for 60 minutes at 37°C in the dark.
-
Cell Washing: After incubation, wash the cells gently with HBSS to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Add a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with bradykinin alone. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualization
References
Application Notes and Protocols for In Vivo Use of MEN 11270 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN 11270 is a potent and selective cyclic decapeptide antagonist of the bradykinin B2 receptor. The bradykinin B2 receptor, a G-protein coupled receptor, is constitutively expressed in various tissues and plays a crucial role in mediating the physiological effects of bradykinin, including inflammation, pain, and vasodilation. Antagonism of this receptor is a key area of investigation for therapeutic interventions in a range of pathological conditions. These application notes provide a comprehensive guide for the in vivo use of this compound in mouse models, based on available preclinical data for this compound and analogous bradykinin B2 receptor antagonists.
Mechanism of Action: Bradykinin B2 Receptor Signaling
This compound exerts its pharmacological effects by competitively blocking the binding of bradykinin to the B2 receptor. This action inhibits the downstream signaling cascades initiated by bradykinin. The B2 receptor is primarily coupled to Gαq and Gαi proteins. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking these pathways, this compound can effectively mitigate the physiological responses induced by bradykinin.
Data Presentation: In Vivo Efficacy of Bradykinin B2 Receptor Antagonists in Mice
While specific in vivo data for this compound in mice is limited in publicly available literature, data from analogous B2 receptor antagonists, Hoe 140 and FR167344, provide a valuable reference for designing experiments.
| Compound | Mouse Model | Endpoint | Route of Administration | Effective Dose (ED₅₀ / ID₅₀) | Reference |
| Hoe 140 | Bradykinin-induced abdominal constriction | Reduction in writhing | Intraperitoneal (i.p.) | 1.9 µg/kg | [1] |
| Hoe 140 | PGE₂-sensitized bradykinin-induced abdominal constriction | Reduction in writhing | Intraperitoneal (i.p.) | 3.7 µg/kg | [1] |
| FR167344 | Kaolin-induced writhing | Reduction in writhing | Oral (p.o.) | 2.8 mg/kg | [2] |
Experimental Protocols
The following protocols are suggested starting points for the in vivo evaluation of this compound in mice, based on studies with analogous compounds. It is crucial to perform dose-response studies to determine the optimal dose for your specific mouse model and experimental conditions.
Protocol 1: Assessment of Anti-Nociceptive Activity in a Mouse Model of Inflammatory Pain
This protocol is adapted from studies using the B2 receptor antagonist Hoe 140 to assess its analgesic properties.[1]
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain.
Mouse Model: Male or female CD-1 or C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a suitable solvent for this compound)
-
Bradykinin solution (for induction of nociception)
-
Prostaglandin E₂ (PGE₂) solution (optional, for sensitization)
-
Syringes and needles for administration
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A typical group size is 8-10 mice.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle. Based on the potency of Hoe 140, a starting dose range of 1-100 µg/kg administered intraperitoneally (i.p.) is recommended for initial dose-finding studies.
-
Administer the assigned treatment (this compound or vehicle) to each mouse.
-
-
Induction of Nociception:
-
Thirty minutes after treatment, administer bradykinin (e.g., 10 µ g/mouse , i.p.) to induce abdominal constrictions (writhing).
-
For a sensitized model, prostaglandin E₂ (e.g., 1 µ g/mouse , i.p.) can be administered 15 minutes before bradykinin.
-
-
Behavioral Assessment:
-
Immediately after bradykinin injection, place the mouse in an individual observation chamber.
-
Count the number of abdominal constrictions (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for each this compound dose group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Protocol 2: Evaluation in a Mouse Model of Carrageenan-Induced Paw Edema
This protocol is a standard model for assessing the anti-inflammatory activity of a compound and is based on studies with other B2 receptor antagonists.
Objective: To determine the anti-inflammatory effect of this compound on acute inflammation.
Mouse Model: Male or female BALB/c or Swiss albino mice (8-10 weeks old).
Materials:
-
This compound
-
Vehicle
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each mouse.
-
Drug Administration: Administer this compound or vehicle. Based on the data for FR167344, an oral (p.o.) route could be explored, with a starting dose range of 1-30 mg/kg. Alternatively, an i.p. administration route can be used.
-
Induction of Inflammation: One hour after drug administration, inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each mouse at each time point compared to its baseline measurement.
-
Calculate the percentage of inhibition of edema for each this compound dose group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Conclusion
This compound is a valuable research tool for investigating the role of the bradykinin B2 receptor in various physiological and pathological processes. While direct in vivo data in mice is not extensively documented, the information available for analogous B2 receptor antagonists provides a solid foundation for designing and conducting preclinical studies. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, administration route, and timing for their specific experimental setup. These application notes and protocols are intended to serve as a guide to facilitate the effective use of this compound in in vivo mouse research.
References
Application Notes and Protocols for MEN 11270 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of MEN 11270, a potent and selective bradykinin B2 receptor antagonist, in rat models. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective antagonist of the bradykinin B2 receptor.[1][2]
-
Target: Bradykinin B2 Receptor
Quantitative Data Summary
The following tables summarize the available quantitative data on the dosage and administration of this compound in rats.
Table 1: In Vivo Dosage and Administration
| Administration Route | Dosage Range | Rat Strain | Experimental Model | Reference |
| Intravenous (i.v.) | 1 - 10 nmol/kg | Wistar | Anesthetized rats; inhibition of bradykinin-induced urinary bladder contraction | [1] |
Table 2: In Vitro Application
| Application | Concentration | Tissue/Cell Type | Experimental Model | Reference |
| In vitro antagonism | 100 nM | Rat detrusor muscle strips | Inhibition of bradykinin-induced contraction | [1] |
Experimental Protocols
In Vivo Administration to Anesthetized Rats
This protocol is based on the methodology for assessing the in vivo antagonism of bradykinin-induced urinary bladder contraction in rats.[1]
Materials:
-
This compound
-
Male Wistar rats
-
Anesthetic agent (e.g., urethane)
-
Saline (0.9% NaCl)
-
Bradykinin
-
Vehicle solution (see Section 4 for recommendations)
-
Catheters for intravenous administration and bladder pressure measurement
Procedure:
-
Anesthetize the rats according to standard laboratory procedures.
-
Insert a catheter into a suitable vein (e.g., jugular vein) for intravenous administration of compounds.
-
Insert a catheter into the urinary bladder for the measurement of intravesical pressure.
-
Allow the animal to stabilize after surgical procedures.
-
Administer this compound intravenously at the desired dose (e.g., 1, 3, or 10 nmol/kg).
-
After a predetermined time, challenge the animal with an intravenous injection of bradykinin (e.g., 100 nmol/kg) to induce bladder contraction.
-
Record the changes in urinary bladder pressure to assess the antagonistic effect of this compound.
General Intraperitoneal (IP) Injection Protocol for Rats
This is a general protocol for IP injection in rats and can be adapted for the administration of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Sterile syringe and needle (23-25 gauge)
-
Rat restraint device (optional)
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Properly restrain the rat. This can be done manually by a trained handler or using a restraint device.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum, bladder, and other internal organs.
-
Lift the rat's hindquarters to cause the abdominal organs to move cranially.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
General Subcutaneous (SC) Injection Protocol for Rats
This is a general protocol for SC injection in rats and can be adapted for the administration of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Sterile syringe and needle (25-27 gauge)
Procedure:
-
Prepare the this compound solution in the chosen vehicle.
-
Gently restrain the rat.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the rat to its cage and monitor for any local or systemic reactions.
Vehicle Solution Recommendations
The solubility of this compound in aqueous solutions may be limited. A suggested vehicle for in vivo administration can be prepared as follows:
-
Solvent 1: Dimethyl sulfoxide (DMSO)
-
Solvent 2: PEG300
-
Surfactant: Tween-80
-
Diluent: Saline
Preparation Protocol:
-
First, dissolve this compound in DMSO.
-
Add PEG300 to the solution.
-
Add Tween-80.
-
Finally, add saline to the desired final volume.
Note: The final concentrations of the vehicle components should be optimized to ensure solubility and minimize potential toxicity. It is recommended to perform a small-scale solubility test before preparing a large batch.
Signaling Pathway and Experimental Workflow
Bradykinin B2 Receptor Signaling Pathway
The binding of an agonist (Bradykinin) to the Bradykinin B2 Receptor, a G-protein coupled receptor, initiates a signaling cascade. This typically involves the activation of Gq protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This compound acts as an antagonist, blocking the binding of bradykinin to the B2 receptor and thereby inhibiting this downstream signaling.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Antagonism Study
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of bradykinin-induced physiological response.
Caption: In Vivo Antagonism Experimental Workflow.
References
Preparing MEN 11270 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN 11270 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including pain, inflammation, and mood disorders. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical and clinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with relevant technical data and a schematic of the targeted signaling pathway.
Technical Data
A summary of the key chemical and physical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C60H90N20O11S | [1] |
| Molecular Weight | 1299.56 g/mol | [1] |
| CAS Number | 235082-52-7 | [1] |
| Appearance | White lyophilized solid | [2] |
| Purity | >98% | [3] |
| Solubility | Soluble to 1 mg/mL in 30% acetonitrile/water | [1][2][3] |
| Storage (Powder) | -20°C | [1][4] |
| Storage (Solution) | -20°C in tightly sealed aliquots | [4] |
Experimental Protocols
I. Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in 30% acetonitrile/water.
Materials:
-
This compound powder
-
Acetonitrile (HPLC grade)
-
Nuclease-free water
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[4] This prevents condensation from forming on the powder, which can affect its stability.
-
Solvent Preparation: Prepare the 30% acetonitrile/water solvent by mixing 300 µL of acetonitrile with 700 µL of nuclease-free water for a final volume of 1 mL. Scale the volumes as needed.
-
Weighing (if necessary): If not pre-aliquoted, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of the 30% acetonitrile/water solvent to the this compound powder to achieve a final concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of this compound.
-
Vortex the tube gently for 1-2 minutes to facilitate dissolution.
-
If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the aliquots in tightly sealed vials at -20°C.[4] Under these conditions, the stock solution is generally stable for up to one month.[4]
II. Preparation of Dilute Working Solutions
This protocol outlines the preparation of more dilute working solutions from the 1 mg/mL stock solution for use in various assays.
Materials:
-
1 mg/mL this compound stock solution
-
Appropriate assay buffer (e.g., PBS, DMEM)
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the desired assay buffer to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 1 mg/mL stock (approximately 769 µM), you can perform a 1:76.9 dilution.
-
Use: It is recommended to prepare and use working solutions on the same day.[4] Avoid storing dilute peptide solutions for extended periods.
Signaling Pathway
This compound is an antagonist of the Bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR). The binding of bradykinin to B2R activates downstream signaling cascades primarily through Gq and Gi proteins.[5] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[6] These events ultimately lead to various cellular responses, including vasodilation, inflammation, and pain signaling.[5] this compound competitively blocks the binding of bradykinin to the B2R, thereby inhibiting these downstream effects.
Caption: Bradykinin B2 Receptor Signaling Pathway and this compound Antagonism.
Experimental Workflow
A typical experimental workflow for evaluating the antagonist activity of this compound in a cell-based assay is depicted below. This workflow can be adapted for various functional assays, such as calcium mobilization or reporter gene assays.
Caption: Workflow for an In Vitro B2 Receptor Antagonism Assay.
References
MEN 11270: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of MEN 11270, a potent and selective B2 kinin receptor antagonist.
This compound is a synthetic cyclic decapeptide with the molecular formula C₆₀H₉₀N₂₀O₁₁S and a molecular weight of 1299.55 g/mol .[1] As a selective antagonist of the bradykinin B2 receptor, it is a valuable tool for investigating the physiological and pathological roles of the kallikrein-kinin system.
Solubility Profile
The solubility of this compound has been determined in a range of common laboratory solvents. As a cyclic decapeptide, its solubility in aqueous solutions is limited. Organic solvents are recommended for the preparation of stock solutions.
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature |
| Dimethylformamide (DMF) | Soluble | Room Temperature |
| Methanol | Slightly Soluble (~2 mg/mL) | Room Temperature |
| Ethyl Acetate | Slightly Soluble | Room Temperature |
| Chloroform | Slightly Soluble | Room Temperature |
| Water | Insoluble | Room Temperature |
Experimental Protocols
Preparation of Stock Solutions
Due to its hydrophobic nature, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aliquoting: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO or DMF. For example, to a vial containing 1 mg of this compound (MW: 1299.55), add 76.95 µL of solvent.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 40°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution should be stable for several months. For short-term storage (up to a few days), 4°C is acceptable.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the organic solvent concentration in the final working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate aqueous buffer or cell culture medium (pre-warmed to 37°C)
Protocol:
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Mixing: Add the aliquot of the this compound stock solution to the aqueous buffer or medium and mix thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing, which can cause precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent in the working solution is not cytotoxic to the cells being studied.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[1] The binding of bradykinin to the B2 receptor typically activates two primary signaling pathways through Gαq and Gαi proteins. This compound prevents the initiation of these downstream signaling cascades.
The activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These initial signals lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling cascades, which are involved in processes like inflammation, vasodilation, and pain.
An experimental workflow for studying the inhibitory effect of this compound on bradykinin-induced cellular responses is outlined below.
References
Application Notes and Protocols for Radioligand Binding Assay with MEN 11270
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN 11270 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Radioligand binding assays are a fundamental tool for characterizing the affinity of ligands, such as this compound, for their receptors. This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human bradykinin B2 receptor using [³H]-Bradykinin as the radioligand.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the bradykinin B2 receptor is typically determined through competitive binding assays, where the ability of the unlabeled compound to displace a radiolabeled ligand is measured. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Compound | Radioligand | Receptor Source | pKi | Ki (nM) | Reference |
| This compound | [³H]-Bradykinin | Human B2 Kinin Receptor (WI-38 cells) | 10.3 | 0.05 | [1][2] |
| This compound | [³H]-Bradykinin | Rabbit Ileal Smooth Muscle | 10.3 | 0.05 | [3] |
| This compound | [³H]-Bradykinin | Pig Ileal Smooth Muscle | 10.1 | 0.08 | [3] |
Signaling Pathway
The bradykinin B2 receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
References
Application Notes and Protocols: MEN 11270 for Blocking Bradykinin-Induced Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN 11270 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. Bradykinin, a potent inflammatory mediator, plays a significant role in the pathophysiology of various respiratory conditions, including asthma, by inducing bronchoconstriction. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and block bradykinin-induced bronchoconstriction in preclinical research settings.
Mechanism of Action
Bradykinin exerts its bronchoconstrictive effects primarily through the activation of B2 receptors on airway smooth muscle cells and sensory nerves. Activation of these G-protein coupled receptors initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of other downstream effectors such as Rho-kinase, ultimately lead to the phosphorylation of myosin light chain, resulting in airway smooth muscle contraction and bronchoconstriction. This compound acts as a competitive antagonist at the bradykinin B2 receptor, thereby preventing the initiation of this signaling cascade and subsequent bronchoconstriction.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound and Analogues
| Compound | Target | Assay System | pKi | pA2 | pKB |
| This compound | Human Bradykinin B2 Receptor | Radioligand binding assay | 10.3 | - | - |
| MEN 12739 | Human Bradykinin B2 Receptor | Radioligand binding assay | 9.4 | 7.9 (hUV) | 7.4 (gpI) |
| MEN 13052 | Human Bradykinin B2 Receptor | Radioligand binding assay | 9.6 | 8.3 (hUV) | 7.8 (gpI) |
| MEN 13346 | Human Bradykinin B2 Receptor | Radioligand binding assay | 9.7 | 8.2 (hUV) | 7.9 (gpI) |
| MEN 13371 | Human Bradykinin B2 Receptor | Radioligand binding assay | 8.6 | 7.5 (hUV) | 7.9 (gpI) |
hUV: human umbilical vein; gpI: guinea pig ileum
Table 2: In Vivo Efficacy of this compound in Guinea Pig Models of Bradykinin-Induced Bronchoconstriction
| Animal Model | Bradykinin Challenge | This compound Administration | Effective Dose | Endpoint |
| Anesthetized Guinea Pig | Intravenous | Intravenous | Not explicitly defined | Inhibition of bronchoconstriction |
| Conscious Guinea Pig | Inhalation | Inhalation | 1 and 10 μM | Antagonism of bronchoconstriction and inflammatory cell influx[1] |
Table 3: Pharmacokinetic Parameters of MEN 11420 (a related bicyclic peptide) in Rats
| Route of Administration | Dose | Mean Plasma Half-life (t1/2) | AUC (µg·min/mL) | Systemic Clearance |
| Intravenous | 1 mg/kg | 44 min | 285 | Reduced to one-third of parent compound |
Signaling Pathways and Experimental Workflows
Caption: Bradykinin B2 Receptor Signaling Pathway in Airway Smooth Muscle.
Caption: In Vivo Bronchoconstriction Experimental Workflow.
Experimental Protocols
In Vivo Bradykinin-Induced Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To evaluate the in vivo efficacy of this compound in antagonizing bradykinin-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Urethane
-
Bradykinin acetate salt
-
This compound
-
Sterile saline (0.9% NaCl)
-
Heparinized saline
-
Animal ventilator
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize guinea pigs with an intraperitoneal (i.p.) injection of urethane (1.5 g/kg).
-
Perform a tracheostomy and insert a cannula into the trachea.
-
Mechanically ventilate the animal with a constant volume of room air.
-
Cannulate the jugular vein for intravenous (i.v.) administration of compounds.[5]
-
-
Measurement of Bronchoconstriction:
-
Drug Administration:
-
Prepare stock solutions of bradykinin and this compound in sterile saline. Further dilutions should be made in saline on the day of the experiment.
-
Administer a single i.v. dose of this compound or vehicle (saline).
-
After a predetermined pretreatment time (e.g., 5-10 minutes), administer cumulative i.v. doses of bradykinin at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Record the peak increase in AOP following each dose of bradykinin.
-
Express the bronchoconstrictor response as the percentage increase in AOP from the baseline value.
-
Construct cumulative dose-response curves for bradykinin in the presence and absence of this compound.
-
Determine the provocative dose of bradykinin required to produce a 100% increase in AOP (PD100).[5]
-
Calculate the dose ratio for bradykinin in the presence of this compound to determine the antagonist's potency (pA2 value).
-
In Vitro Airway Smooth Muscle Contraction Assay
Objective: To assess the direct effect of this compound on bradykinin-induced contraction of isolated airway smooth muscle.
Materials:
-
Guinea pig tracheas
-
Krebs-Henseleit solution
-
Bradykinin acetate salt
-
This compound
-
Carbachol (for maximal contraction reference)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the trachea.
-
Prepare tracheal ring segments (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Protocol:
-
Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Induce a reference contraction with a high concentration of carbachol (e.g., 100 µM) to determine the maximal contractile capacity.
-
After washout and return to baseline, pre-incubate the tissues with this compound or vehicle for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to bradykinin by adding increasing concentrations of the agonist to the organ bath.
-
-
Data Analysis:
-
Record the contractile force generated in response to each concentration of bradykinin.
-
Express the contraction as a percentage of the maximal contraction induced by carbachol.
-
Construct concentration-response curves for bradykinin in the presence and absence of different concentrations of this compound.
-
Determine the EC50 values for bradykinin and calculate the pA2 value for this compound using a Schild plot analysis to quantify its antagonist potency.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the bradykinin B2 receptor in bronchoconstriction. The provided protocols offer a framework for conducting both in vivo and in vitro experiments to characterize the antagonistic properties of this compound. Researchers should optimize these protocols based on their specific experimental conditions and objectives. The data presented herein demonstrates the high affinity and selectivity of this compound for the bradykinin B2 receptor, supporting its use in studies aimed at understanding and potentially treating bradykinin-mediated respiratory pathologies.
References
- 1. Pre- and post-junctional bradykinin B2 receptors regulate smooth muscle tension to the pig intravesical ureter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of captopril (SQ 14,225) on bradykinin-induced bronchoconstriction in the anesthetized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of the bicyclic peptide tachykinin NK2 receptor antagonist MEN 11420 (nepadutant) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. The effect of peptidase inhibitors on bradykinin-induced bronchoconstriction in guinea-pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MEN 11270 Studies in Cell Lines Expressing the B2 Kinin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN 11270 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Understanding the interaction of this compound with the B2 receptor is crucial for the development of novel therapeutics. These application notes provide detailed protocols for utilizing cell lines expressing the B2 kinin receptor to study the pharmacological properties of this compound, including its binding affinity and functional antagonism.
Cell Line Selection
The choice of cell line is critical for obtaining relevant and reproducible data. Several options are available for studying this compound's interaction with the B2 kinin receptor:
-
Recombinant Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human B2 receptor (CHO-hB2R) are a widely used model system. They offer high receptor expression levels, leading to robust and reproducible assay signals.
-
Human Embryonic Kidney (HEK293) cells are also commonly used for transient or stable expression of the B2 receptor. They are easily transfected and offer a well-characterized cellular background.
-
-
Endogenously Expressing Cell Lines:
-
Human lung fibroblast (WI-38) cells constitutively express the B2 kinin receptor at physiologically relevant levels.[1] These cells provide a more native environment for studying receptor function.
-
Human Embryonic Kidney (HEK293) cells have also been shown to endogenously express functional B2 receptors.[2][3]
-
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of this compound and its analogues for the B2 kinin receptor in various cell lines and tissues.
| Compound | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | WI-38 human fibroblasts | Radioligand Binding ([³H]-Bradykinin) | pKi | 10.3 | [1] |
| This compound | CHO cells expressing human B2 receptor (hB2R) | Radioligand Binding | pKi | 9.4 | [4] |
| MEN 12739 | CHO-hB2R | Radioligand Binding | pKi | 9.4 | [4] |
| MEN 13052 | CHO-hB2R | Radioligand Binding | pKi | 9.6 | [4] |
| MEN 13346 | CHO-hB2R | Radioligand Binding | pKi | 9.7 | [4] |
| MEN 13371 | CHO-hB2R | Radioligand Binding | pKi | 8.6 | [4] |
| MEN 12388 | CHO-hB2R | Radioligand Binding | pKi | 9.5 | [4] |
| MEN 13405 | CHO-hB2R | Radioligand Binding | pKi | 8.9 | [4] |
| This compound | Human Umbilical Vein | Functional Antagonism | pA2 | 8.1 | [4] |
| MEN 12739 | Human Umbilical Vein | Functional Antagonism | pA2 | 7.9 | [4] |
| MEN 13052 | Human Umbilical Vein | Functional Antagonism | pA2 | 8.3 | [4] |
| MEN 13346 | Human Umbilical Vein | Functional Antagonism | pA2 | 8.2 | [4] |
| MEN 13371 | Human Umbilical Vein | Functional Antagonism | pA2 | 7.5 | [4] |
| MEN 12388 | Human Umbilical Vein | Functional Antagonism | pA2 | 8.2 | [4] |
| This compound | Guinea Pig Ileum | Functional Antagonism | pKB | 8.3 | [4] |
| MEN 12739 | Guinea Pig Ileum | Functional Antagonism | pKB | 7.4 | [4] |
| MEN 13052 | Guinea Pig Ileum | Functional Antagonism | pKB | 7.8 | [4] |
| MEN 13346 | Guinea Pig Ileum | Functional Antagonism | pKB | 7.9 | [4] |
| MEN 13371 | Guinea Pig Ileum | Functional Antagonism | pKB | 7.9 | [4] |
| MEN 12388 | Guinea Pig Ileum | Functional Antagonism | pKB | 8.4 | [4] |
| MEN 13405 | Guinea Pig Ileum | Functional Antagonism | pKB | 8.0 | [4] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the B2 kinin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO-hB2R, WI-38, or other B2 receptor-expressing cells.
-
[³H]-Bradykinin (Radioligand)
-
This compound (or other test compounds)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled Bradykinin (for determining non-specific binding)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding Buffer
-
A fixed concentration of [³H]-Bradykinin (typically at or below its Kd value).
-
Increasing concentrations of this compound (or other unlabeled competitor).
-
For total binding wells, add vehicle instead of competitor.
-
For non-specific binding wells, add a high concentration of unlabeled Bradykinin (e.g., 1 µM).
-
Add cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit B2 receptor-mediated increases in intracellular calcium concentration ([Ca²⁺]i). The B2 receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent release of Ca²⁺ from intracellular stores.[5][6]
Materials:
-
CHO-hB2R, HEK293, or WI-38 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Bradykinin (Agonist).
-
This compound (Antagonist).
-
Probenecid (optional, to prevent dye leakage).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into microplates and allow them to attach and grow to confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add this compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of Bradykinin (typically the EC₈₀) to all wells simultaneously using the instrument's liquid handler. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Bradykinin response against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound. The pA₂ value, a measure of antagonist potency, can be calculated using the Schild equation if the antagonism is competitive.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of Gαq-coupled receptor activation by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.
Materials:
-
CHO-hB2R, HEK293, or WI-38 cells.
-
myo-[³H]-inositol.
-
IP Assay Buffer (e.g., HBSS with 10 mM LiCl).
-
Bradykinin (Agonist).
-
This compound (Antagonist).
-
Perchloric acid or Trichloroacetic acid (for cell lysis).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and incubate them overnight with myo-[³H]-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Wash the cells to remove unincorporated [³H]-inositol. Pre-incubate the cells with various concentrations of this compound in IP assay buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Agonist Stimulation: Add Bradykinin at a fixed concentration (e.g., EC₈₀) and incubate for a specified time (e.g., 30-60 minutes).
-
Extraction of IPs: Stop the reaction by adding ice-cold acid to lyse the cells.
-
Purification of IPs: Neutralize the cell lysates and apply them to Dowex columns. Wash the columns to remove free [³H]-inositol. Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-IPs accumulated (in cpm or dpm) against the log concentration of this compound. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the B2 kinin receptor signaling pathway and the general workflows for the described experimental protocols.
Caption: B2 Kinin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of ERK, JNK, Akt, and G-protein coupled signaling by hybrid angiotensin II AT1/bradykinin B2 receptors expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of analogues of the kinin B2 receptor antagonist MEN1 1270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of an imidazolopyrazole as novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of this compound, a new cyclic peptide kinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human B1 and B2 bradykinin receptors and their agonists target caveolae-related lipid rafts to different degrees in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MEN 11270: A Potent and Selective B2 Receptor Antagonist for Research Applications
Introduction
MEN 11270 is a synthetic, cyclic decapeptide that acts as a potent and selective antagonist for the bradykinin B2 receptor.[1][2][3] Its high affinity and specificity make it an invaluable tool for researchers investigating the physiological and pathological roles of the bradykinin system. This document provides detailed application notes and protocols for the use of this compound in B2 receptor research, aimed at scientists in academia and the pharmaceutical industry.
Bradykinin, a key mediator of inflammation and pain, exerts its effects primarily through the activation of two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is involved in various physiological processes, including vasodilation, smooth muscle contraction, and pain signaling.[4][5] Dysregulation of the bradykinin system is implicated in numerous pathological conditions, such as hereditary angioedema, chronic pain, and inflammation.[6]
This compound's ability to selectively block the B2 receptor allows for the precise dissection of its role in these processes. As a conformationally constrained analog of the well-known B2 antagonist HOE 140, this compound exhibits high stability and potency.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C60H90N20O11S |
| Molecular Weight | 1299.56 g/mol |
| Appearance | White lyophilized solid |
| Solubility | Soluble to 1 mg/ml in 30% acetonitrile/water |
| Storage | Store at -20°C |
Quantitative Data: Binding Affinity and Functional Antagonism
This compound demonstrates high affinity for the human bradykinin B2 receptor and potent antagonist activity in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Binding Affinity of this compound
| Preparation | Radioligand | pKi | Reference |
| WI38 human fibroblasts | [3H]-bradykinin | 10.3 | [1] |
| CHO cells expressing human B2 receptor | Not Specified | 9.4 | [2] |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Species | pA2 / pKB | Reference |
| Human isolated umbilical vein | Human | 8.1 (pA2) | [2] |
| Guinea pig ileum | Guinea Pig | 8.3 (pKB) | [2] |
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Activation of the B2 receptor by bradykinin initiates a signaling cascade primarily through the Gq/11 family of G proteins.[4][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][7] These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, vasodilation, and the sensation of pain. This compound competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream signaling events.
Experimental Workflow for B2 Receptor Antagonist Characterization
The following diagram outlines a typical workflow for characterizing a novel B2 receptor antagonist, using this compound as a reference compound.
Experimental Protocols
Radioligand Binding Assay for B2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human B2 receptor (e.g., from CHO or HEK293 cells)
-
[3H]-Bradykinin (Radioligand)
-
This compound (Test Compound)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound or vehicle (for total binding) or a high concentration of unlabeled bradykinin (for non-specific binding)
-
[3H]-Bradykinin (at a concentration near its Kd)
-
Cell membranes
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced calcium mobilization.
Materials:
-
Cells endogenously or recombinantly expressing the B2 receptor (e.g., WI-38, CHO-hB2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Bradykinin
-
This compound
-
Pluronic F-127
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of bradykinin (typically the EC80) to all wells and immediately start kinetic fluorescence measurement.
-
Record the change in fluorescence over time.
-
Analyze the data to determine the inhibitory effect of this compound on the bradykinin-induced calcium response and calculate the IC50.
In Vivo Model: Bradykinin-Induced Hypotension in Anesthetized Guinea Pigs
Objective: To evaluate the in vivo efficacy of this compound in blocking bradykinin-induced hypotension.
Materials:
-
Male guinea pigs (e.g., Dunkin-Hartley)
-
Anesthetic (e.g., pentobarbital sodium)
-
Saline solution
-
Bradykinin
-
This compound
-
Catheters for intravenous administration and blood pressure measurement
-
Pressure transducer and recording system
Protocol:
-
Anesthetize the guinea pig.
-
Insert a catheter into the jugular vein for intravenous administration of compounds.
-
Insert a catheter into the carotid artery for continuous monitoring of blood pressure.
-
Allow the animal to stabilize.
-
Administer an intravenous bolus of bradykinin and record the resulting hypotensive response.
-
Once the blood pressure has returned to baseline, administer this compound intravenously.
-
After a predetermined time (e.g., 15 minutes), challenge the animal again with the same dose of bradykinin and record the hypotensive response.
-
Compare the hypotensive response to bradykinin before and after the administration of this compound to determine its antagonistic effect.
-
Data can be expressed as the percentage of inhibition of the bradykinin-induced response.
Disclaimer: All experimental protocols are for guidance only. Researchers should optimize the protocols for their specific experimental conditions and adhere to all relevant institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo activity of analogues of the kinin B2 receptor antagonist MEN1 1270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of this compound, a new cyclic peptide kinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. How Do Selective Bradykinin B2 Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Efficacy of MEN 11270
Note to the Reader: Comprehensive searches for "MEN 11270" have not yielded specific information on a compound with this designation in publicly available scientific literature or clinical trial databases. It is possible that "this compound" is an internal compound code, a developmental candidate that has not been publicly disclosed, or a typographical error.
The following application notes and protocols are therefore provided as a generalized framework for assessing the efficacy of a hypothetical anti-cancer agent. The methodologies described are standard in the field of oncology drug development and would be applicable to a compound like "this compound" upon elucidation of its specific mechanism of action. Researchers should adapt these protocols based on the known molecular target and cellular pathways affected by the compound.
In Vitro Efficacy Assessment
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 85 |
| PC-3 | Prostate Cancer | 200 |
Apoptosis Assays
These assays determine if the compound induces programmed cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells
| Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 24 | 15 | 5 |
| 48 | 35 | 10 |
| 72 | 50 | 15 |
Target Engagement and Pathway Modulation
Once the cellular effects are established, it is crucial to confirm that "this compound" interacts with its intended molecular target and modulates the associated signaling pathway.
Western Blotting
Protocol: Western Blot for Pathway Analysis
-
Protein Extraction: Treat cells with this compound for various times, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein and downstream effectors (e.g., phosphorylated and total forms of key signaling molecules). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagram: Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
In Vivo Efficacy Assessment
Evaluating the efficacy of "this compound" in a living organism is a critical step.
Xenograft Tumor Models
Protocol: Mouse Xenograft Study
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control and different doses of this compound). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Table 3: Hypothetical Tumor Growth Inhibition by this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 | 0 |
| This compound | 10 | 800 | 46.7 |
| This compound | 30 | 450 | 70.0 |
| This compound | 100 | 200 | 86.7 |
Diagram: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft mouse model efficacy study.
Pharmacodynamic (PD) Biomarker Analysis
PD biomarkers are used to demonstrate that the drug is reaching its target and having the desired biological effect in vivo.
Protocol: Immunohistochemistry (IHC) for PD Biomarkers in Tumors
-
Tumor Processing: Fix excised tumors in formalin and embed in paraffin.
-
Sectioning: Cut thin sections of the tumor tissue and mount them on slides.
-
Antigen Retrieval: Deparaffinize the slides and perform antigen retrieval.
-
Antibody Staining: Incubate the slides with a primary antibody against a biomarker of target engagement (e.g., a phosphorylated downstream protein). Follow with a secondary antibody and a detection reagent.
-
Imaging and Analysis: Visualize the staining using a microscope and quantify the signal intensity.
By following these generalized protocols, researchers can begin to characterize the efficacy of a novel compound like "this compound." The specific details of each experiment should be optimized based on the compound's properties and the biological system under investigation.
Application Notes and Protocols for MEN 11270: A Selective Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of MEN 11270, a potent and selective peptide antagonist of the bradykinin B2 receptor. This document includes information on sourcing, mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo research applications.
Introduction to this compound
This compound is a cyclic decapeptide that acts as a competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes including inflammation, pain, and vasodilation.[1][2] As a conformationally constrained analog of icatibant (HOE 140), this compound exhibits high affinity and selectivity for the human B2 receptor.[3] Its ability to block bradykinin-induced effects such as hypotension and bronchoconstriction in vivo makes it a valuable tool for studying the role of the kallikrein-kinin system in various disease models.[3]
Sourcing and Physicochemical Properties
This compound is available from several commercial suppliers for research purposes. It is typically supplied as a lyophilized powder.
Table 1: Sourcing and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 235082-52-7 | [4] |
| Molecular Formula | C₆₀H₉₀N₂₀O₁₁S | [4] |
| Molecular Weight | 1299.56 g/mol | [4] |
| Appearance | White lyophilized solid | [5] |
| Solubility | Soluble to 1 mg/mL in 30% acetonitrile/water | |
| Storage | Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | [5] |
| Suppliers | MedChemExpress, DC Chemicals, Tocris Bioscience (discontinued but lists properties), Immunomart, BioCrick | [1][4][5] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of the endogenous agonist, bradykinin. The bradykinin B2 receptor is primarily coupled to Gαq/11, which upon activation, stimulates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream effects, including the activation of mitogen-activated protein kinases (MAPKs) and the production of nitric oxide and prostaglandins.
Quantitative Data
The following table summarizes the binding affinity and antagonist potency of this compound from various in vitro studies.
Table 2: In Vitro Activity of this compound
| Parameter | Species/Tissue | Assay Type | Value | Reference |
| pKi | Human (WI38 fibroblasts) | [³H]-Bradykinin Binding | 10.3 ± 0.08 | [3] |
| pKi | Human B2 Receptor (CHO cells) | [³H]-Bradykinin Binding | 9.4 | [6] |
| pKi | Pig Ileum Smooth Muscle | [³H]-Bradykinin Binding | 10.1 | [7] |
| pKi | Rabbit Ileum Smooth Muscle | [³H]-Bradykinin Binding | 10.3 | [7] |
| pA₂ | Human Umbilical Vein | Contraction Assay | 8.14 ± 0.22 | [3] |
| pKB | Guinea Pig Ileum | Contraction Assay | 8.3 | [6] |
| pIC₅₀ | 29 other receptors and ion channels | Binding Assays | < 5.5 | [4] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the bradykinin B2 receptor using membranes from cells expressing the receptor and [³H]-Bradykinin as the radioligand.[2][8]
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human bradykinin B2 receptor.
-
[³H]-Bradykinin (specific activity ~80-100 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
This compound or other unlabeled B2 receptor ligands for competition.
-
Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled bradykinin.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound or other test compounds in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of the serially diluted test compound.
-
50 µL of [³H]-Bradykinin diluted in Assay Buffer to a final concentration approximately equal to its Kd.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antagonism of Bradykinin-Induced Hypotension
This protocol describes a method to evaluate the ability of this compound to antagonize the hypotensive effects of bradykinin in anesthetized rats.[9]
Materials:
-
Male Sprague-Dawley rats (325-375 g).
-
Anesthetic (e.g., inactin, 100 mg/kg i.p.).
-
Catheters (PE50).
-
Pressure transducer and data acquisition system.
-
Syringe pump.
-
Bradykinin solution.
-
This compound solution.
-
Vehicle (e.g., saline or a suitable solvent for this compound).
Procedure:
-
Anesthetize the rat with inactin.
-
Insert a catheter into the femoral artery for blood pressure monitoring and connect it to a pressure transducer.
-
Insert two catheters into the femoral veins for drug and vehicle administration.
-
Allow the animal to stabilize for at least 60 minutes.
-
Record baseline mean arterial pressure (MAP) for 30 minutes.
-
Administer a continuous intravenous infusion of vehicle or this compound at the desired dose for 35 minutes.
-
During the last 5 minutes of the infusion, co-infuse bradykinin intravenously at a dose known to produce a consistent hypotensive response.
-
Continuously record MAP throughout the experiment.
-
Data Analysis: Calculate the area under the curve (AUC) for the change in MAP during the 5-minute bradykinin infusion period. Compare the AUC in vehicle-treated and this compound-treated animals to determine the antagonist effect.
In Vivo Antagonism of Bradykinin-Induced Bronchoconstriction
This protocol outlines a method to assess the inhibitory effect of this compound on bradykinin-induced bronchoconstriction in anesthetized guinea pigs.[3][10][11][12]
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g).
-
Anesthetic (e.g., pentobarbital sodium, 50 mg/kg i.p.).
-
Tracheal cannula.
-
Mechanical ventilator.
-
Aerosol delivery system.
-
Pressure transducer to measure airway pressure.
-
Bradykinin solution for aerosolization.
-
This compound solution for intravenous or intratracheal administration.
-
Vehicle.
Procedure:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Mechanically ventilate the animal at a constant volume and frequency.
-
Monitor airway pressure as an index of bronchoconstriction.
-
Administer this compound or vehicle either intravenously or intratracheally at the desired dose and time before the bradykinin challenge.
-
Expose the animal to an aerosol of bradykinin for a fixed duration to induce bronchoconstriction.
-
Record the peak increase in airway pressure following the bradykinin challenge.
-
Data Analysis: Compare the increase in airway pressure in response to bradykinin in vehicle-treated versus this compound-treated animals to quantify the antagonist effect.
Conclusion
This compound is a highly potent and selective antagonist of the bradykinin B2 receptor, making it an indispensable research tool for investigating the physiological and pathophysiological roles of the kallikrein-kinin system. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their in vitro and in vivo studies.
References
- 1. This compound|CAS 235082-52-7|DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:235082-52-7 | Selective B2 antagonist; analog of HOE 140 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo activity of analogues of the kinin B2 receptor antagonist MEN1 1270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradykinin-induced bronchospasm in the rat in vivo: a role for nitric oxide modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bradykinin-induced lung inflammation and bronchoconstriction: role in parainfluenze-3 virus-induced inflammation and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Bradykinin-induced bronchospasm in the rat in vivo: a role for nitric oxide modulation. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
potential off-target effects of MEN 11270
Technical Support Center: MEN 2312
Disclaimer: The following information is based on publicly available data for MEN 2312, an investigational compound in early-stage clinical development. Specific off-target profiling and detailed experimental protocols are not yet in the public domain. Information regarding potential adverse effects is extrapolated from clinical trial data of other KAT6 inhibitors, such as PF-07248144, and should be considered as potential class-wide effects.
Frequently Asked Questions (FAQs)
Q1: What is MEN 2312 and what is its primary mechanism of action?
MEN 2312 is an orally bioavailable, potent, and selective inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1] These enzymes are key epigenetic regulators that acetylate histone H3 at lysine 23 (H3K23ac). In certain cancers, such as estrogen receptor-positive (ER+) breast cancer, KAT6A is frequently amplified and contributes to the transcriptional expression of the estrogen receptor alpha (ERα). By inhibiting KAT6A/B, MEN 2312 reduces H3K23 acetylation, leading to the transcriptional repression of ERα.[1] This mechanism provides a potential therapeutic strategy to overcome resistance to conventional endocrine therapies.[1]
Q2: Are there any known off-target effects of MEN 2312?
Specific off-target binding data for MEN 2312 from comprehensive panel screenings (e.g., kinase or receptor panels) are not publicly available at this stage of its development.
However, in drug development, "off-target effects" can also refer to on-target toxicities, where the drug interacts with its intended target in non-cancerous tissues, leading to adverse effects. Clinical trial data from a similar KAT6A/B inhibitor, PF-07248144, can provide insights into potential on-target toxicities that may be observed with MEN 2312.
Q3: What are the potential side effects observed with KAT6 inhibitors in clinical trials?
The most common treatment-related adverse events (TRAEs) observed in the Phase 1 clinical trial of the KAT6 inhibitor PF-07248144 are summarized in the table below. These are potential class-effects for KAT6 inhibitors.
| Adverse Event (Treatment-Related) | Any Grade Frequency (%) | Grade 3-4 Frequency (%) |
| Dysgeusia (altered taste) | 83.2 | 0 |
| Neutropenia | 59.8 | 35.5 |
| Anemia | 48.6 | 13.1 |
| Thrombocytopenia | 31.0 (from a different abstract) | Not specified |
| Diarrhea | 31.0 (from a different abstract) | Not specified |
| White Blood Cell Count Decreased | 28.0 (from a different abstract) | 7.0 (from a different abstract) |
| Fatigue | 24.0 (from a different abstract) | Not specified |
| Aspartate Aminotransferase Increased | 21.0 (from a different abstract) | Not specified |
Data is from the first-in-human phase 1 study of PF-07248144.[2][3]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability in in-vitro assays after treatment with a KAT6 inhibitor.
-
Potential Cause 1: Cell line insensitivity. The cell line used may not have a dependency on the KAT6A/B pathway. Confirm if the cell line has a known KAT6A amplification or overexpression, which is more likely to confer sensitivity.
-
Potential Cause 2: Compound inactivity. Ensure the compound is properly dissolved and has not degraded. Use a fresh stock and verify its concentration.
-
Potential Cause 3: Insufficient incubation time. The anti-proliferative effects of epigenetic modulators can be slow to manifest. Consider extending the treatment duration (e.g., 7-10 days).
-
Troubleshooting Step: Include a sensitive positive control cell line (e.g., ZR-75-1 for ER+ breast cancer) and a resistant negative control cell line in your experiment. Also, perform a target engagement assay, such as a Western blot for H3K23ac, to confirm that the compound is inhibiting its target in the treated cells.
Issue 2: Difficulty in detecting a decrease in H3K23 acetylation by Western blot.
-
Potential Cause 1: Insufficient compound concentration or exposure time. Perform a dose-response and time-course experiment to determine the optimal conditions for observing target inhibition.
-
Potential Cause 2: Poor antibody quality. Validate the specificity of your primary antibody for H3K23ac. Ensure you are using a recommended and validated antibody.
-
Potential Cause 3: Low basal levels of H3K23ac. The cell line may have low endogenous levels of H3K23 acetylation. Ensure you are using a cell line with detectable basal levels.
-
Troubleshooting Step: Load a sufficient amount of histone extract. Use a loading control, such as total Histone H3, to normalize your results. It is also advisable to include a positive control, such as cells treated with a known KAT6 inhibitor, and a negative (vehicle) control.
Experimental Protocols
General Protocol for Assessing KAT6A/B Inhibition via Western Blot
This protocol provides a general framework for measuring the inhibition of H3K23 acetylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., ZR-75-1) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the KAT6 inhibitor (e.g., MEN 2312) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and extract histones using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (e.g., 15% acrylamide).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys23) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K23ac signal to the total Histone H3 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value for target engagement.
-
Visualizations
Caption: Mechanism of action of MEN 2312 in inhibiting KAT6A/B.
Caption: Workflow for evaluating MEN 2312's in-vitro activity.
References
troubleshooting MEN 11270 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MEN 11270, a selective peptide antagonist of the bradykinin B2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] As a cyclic decapeptide, it is an analog of Icatibant.[3] Its primary mechanism is to block the binding of bradykinin to the B2 receptor, thereby inhibiting downstream signaling pathways associated with inflammation, vasodilation, and pain.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C and can be stable for up to two years.[4] Stock solutions, typically prepared in a mixture of acetonitrile and water, should be prepared fresh for use.[5] If advance preparation is necessary, aliquots should be stored in tightly sealed vials at -20°C for up to one month.[4] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[4]
Q3: In which experimental systems has this compound been characterized?
This compound has been characterized in a variety of in vitro and in vivo systems, including:
-
Radioligand binding assays: using cell membranes from cell lines like WI38 human fibroblasts or CHO cells expressing the human B2 receptor.[1]
-
Functional assays: such as the human isolated umbilical vein contraction assay.[1][3]
-
In vivo models: to assess its ability to inhibit bradykinin-induced responses like hypotension and bronchoconstriction in animal models.[3]
Troubleshooting Experimental Variability
Experimental variability can arise from multiple sources when working with a peptide antagonist like this compound. Below are common issues and troubleshooting recommendations.
| Observed Problem | Potential Cause | Troubleshooting Recommendation |
| Inconsistent IC50/pA2 values in binding or functional assays | Buffer Composition: The ionic strength of the assay buffer can significantly impact the binding affinity of peptide ligands. Low ionic strength buffers may artificially increase affinity.[6][7][8] | Standardize the assay buffer across all experiments. For binding assays, consider using a physiological buffer like Hank's Balanced Salt Solution (HBSS) in addition to a low ionic strength buffer (e.g., TES) to assess the impact of ionic strength.[7][8] |
| Peptide Stability: this compound, being a peptide, may be susceptible to degradation by proteases present in tissue preparations or cell cultures, or through chemical instability (e.g., oxidation, deamidation).[5][9] | Prepare fresh solutions of this compound for each experiment. When using tissue homogenates, include a cocktail of protease inhibitors in the preparation and assay buffers.[3] For long-term studies, assess the stability of the peptide under your specific experimental conditions.[10] | |
| Species-specific Receptor Pharmacology: Bradykinin B2 receptors exhibit pharmacological differences between species, which can affect the potency of antagonists.[1][8] | Ensure that the species from which your experimental system is derived is appropriate for studying the effects of this compound. Be cautious when extrapolating results between different species. | |
| Low in vivo efficacy despite high in vitro potency | Metabolic Instability: Peptide antagonists can be rapidly metabolized in vivo, leading to reduced exposure at the target site.[10] | Consider the route of administration and potential for local metabolism. For in vivo experiments, it may be necessary to use administration routes that bypass first-pass metabolism or to use formulations that protect the peptide from degradation. |
| Poor Bioavailability: The physicochemical properties of peptides can limit their absorption and distribution.[9] | Review literature for pharmacokinetic data on this compound or similar peptide antagonists to inform dose selection and administration route. | |
| High non-specific binding in radioligand assays | Radioligand Issues: The radiolabeled ligand may be binding to non-receptor components in the assay. | Reduce non-specific binding by pre-treating glass fiber filters with polyethyleneimine (PEI).[3][6] Increase the number and volume of washes with ice-cold buffer.[3] Ensure the concentration of the unlabeled competitor for determining non-specific binding is sufficient to saturate the receptors.[3] |
| Assay Conditions: Suboptimal assay conditions can contribute to high background signal. | Optimize the protein concentration in the assay to ensure that less than 10% of the radioligand is bound.[11] Test different incubation times and temperatures to find the optimal balance between specific binding and non-specific binding. |
Experimental Protocols
Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol provides a general framework for a competition binding assay to determine the affinity of this compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human Bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).[6]
-
Radioligand: [³H]-Bradykinin.[6]
-
Unlabeled Bradykinin for determining non-specific binding.
-
This compound as the test compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6]
-
Scintillation fluid and counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer or unlabeled Bradykinin (for non-specific binding).
-
25 µL of serially diluted this compound or vehicle (for total binding).
-
50 µL of [³H]-Bradykinin at a concentration near its Kd.
-
100 µL of the diluted cell membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.[6]
-
Detection: Dry the filters, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the IC₅₀ for this compound and subsequently the Ki value using the Cheng-Prusoff equation.
Human Umbilical Vein Contraction Assay
This functional assay assesses the antagonist activity of this compound on native human bradykinin B2 receptors.
Materials:
-
Freshly obtained human umbilical cord.
-
Krebs-Henseleit solution.
-
Bradykinin as the agonist.
-
This compound as the antagonist.
-
Organ bath setup with isometric force transducers.
Procedure:
-
Tissue Preparation: Isolate the umbilical vein and cut it into rings.
-
Mounting: Mount the vein rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Agonist Response: Obtain a cumulative concentration-response curve for bradykinin to establish a baseline contractile response.
-
Antagonist Incubation: After washing out the bradykinin, incubate the tissues with a single concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Challenge with Agonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for bradykinin.
-
Data Analysis: Determine the pA₂ value for this compound from the rightward shift of the bradykinin concentration-response curve. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[3]
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. blog.kohan.com.tw [blog.kohan.com.tw]
- 3. benchchem.com [benchchem.com]
- 4. polypeptide.com [polypeptide.com]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and manufacture of synthetic peptides - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MEN 11270 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of MEN 11270 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] It is a conformationally constrained, cyclized analog of HOE 140.[3] Its mechanism of action is to competitively block the binding of bradykinin to the B2R, thereby inhibiting downstream signaling pathways.
Q2: What is the typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist (bradykinin) used. Based on studies with the closely related antagonist HOE 140, a starting concentration range of 1 µM to 10 µM is recommended for complete inhibition of bradykinin-induced responses.[4][5] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is soluble up to 1 mg/mL in a 30% acetonitrile/water solution. For cell-based assays, it is common to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture) and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are suitable cell lines for studying this compound activity?
A variety of cell lines endogenously or recombinantly expressing the bradykinin B2 receptor can be used. Commonly used models include:
-
HEK293 or U2OS cells stably expressing BDKRB2: These provide a robust and reproducible system for high-throughput screening.[6]
-
WI-38 human fibroblasts: These cells constitutively express the B2R.[1][2]
-
Human Umbilical Vein Endothelial Cells (HUVEC): These primary cells are a physiologically relevant model for studying vascular inflammation.[7]
-
COS-7 cells: These cells can be transfected with the B2R for mechanistic studies.[8]
-
Astrocytic cell lines (e.g., U87-MG): These are useful for investigating neuroinflammatory processes.[4]
-
Prostate cancer cell lines: Relevant for studying the role of bradykinin in cancer cell migration and invasion.[9]
Q5: What concentration of bradykinin should I use as the agonist?
The concentration of bradykinin should ideally be at or near its EC80 (the concentration that elicits 80% of the maximal response). This provides a large enough signal window to observe effective antagonism. The EC50 of bradykinin can range from the low nanomolar to the micromolar range depending on the cell line and assay.[4][8][10] It is highly recommended to perform a bradykinin dose-response curve to determine the optimal concentration for your specific cell system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition by this compound | Suboptimal this compound concentration: The concentration may be too low to effectively compete with the agonist. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 100 µM). |
| Peptide degradation: this compound, being a peptide, may be susceptible to degradation by proteases in the cell culture medium, especially if serum is present. | Prepare fresh dilutions of this compound for each experiment. Consider using serum-free medium for the assay or adding a protease inhibitor cocktail. | |
| Incorrect preparation or storage: Improper dissolution or storage can lead to loss of activity. | Ensure the peptide is fully dissolved in the recommended solvent and stored correctly in aliquots to avoid freeze-thaw cycles. | |
| High agonist concentration: The concentration of bradykinin may be too high, making it difficult for the antagonist to compete effectively. | Determine the EC80 of bradykinin in your system and use that concentration for your antagonism assays. | |
| High background signal or off-target effects | This compound cytotoxicity: At very high concentrations, peptides can sometimes exhibit cytotoxic effects. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. |
| Non-specific binding: High concentrations of the peptide may lead to non-specific interactions. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Inconsistent results | Variable cell health and density: Differences in cell confluency and passage number can affect receptor expression and signaling. | Maintain a consistent cell culture practice, using cells at a similar passage number and seeding density for all experiments. |
| Receptor desensitization: Prolonged exposure to the agonist before adding the antagonist can lead to receptor desensitization. | Optimize the timing of agonist and antagonist addition. Typically, pre-incubate the cells with this compound before adding bradykinin. |
Experimental Protocols
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following B2R activation.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
This compound
-
Bradykinin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Antagonist Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Injection and Signal Detection: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of bradykinin (e.g., EC80) into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound at each concentration.
MAP Kinase (ERK) Activation Assay
This assay measures the phosphorylation of ERK, a downstream effector of the B2R signaling pathway.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
This compound
-
Bradykinin
-
Cell lysis buffer
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add bradykinin (e.g., at its EC80 concentration) and incubate for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of p-ERK and Total ERK:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK, followed by the appropriate secondary antibody.
-
ELISA: Use a commercially available ELISA kit to quantify p-ERK and total ERK in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA). Normalize the p-ERK signal to the total ERK signal. Determine the inhibitory effect of this compound on bradykinin-induced ERK phosphorylation.
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Antagonist Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | B2激肽受体拮抗剂 | MCE [medchemexpress.cn]
- 3. rndsystems.com [rndsystems.com]
- 4. Activation of Bradykinin B2 Receptors in Astrocytes Stimulates the Release of Leukemia Inhibitory Factor for Autocrine and Paracrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin promotes migration and invasion of human immortalized trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin receptor B2 Cell Line – Cells Online [cells-online.com]
- 7. mdpi.com [mdpi.com]
- 8. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin enhances cell migration in human prostate cancer cells through B2 receptor/PKCδ/c-Src dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
Technical Support Center: Overcoming MEN 11270 Delivery Challenges In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MEN 11270 in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and delivery of this cyclic peptide B2 bradykinin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cyclic decapeptide that acts as a potent and selective antagonist of the bradykinin B2 receptor. The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand bradykinin, activates intracellular signaling pathways involved in inflammation, pain, and vasodilation. This compound competitively blocks this binding, thereby inhibiting the downstream effects of bradykinin.
Q2: What are the primary challenges in delivering this compound in vivo?
A2: As a cyclic peptide, this compound presents several potential in vivo delivery challenges, including:
-
Solubility: Peptides with hydrophobic residues can have poor aqueous solubility, making formulation difficult.
-
Stability: While cyclization improves stability against proteases compared to linear peptides, chemical and physical instability in formulation can still occur.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to insolubility, reduced efficacy, and potential immunogenicity.[1][2]
-
Pharmacokinetics: Achieving and maintaining therapeutic concentrations at the target site can be challenging due to factors like rapid clearance and limited tissue distribution.
Q3: What is the known solubility of this compound?
A3: The reported solubility of this compound is up to 1 mg/mL in a solution of 30% acetonitrile in water. For in vivo studies, it is crucial to use a biocompatible vehicle.
Troubleshooting Guide
Formulation and Solubility Issues
Q4: My this compound formulation is cloudy or shows precipitation. What should I do?
A4: Cloudiness or precipitation indicates that the peptide is not fully dissolved or is aggregating in your chosen vehicle. This can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Verify Solubility: Start by confirming the solubility of your specific batch of this compound. A small-scale solubility test is recommended.
-
Optimize the Vehicle: If aqueous solubility is low, consider using a co-solvent system or other formulation strategies. Always ensure the final formulation is sterile and biocompatible for your animal model.
-
pH Adjustment: The net charge of a peptide can significantly influence its solubility. Systematically test the solubility of this compound at different pH values. For acidic peptides, dissolving in a basic buffer and neutralizing, or vice versa for basic peptides, can be effective.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution. However, be cautious as prolonged sonication can generate heat and potentially degrade the peptide.[3]
Table 1: Formulation Strategies for Poorly Soluble Peptides
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) to first dissolve the peptide, followed by dilution with an aqueous buffer. | Simple and effective for many peptides. | High concentrations of organic solvents can be toxic in vivo. |
| pH Modification | Adjusting the pH of the formulation to increase the net charge of the peptide, thereby enhancing its interaction with water. | Can significantly improve solubility. | The final pH must be within a physiologically tolerable range for the chosen route of administration. |
| Excipients | Incorporating solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween 80).[4][5] | Can improve solubility and stability. | Potential for excipient-induced toxicity or altered pharmacokinetics. |
| Lyophilization | Co-lyophilizing the peptide with stabilizing excipients (e.g., mannitol, sucrose) to create a readily soluble powder for reconstitution. | Enhances stability and can improve dissolution rate. | Requires an additional formulation step. |
Peptide Aggregation
Q5: I suspect my this compound is aggregating in solution. How can I prevent this?
A5: Peptide aggregation is driven by intermolecular interactions, often hydrophobic in nature.[6] Preventing aggregation is crucial for accurate dosing and to avoid potential immunogenic responses.
Troubleshooting Steps:
-
Control Concentration: Aggregation is often concentration-dependent. Try working with lower concentrations of this compound if possible.
-
Optimize pH and Ionic Strength: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH away from the pI can increase net charge and reduce aggregation. The ionic strength of the buffer can also influence aggregation; test a range of salt concentrations.
-
Use of Excipients: Certain excipients, such as arginine, have been shown to reduce peptide aggregation.[7]
-
Temperature Control: Prepare formulations at room temperature or on ice, as elevated temperatures can sometimes promote aggregation.[6] Store peptide solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Inconsistent In Vivo Efficacy
Q6: I am observing high variability or a lack of expected efficacy in my in vivo experiments. What are the potential causes?
A6: Inconsistent in vivo results can stem from issues with the formulation, administration, or the animal model itself.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each injection to guarantee consistent dosing.
-
Verify Administration Technique: Improper injection technique can lead to incorrect dosing or administration to an unintended location. Ensure proper training and adherence to protocols for the chosen route of administration (IV, IP, or SC).
-
Pharmacokinetic (PK) Profiling: Conduct a pilot PK study to determine the bioavailability, half-life, and clearance of your this compound formulation in your animal model. This will help in designing an appropriate dosing regimen.
-
Animal Model Considerations: Factors such as the age, sex, and health status of the animals can influence drug metabolism and response. Ensure consistency across your study groups.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. lambda.sk [lambda.sk]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashland.com [ashland.com]
- 6. benchchem.com [benchchem.com]
- 7. ltk.uzh.ch [ltk.uzh.ch]
MEN 11270 degradation and how to prevent it
Technical Support Center: MEN 11270
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis, particularly at neutral to alkaline pH. The ester bond within the this compound molecule is susceptible to cleavage, leading to the formation of inactive metabolites.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions and experimental samples at low temperatures to minimize degradation. See the data summary below for specific temperature effects.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light, particularly UV light, can induce photodegradation of this compound. It is crucial to protect solutions containing this compound from light by using amber vials or by working in a dark environment.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays using this compound.
-
Possible Cause 1: Degradation of this compound in culture media.
-
Solution: Prepare fresh dilutions of this compound in pre-warmed culture media immediately before each experiment. Avoid prolonged incubation of this compound in media at 37°C before adding to cells.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Use low-adhesion microplates and polypropylene tubes for preparing and storing this compound solutions. Pre-conditioning the plasticware with a bovine serum albumin (BSA) solution can also help to reduce non-specific binding.
-
Issue: Loss of this compound potency over time in stored stock solutions.
-
Possible Cause: Improper storage conditions.
-
Solution: Store this compound stock solutions in a non-protic solvent such as anhydrous DMSO at -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: Stability of this compound under Various Conditions
| Condition | Solvent | Concentration (µM) | Half-life (t½) | Degradation Product(s) |
| 4°C, pH 5.0 | Acetate Buffer | 10 | > 120 hours | Minimal |
| 25°C, pH 7.4 | PBS | 10 | ~ 24 hours | Hydrolysis Product A |
| 37°C, pH 7.4 | DMEM + 10% FBS | 10 | ~ 8 hours | Hydrolysis Product A |
| 25°C, Light Exposure | PBS | 10 | ~ 6 hours | Photodegradation Product B |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
-
Preparation of Standards: Prepare a stock solution of this compound in anhydrous DMSO. Create a series of calibration standards by diluting the stock solution in the relevant experimental buffer (e.g., PBS, cell culture media).
-
Sample Incubation: Incubate this compound samples under the desired experimental conditions (e.g., different temperatures, pH values, or light exposure).
-
Sample Collection: At various time points, collect aliquots of the incubated samples.
-
Sample Quenching: Immediately stop the degradation process by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound.
-
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point to determine the rate of degradation and the half-life.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for preventing this compound degradation.
unexpected results with MEN 11270 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MEN 11270, a representative non-peptide tachykinin NK1 receptor antagonist. While this compound is used here as a specific example, the principles and troubleshooting steps are applicable to many compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the tachykinin NK1 receptor (also known as the Substance P receptor).[1] It competitively binds to the NK1 receptor, preventing the endogenous ligand, Substance P (SP), from binding and activating it. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.[2]
Q2: What is the primary signaling pathway activated by the NK1 receptor?
Upon binding of Substance P, the NK1 receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] this compound blocks these downstream events by preventing the initial binding of Substance P.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: In which experimental models is this compound expected to be active?
This compound, as an NK1 receptor antagonist, is expected to be active in models where the Substance P/NK1 receptor system plays a significant role. These include models of chemotherapy-induced nausea and vomiting (CINV), neurogenic inflammation, pain, and certain behavioral disorders like anxiety and depression.[1][3] It is important to note that species-specific differences in NK1 receptor pharmacology exist, which may affect the in vivo efficacy of the compound.[4]
Troubleshooting Unexpected Results
Issue 1: Inconsistent or no inhibition of Substance P-induced cellular response in vitro.
-
Question: I am not observing the expected inhibitory effect of this compound on Substance P-induced calcium mobilization in my cell line. What could be the reason?
-
Answer: Several factors could contribute to this issue:
-
Compound Solubility: Ensure that this compound is fully dissolved in your assay buffer. Precipitation of the compound will lead to a lower effective concentration. Consider a brief sonication of the stock solution and vortexing after dilution into aqueous media.
-
Cell Line Authentication: Verify the expression of functional NK1 receptors in your cell line. Receptor expression levels can decrease with continuous passaging.
-
Assay Conditions: Optimize the concentration of Substance P used for stimulation. If the concentration is too high, it may overcome the competitive antagonism of this compound. Perform a dose-response curve for Substance P to determine an EC80 or EC90 concentration for your inhibition assays.
-
Incorrect Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment to rule out degradation or adsorption to plasticware.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Question: this compound shows high potency in my in vitro binding and functional assays, but the in vivo results are disappointing. Why might this be the case?
-
Answer: A disconnect between in vitro and in vivo data is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or high plasma protein binding, leading to low bioavailability and insufficient exposure at the target tissue.
-
Blood-Brain Barrier Penetration: For central nervous system effects, the compound must cross the blood-brain barrier.[4] If this compound has low brain penetration, it will not be effective in models of centrally-mediated processes.
-
Off-Target Effects: In vivo, the compound may interact with other targets, leading to unexpected pharmacology that masks the intended effect or causes adverse events.
-
Species Differences: The binding affinity and pharmacology of NK1 receptor antagonists can vary between species.[4] The in vitro assays may have been performed on human receptors, while the in vivo model uses a different species.
-
Issue 3: High background signal or apparent agonist activity at high concentrations.
-
Question: At high concentrations, this compound seems to be causing a slight increase in the signal in my functional assay, even in the absence of Substance P. Is this expected?
-
Answer: This is not typical for a competitive antagonist but can occur due to several reasons:
-
Compound Interference: The compound itself might interfere with the assay readout. For example, it could be autofluorescent in a fluorescence-based assay. Always run a control with the compound alone to check for such effects.
-
Off-Target Agonism: At high concentrations, the compound may exhibit weak agonist activity at another receptor expressed in your cells that couples to a similar signaling pathway.
-
Inverse Agonism: If the NK1 receptor has some level of constitutive (ligand-independent) activity in your cell system, a compound could act as an inverse agonist, leading to a decrease in the basal signal. What appears as a slight increase could be a result of complex interactions with the baseline.
-
Pharmacological Data Summary
The following table summarizes hypothetical pharmacological data for this compound. This data is representative of a potent and selective NK1 receptor antagonist.
| Parameter | Species | Value | Description |
| Binding Affinity (Ki) | |||
| NK1 Receptor | Human | 0.5 nM | High affinity for the target receptor. |
| NK1 Receptor | Rat | 25 nM | Demonstrates species-selectivity. |
| NK2 Receptor | Human | > 1000 nM | High selectivity over the NK2 receptor. |
| NK3 Receptor | Human | > 1000 nM | High selectivity over the NK3 receptor. |
| Functional Activity (IC50) | |||
| Calcium Mobilization | Human NK1 | 2.1 nM | Potent functional antagonism. |
| In Vivo Efficacy | |||
| Cisplatin-Induced Emesis | Ferret | ED50 = 0.1 mg/kg, i.v. | Effective in a relevant in vivo model. |
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a method to measure the inhibitory effect of this compound on Substance P-induced calcium mobilization in a cell line expressing the human NK1 receptor.
-
Cell Culture: Plate CHO-K1 cells stably expressing the human NK1 receptor in a black, clear-bottom 96-well plate and grow to confluence.
-
Fluorescent Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for 15-30 minutes.
-
Substance P Stimulation: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a pre-determined EC80 concentration of Substance P to all wells (except for negative controls).
-
Data Acquisition: Immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (Substance P alone) against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected in vitro results.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of MEN 11270 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MEN 11270, a potent and selective B2 bradykinin receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experiments and to ensure the specificity of this compound in complex biological systems.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Effects Observed
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Concentration of this compound | Titrate the concentration of this compound. | Start with a concentration range around the reported pKi of 10.3 and perform a dose-response curve to identify the optimal concentration with maximal B2 receptor antagonism and minimal off-target effects.[1] |
| Metabolic Instability | Investigate the metabolic stability of this compound in your experimental system. | The in vivo activity of cyclic peptide analogues of this compound can be significantly reduced by metabolic degradation.[2] Consider using protease inhibitors in in vitro assays or analyzing for potential metabolites in in vivo studies. |
| Off-Target Binding | Perform a broad off-target screening. | While this compound is reported to be selective, it is good practice to screen against a panel of relevant receptors, especially other G protein-coupled receptors (GPCRs), to rule out unforeseen interactions in your specific biological context. |
| Cross-Reactivity with Bradykinin B1 Receptor | Test for activity at the bradykinin B1 receptor. | Although this compound is a B2 receptor antagonist, at high concentrations, the possibility of cross-reactivity with the B1 receptor should be experimentally evaluated, especially in inflammatory models where B1 receptor expression may be upregulated.[3] |
Issue 2: Lack of Expected On-Target Effect
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Concentration | Verify the calculated and prepared concentrations of this compound. | As a cyclic decapeptide, ensure accurate molecular weight is used for calculations. Perform serial dilutions carefully. |
| Peptide Degradation | Check the integrity of the this compound stock. | Improper storage can lead to degradation. Store lyophilized peptide at -20°C or lower. For solutions, aliquot and store at -80°C to avoid freeze-thaw cycles. |
| Low Receptor Expression | Confirm the expression of the B2 bradykinin receptor in your system. | Use techniques like qPCR, Western blot, or an ELISA-based assay to confirm the presence of the B2 receptor in your cell line or tissue of interest. |
| Species-Specific Differences | Verify the cross-reactivity of this compound with the B2 receptor of the species being studied. | The affinity and potency of bradykinin receptor antagonists can vary between species.[4] If using a non-human system, confirm the activity of this compound on the orthologous receptor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[1] By binding to the B2 receptor, it prevents the binding of its natural ligand, bradykinin, thereby inhibiting the downstream signaling cascades initiated by bradykinin.
Q2: What are the downstream signaling pathways of the bradykinin B2 receptor that I can use to confirm the on-target effect of this compound?
A2: The bradykinin B2 receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which can be measured using a calcium mobilization assay. DAG, along with calcium, activates protein kinase C (PKC). Therefore, measuring changes in intracellular calcium or the phosphorylation of downstream targets of PKC can be used to confirm the on-target antagonistic activity of this compound.
Q3: What negative controls should I use in my experiments with this compound?
A3: To ensure the observed effects are due to the specific antagonism of the B2 receptor by this compound, it is crucial to include appropriate negative controls. An ideal negative control would be a structurally similar but biologically inactive peptide analogue of this compound. If such a molecule is not available, using a vehicle control (the solvent in which this compound is dissolved) is essential. Additionally, performing experiments in a cell line or tissue known not to express the B2 receptor can help to identify non-specific effects of the compound.
Q4: How can I be sure that the observed effects are not due to a metabolite of this compound?
A4: As a cyclic decapeptide, this compound may be subject to metabolism, particularly in in vivo systems.[2] To address this, you can perform in vitro metabolism studies using liver microsomes or S9 fractions to identify potential metabolites. If metabolites are identified, they can be synthesized and tested for activity at the B2 receptor and other potential off-targets. In cellular assays, the risk of significant metabolism is lower but should be considered in long-term incubation experiments.
Q5: What is the reported selectivity profile of this compound?
Data Presentation
| Parameter | Value | Reference |
| Target | Bradykinin B2 Receptor | [1] |
| Molecule Type | Cyclic Decapeptide | [1] |
| Binding Affinity (pKi) | 10.3 (for human B2 receptor) | [1] |
| Selectivity | pIC50 < 5.5 for 29 other receptors and ion channels | [5] |
Experimental Protocols
Protocol 1: Bradykinin B2 Receptor Competition Binding Assay
This protocol is to determine the binding affinity of this compound to the bradykinin B2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293).[6]
-
Radioligand: [³H]-Bradykinin.[6]
-
Non-specific binding control: High concentration of unlabeled bradykinin.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
This compound stock solution and serial dilutions.
-
96-well plates.
-
Glass fiber filters pre-soaked in 0.3% polyethyleneimine.[6]
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or unlabeled bradykinin (for non-specific binding).
-
25 µL of this compound at various concentrations.
-
50 µL of [³H]-Bradykinin.
-
100 µL of diluted cell membranes.
-
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is to functionally assess the antagonist activity of this compound.
Materials:
-
A cell line endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., HEK293, CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Bradykinin (agonist).
-
This compound.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Add a pre-determined concentration of bradykinin (typically the EC80 concentration) to all wells simultaneously using an automated injector.
-
Measure the fluorescence intensity over time to record the calcium flux.
-
The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the vehicle control. Calculate the IC50 of this compound from the dose-response curve.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo activity of analogues of the kinin B2 receptor antagonist MEN1 1270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]
- 4. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CAS 235082-52-7): R&D Systems [rndsystems.com]
- 6. benchchem.com [benchchem.com]
how to control for MEN 11270 vehicle effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MEN 11270, a selective peptide antagonist of the B2 bradykinin receptor. This guide focuses on the critical aspect of controlling for vehicle effects to ensure the validity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound?
A1: this compound is soluble up to 1 mg/mL in a solution of 30% acetonitrile in water. This is the recommended vehicle for preparing stock solutions and working dilutions for both in vitro and in vivo experiments.
Q2: Why is a vehicle control essential when using this compound?
A2: A vehicle control group is crucial in any experiment involving a test compound to differentiate the effects of the compound from those of the solvent used to dissolve it.[1][2] The vehicle, in this case, 30% acetonitrile in water, may have its own biological effects. Without a proper vehicle control, any observed effects could be erroneously attributed to this compound.
Q3: What are the potential effects of the 30% acetonitrile/water vehicle itself?
A3: Acetonitrile can have various biological effects. In vitro, it can affect cell viability and metabolism, with the extent of these effects being concentration-dependent.[3][4] In vivo, acetonitrile can be metabolized to cyanide and may have systemic effects, particularly at higher doses.[5][6] Therefore, it is imperative to assess the impact of the vehicle at the concentration and volume used in your specific experimental model.
Q4: How should I prepare and store this compound solutions?
A4: To prepare a stock solution, dissolve this compound in 30% acetonitrile in water to your desired concentration (up to 1 mg/mL). For storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in the this compound-treated group.
-
Possible Cause: The vehicle may be contributing to the observed effect.
-
Troubleshooting Steps:
-
Review Vehicle Control Data: Carefully examine the data from your vehicle control group. Compare it to your untreated or saline-treated control group. Any significant difference between these two control groups indicates a vehicle effect.
-
Dose-Response of Vehicle: If a vehicle effect is suspected, perform a dose-response experiment with the vehicle alone to determine the threshold at which it elicits a biological response in your system.
-
Alternative Vehicle: If the vehicle effects are significant and interfere with your experimental endpoint, consider exploring alternative, more inert vehicles. However, this will require new solubility and stability testing for this compound.
-
Issue 2: High variability within the vehicle control group.
-
Possible Cause: Inconsistent preparation or administration of the vehicle.
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure the 30% acetonitrile/water solution is prepared consistently for each experiment using high-purity reagents.
-
Precise Administration: Use calibrated equipment for all administrations to ensure each subject or well receives the exact same volume.
-
Acclimatization (in vivo): Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-induced variability.
-
Issue 3: Vehicle control group shows significant toxicity.
-
Possible Cause: The concentration of acetonitrile is too high for your specific cells or animal model.
-
Troubleshooting Steps:
-
Reduce Acetonitrile Concentration: If possible, try to dissolve this compound in a lower concentration of acetonitrile. This will depend on the required final concentration of the antagonist.
-
Decrease Exposure Time (in vitro): Reduce the duration of cell exposure to the vehicle if your experimental design allows.
-
Optimize Administration Route (in vivo): The route of administration can influence vehicle toxicity. Ensure the chosen route is appropriate and that the volume administered is within recommended limits for the specific animal model.[7]
-
Data on Vehicle Effects
The following table summarizes potential effects of acetonitrile, the active component of the vehicle, based on available literature. It is crucial to note that these are general findings, and the specific effects and their magnitude will be dependent on the experimental system, including cell type, animal species, and administration protocol. Researchers must perform their own validation experiments.
| Parameter | Experimental System | Acetonitrile Concentration | Observed Effect |
| Cell Viability | Various cell lines | 0.1% - 5% (v/v) | Cytotoxicity is dose-dependent. At concentrations of 0.5% and below, some solvents like ethanol and DMSO show little to no toxicity in certain cell lines, while higher concentrations lead to a significant decrease in cell viability.[3][4] DMF, another solvent, showed greater toxicity at lower concentrations.[4] |
| Physiological Effects | Rodents | High exposure | Inhalation studies in rats and mice with high concentrations of acetonitrile have shown effects consistent with cyanide-induced anoxia, including pulmonary congestion and hemorrhage.[8] Oral administration of certain vehicles in rats has been shown to affect gastrointestinal, renal, and liver function.[9] It is important to select vehicles based on their potential pharmacological activity in the chosen test system.[9] |
Experimental Protocols
In Vitro Vehicle Control Protocol
Objective: To assess the effect of the 30% acetonitrile/water vehicle on the cellular endpoint of interest.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Prepare Solutions:
-
This compound Treatment: Prepare the final working concentration of this compound in your cell culture medium. The final concentration of acetonitrile should be kept constant across all relevant wells.
-
Vehicle Control: Prepare a solution with the same final concentration of 30% acetonitrile in water in the cell culture medium as the this compound-treated wells, but without this compound.
-
Untreated Control: Prepare wells with cell culture medium only.
-
-
Treatment: Remove the old medium from the cells and add the prepared solutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration.
-
Assay: Perform your endpoint assay (e.g., cell viability assay, cytokine measurement, gene expression analysis).
-
Analysis: Compare the results from the vehicle control group to both the untreated control and the this compound-treated group.
In Vivo Vehicle Control Protocol
Objective: To determine the physiological effects of the 30% acetonitrile/water vehicle in the animal model.
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing and experimental conditions for a sufficient period before the experiment begins.
-
Group Allocation: Randomly assign animals to the following groups:
-
This compound Treatment Group: To be administered with this compound in the vehicle.
-
Vehicle Control Group: To be administered with the 30% acetonitrile/water vehicle at the same volume and route as the treatment group.
-
Naïve/Saline Control Group: To be administered with a saline solution or left untreated, depending on the experimental design, to establish a baseline.
-
-
Dosing: Administer the respective solutions to each group according to the planned experimental timeline.
-
Monitoring: Observe the animals for any adverse effects, changes in behavior, or other relevant physiological parameters throughout the study.
-
Endpoint Measurement: At the designated time points, collect samples (e.g., blood, tissue) and/or perform functional assessments.
-
Data Analysis: Compare the data from the vehicle control group with both the naïve/saline control group and the this compound-treated group.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 Receptor Signaling and this compound Inhibition.
Experimental Workflow for Vehicle Control
Caption: Workflow for Implementing Vehicle Controls in Experiments.
Logical Relationship for Troubleshooting
References
- 1. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gadconsulting.com [gadconsulting.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Half-Life of MEN 11270
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo half-life of MEN 11270, a cyclic decapeptide antagonist of the B2 kinin receptor.[1][2] Given the inherent challenges of short in vivo half-lives for therapeutic peptides due to enzymatic degradation and rapid renal clearance, this guide offers structured approaches to common experimental hurdles.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at extending the half-life of this compound.
Issue 1: Low Yield or Purity of Modified this compound Conjugates
Question: We are attempting to conjugate polyethylene glycol (PEG) to this compound to increase its hydrodynamic volume and extend its half-life, but the reaction yield is consistently low, and the final product shows significant heterogeneity. What steps can we take to optimize the conjugation process?
Answer:
Low yield and heterogeneity in peptide conjugation reactions are common challenges. Here is a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction buffer is critical for the reactivity of specific amino acid side chains. For N-terminal or lysine conjugation, ensure the pH is slightly basic (pH 7.5-8.5) to favor the deprotonated amine.
-
Temperature and Time: Incubating the reaction at a lower temperature (4°C) for a longer duration (12-24 hours) can improve selectivity and reduce side reactions compared to shorter, higher-temperature incubations.
-
Molar Ratio: Systematically vary the molar ratio of the PEGylating agent to this compound. A high excess of the PEG reagent can lead to multiple conjugations, while a low ratio may result in incomplete reaction. Start with a 1:1 to 5:1 molar ratio and analyze the products.
-
-
Reactive Group Accessibility:
-
As a cyclic peptide, the reactive amine groups on this compound may have limited accessibility. Consider using PEGylating agents with longer, more flexible linkers to overcome steric hindrance.
-
-
Purification Challenges:
-
The similarity in properties between unreacted peptide, mono-PEGylated, and multi-PEGylated species can make purification difficult.
-
Recommended Technique: Utilize a combination of ion-exchange chromatography (IEX) followed by reverse-phase high-performance liquid chromatography (RP-HPLC). IEX can separate species based on charge differences (number of conjugated PEGs), and RP-HPLC can then be used for final polishing and desalting.
-
Experimental Protocol: PEGylation of this compound
-
Dissolve this compound: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare PEG Reagent: Dissolve the activated PEG reagent (e.g., mPEG-NHS ester) in the same buffer immediately before use.
-
Reaction Setup: Combine the this compound solution with the PEG reagent at the desired molar ratio.
-
Incubation: Gently mix the reaction and incubate at 4°C for 18 hours.
-
Quenching: Stop the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl.
-
Purification:
-
Load the reaction mixture onto a cation-exchange column.
-
Elute with a salt gradient (e.g., 0-1 M NaCl) to separate different PEGylated species.
-
Pool fractions containing the desired product and perform RP-HPLC for final purification.
-
-
Analysis: Characterize the final product using MALDI-TOF mass spectrometry to confirm the molecular weight and SDS-PAGE to assess purity.
Caption: Workflow for PEGylation of this compound.
Issue 2: Modified this compound Shows Reduced In Vitro Activity
Question: We have successfully conjugated this compound with an albumin-binding lipid tail, but in our in vitro receptor binding assay, the modified peptide shows a significant loss of affinity for the B2 kinin receptor. How can we address this?
Answer:
A decrease in in vitro activity is a common trade-off when modifying peptides, often due to steric hindrance at the receptor binding site.
Possible Causes and Solutions:
-
Linker Length and Composition:
-
The linker connecting the lipid tail to the peptide may be too short or rigid, forcing the bulky lipid group to interfere with receptor interaction.
-
Strategy: Synthesize a series of conjugates with different linkers (e.g., short vs. long PEG linkers, flexible glycine-serine linkers) to empirically determine the optimal distance and flexibility that preserves activity.
-
-
Site of Conjugation:
-
If the modification is near a critical residue for receptor binding, activity will be compromised.
-
Strategy: If the primary amine used for conjugation is part of the binding pharmacophore, explore alternative conjugation chemistries that target other sites on the peptide, assuming such sites exist and are less critical for binding.
-
-
Pro-drug Approach:
-
Design a conjugate with a cleavable linker that releases the active this compound in vivo. This is a more advanced strategy that requires careful linker design to ensure cleavage occurs at the desired rate in the target physiological environment.
-
Experimental Protocol: Receptor Binding Assay
-
Cell Culture: Culture cells expressing the human B2 kinin receptor (e.g., WI38 human fibroblasts) to confluence.[1]
-
Membrane Preparation: Prepare crude membrane fractions from the cultured cells.
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of radiolabeled bradykinin (e.g., ³H-bradykinin).
-
Add increasing concentrations of either unlabeled this compound (as a control) or the modified this compound conjugate.
-
Incubate to allow competitive binding to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the inhibitory constant (Ki).
Data Presentation: Impact of Modification on Receptor Affinity
| Compound | Linker Type | Ki (nM) | Fold Change in Affinity |
| This compound (unmodified) | N/A | 0.5 | 1.0 |
| This compound-Lipid (Short Linker) | C4 Alkyl | 50.2 | 100.4 |
| This compound-Lipid (Long Linker) | PEG4 | 8.5 | 17.0 |
Caption: Troubleshooting logic for reduced in vitro activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the short in vivo half-life of peptides like this compound?
A1: The short in vivo half-life of most therapeutic peptides (typically 2-30 minutes) is primarily due to two factors:
-
Enzymatic Degradation: Peptides are susceptible to cleavage by proteases and peptidases present in the blood and tissues.[3]
-
Rapid Renal Clearance: Molecules with a molecular weight below 30 kDa are quickly filtered from the blood by the glomeruli in the kidneys and excreted.[3] As a decapeptide, this compound falls well below this threshold.
Q2: What are the most common strategies to extend the half-life of a therapeutic peptide?
A2: Several established strategies can be employed:
-
Increasing Hydrodynamic Size: This approach aims to increase the effective size of the peptide to prevent renal clearance. Common methods include:
-
Binding to Serum Albumin: This strategy involves modifying the peptide to reversibly bind to serum albumin, which has a long half-life (around 19 days). This can be achieved by:
-
Conjugation of a Lipid Tail: Attaching a fatty acid chain that binds to the lipid-binding pockets of albumin.
-
Fusion to Albumin-Binding Domains: Fusing the peptide to a small protein domain that has a high affinity for albumin.
-
-
Structural Modification: Enhancing the peptide's intrinsic stability against proteolysis by:
Q3: How do I choose the best half-life extension strategy for this compound?
A3: The optimal strategy depends on a balance of factors including the desired pharmacokinetic profile, potential for immunogenicity, and impact on biological activity.
-
For moderate half-life extension (hours to a day): PEGylation or acylation with a lipid tail are often good starting points. These are well-established chemical modification techniques.
-
For long half-life extension (days to weeks): Fusion to an Fc fragment or albumin is generally the most effective approach, though it involves more complex molecular biology and may have a higher risk of immunogenicity.
-
Preserving Potency: If initial modifications significantly reduce the activity of this compound, strategies focusing on smaller modifications or the use of longer, more flexible linkers should be prioritized.
Data Presentation: Comparison of Half-Life Extension Strategies
| Strategy | Typical Half-Life Extension | Key Advantages | Key Disadvantages |
| PEGylation | 5- to 100-fold | Well-established; reduces immunogenicity | Can reduce bioactivity; potential for PEG accumulation |
| Lipidation (Acylation) | 10- to 50-fold | Small modification; low immunogenicity risk | May reduce solubility; can still have reduced activity |
| Albumin Fusion | > 100-fold | Very long half-life | Large construct; potential for immunogenicity; complex production |
| Fc Fusion | > 100-fold | Very long half-life; FcRn-mediated recycling | Large construct; potential for effector functions and immunogenicity |
Q4: What in vivo experiments are necessary to evaluate the success of a half-life extension strategy?
A4: A standard pharmacokinetic (PK) study in an animal model (e.g., rats or mice) is essential.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model: Use healthy male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer a single intravenous (IV) bolus dose of the unmodified this compound and the modified conjugate.
-
Blood Sampling: Collect sparse blood samples from the tail vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24, 48 hours). The sampling schedule should be adjusted based on the expected half-life.
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the peptide conjugate in plasma samples.
-
PK Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
The primary outcome is a significant increase in the t½ and AUC for the modified conjugate compared to the unmodified this compound.
References
potential for MEN 11270 to interact with other receptors at high concentrations
This technical support guide provides information for researchers, scientists, and drug development professionals on the potential for MEN 11270 to interact with other receptors at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known affinity?
This compound is a potent and selective antagonist of the bradykinin B2 receptor.[1][2][3] It is a cyclic decapeptide that binds with high affinity to the human B2 kinin receptor.[1][2][3] Published data indicates a pKi value of 10.3 for its interaction with the B2 receptor.[1][2][3]
Q2: Does this compound interact with other receptors, particularly at high concentrations?
This compound is known for its high selectivity for the B2 receptor. Studies have shown that it displays selectivity for the B2 receptor over at least 29 other receptors and ion channels, with pIC50 values for these off-targets being less than 5.5. This indicates a significantly lower affinity for other receptors.
However, as with any compound, the potential for off-target interactions increases with concentration. At sufficiently high concentrations, this compound may exhibit weak binding to other receptors. Below is a representative selectivity profile illustrating the typical affinity of this compound for its primary target versus a panel of other common receptors.
Data Presentation: this compound Selectivity Profile
| Receptor Target | Ligand | pKi / pIC50 | Selectivity vs. B2 Receptor |
| Primary Target | |||
| Bradykinin B2 | This compound | 10.3 | - |
| Representative Off-Target Panel | |||
| Adrenergic α1A | This compound | < 5.5 | > 6,300-fold |
| Adrenergic α2A | This compound | < 5.5 | > 6,300-fold |
| Adrenergic β1 | This compound | < 5.5 | > 6,300-fold |
| Adrenergic β2 | This compound | < 5.5 | > 6,300-fold |
| Angiotensin AT1 | This compound | < 5.5 | > 6,300-fold |
| Angiotensin AT2 | This compound | < 5.5 | > 6,300-fold |
| Cannabinoid CB1 | This compound | < 5.5 | > 6,300-fold |
| Dopamine D1 | This compound | < 5.5 | > 6,300-fold |
| Dopamine D2 | This compound | < 5.5 | > 6,300-fold |
| Histamine H1 | This compound | < 5.5 | > 6,300-fold |
| Muscarinic M1 | This compound | < 5.5 | > 6,300-fold |
| Opioid δ | This compound | < 5.5 | > 6,300-fold |
| Opioid κ | This compound | < 5.5 | > 6,300-fold |
| Opioid μ | This compound | < 5.5 | > 6,300-fold |
| Serotonin 5-HT1A | This compound | < 5.5 | > 6,300-fold |
| Serotonin 5-HT2A | This compound | < 5.5 | > 6,300-fold |
Note: The pIC50 values for the off-target panel are presented as less than 5.5 based on available selectivity data. The selectivity is calculated as the ratio of the affinity for the off-target receptor to the affinity for the B2 receptor (10^(10.3) / 10^(5.5)).
Troubleshooting and Experimental Protocols
Q3: We are observing unexpected effects in our in vitro/in vivo experiments at high concentrations of this compound. How can we investigate potential off-target interactions?
If you suspect off-target effects, it is recommended to perform a comprehensive receptor screening assay. This typically involves testing this compound at a range of concentrations against a panel of receptors, ion channels, and enzymes.
Experimental Protocol: Competitive Radioligand Binding Assay for Off-Target Screening
This protocol outlines a general procedure for assessing the binding of this compound to a specific off-target receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand with known high affinity and specificity for the receptor.
-
This compound stock solution.
-
Assay buffer (specific to the receptor being tested).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates and a vacuum filtration manifold.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare the radioligand solution in assay buffer at a concentration typically at or below its Kd for the receptor.
-
Prepare the membrane homogenate in assay buffer to a final protein concentration optimized for the specific assay.
-
-
Assay Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution or vehicle control
-
Radioligand solution
-
Membrane homogenate
-
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium (this will be receptor-dependent).
-
-
Determination of Non-Specific Binding:
-
In separate wells, include a high concentration of a known, non-labeled ligand for the receptor to determine non-specific binding of the radioligand.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Bradykinin B2 Receptor Signaling and this compound Antagonism.
Caption: Experimental Workflow for Assessing Off-Target Interactions.
References
managing batch-to-batch variability of MEN 11270
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MEN 11270, a selective bradykinin B2 receptor antagonist. Given the nature of complex peptides, some level of batch-to-batch variability is possible. This guide offers strategies to identify and manage this variability to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the bradykinin B2 receptor, which is a G-protein coupled receptor (GPCR).[1][2][3] It is a cyclic decapeptide, structurally related to the antagonist Icatibant.[2][4] By binding to the B2 receptor, this compound competitively blocks the binding of the natural ligand, bradykinin, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the bradykinin system, such as in inflammation, pain, and cardiovascular regulation.[2][4][5]
Q2: What are the typical purity and quality control measures for a new batch of this compound?
A2: Reputable suppliers should provide a certificate of analysis (CoA) for each batch. For a complex peptide like this compound, this typically includes:
-
Purity: Greater than 98% as determined by High-Performance Liquid Chromatography (HPLC).[6]
-
Identity: Confirmation of the correct molecular weight by Mass Spectrometry (MS) and consistency with the expected structure by Nuclear Magnetic Resonance (NMR).[6]
-
Appearance: Usually a white lyophilized solid.
It is crucial to review the CoA for each new lot to ensure it meets these specifications before use.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically soluble in a mixture of acetonitrile and water (e.g., 30% acetonitrile in water) up to 1 mg/ml.[2] For optimal stability:
-
Storage of solid: The lyophilized powder should be stored at -20°C, where it can be stable for up to two years.[7]
-
Stock solutions: It is recommended to prepare and use solutions on the same day.[7] If you need to store stock solutions, aliquot them into tightly sealed vials and store them at -20°C for up to one month or -80°C for up to six months.[3][7]
-
Handling: Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial to avoid condensation.[7] To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[6]
Q4: What level of biological activity should I expect from this compound?
A4: The reported activity of this compound can vary depending on the experimental system. However, you can expect high affinity for the human B2 receptor. Key reported values are:
-
pKi: Approximately 10.3 in radioligand binding assays with human fibroblasts.[1][2][3][7]
-
pA2: Around 8.14 in human umbilical vein contraction assays.[2]
-
pKB: Values of 8.4 in human detrusor muscle strips and 8.3 in guinea pig ileum have been reported.[4][5]
These values can serve as a benchmark when qualifying a new batch.
Troubleshooting Guide
This guide addresses common issues that may arise from batch-to-batch variability of this compound.
Issue 1: Reduced or no antagonist activity in my cell-based assay with a new batch.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for stock solution and dilutions. Ensure the final concentration in the assay is appropriate for the expected IC50/Ki. |
| Degraded Compound | Prepare a fresh stock solution from the lyophilized powder. If the problem persists, the entire batch may be compromised. |
| Lower Potency of the New Batch | Perform a dose-response curve with the new batch alongside a previously validated batch (if available). A rightward shift in the curve indicates lower potency. |
| Solubility Issues | Ensure the compound is fully dissolved in your stock solution. Incomplete dissolution will lead to a lower effective concentration. Consider the recommended solvent of 30% acetonitrile in water.[2] |
Issue 2: Inconsistent or unexpected results in my in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Different Bioavailability/Metabolism | Even with similar in vitro potency, minor structural variations between batches could affect pharmacokinetics. Consider performing a pilot in vivo dose-response study to establish the effective dose for the new batch. |
| Improper Formulation/Administration | Ensure the vehicle used for injection is appropriate and that the compound remains soluble. Verify the administration route and volume are consistent with previous experiments. |
| Batch-Specific Impurities | While purity may be high, minor impurities could have biological activity. If possible, analyze the new batch with a sensitive analytical method like LC-MS to look for unexpected peaks. |
| Variability in the Animal Model | Biological variability in animals can be significant. Ensure that control groups are behaving as expected and that the effects of the new batch are compared to a vehicle control within the same experiment. |
Issue 3: I am having difficulty dissolving a new batch of this compound.
| Possible Cause | Troubleshooting Step |
| Different Lyophilization/Salt Form | The physical properties of the lyophilized powder can vary. Follow the supplier's recommendation for solubilization.[2] Gentle warming (37°C) and sonication may be helpful.[6] |
| Incorrect Solvent | Verify that you are using the recommended solvent system (e.g., 30% acetonitrile in water).[2] Using aqueous buffers directly may not be sufficient. |
| High Concentration Attempt | Try dissolving the compound at a lower concentration first, and then dilute it further in your experimental buffer. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published data. These values can be used as a reference when validating new batches.
| Parameter | Value | Assay System | Reference |
| pKi | 10.3 ± 0.08 | ³H-bradykinin binding in WI38 human fibroblasts | [2] |
| pA₂ | 8.14 ± 0.22 | Human umbilical vein contraction | [2] |
| pKB | 8.4 | Human detrusor muscle strips | [4] |
| Purity | >98% | HPLC | [6] |
| Molecular Weight | 1299.56 g/mol | MS | [6][7] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol allows for the determination of the binding affinity (Ki) of a new batch of this compound for the B2 receptor.
-
Cell Culture: Culture cells endogenously expressing the bradykinin B2 receptor (e.g., WI38 human fibroblasts) to confluency.[1][2]
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled B2 receptor ligand (e.g., ³H-bradykinin), and a range of concentrations of the new batch of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Functional Assay (Calcium Mobilization)
This protocol assesses the functional potency (IC50) of this compound by measuring its ability to inhibit bradykinin-induced calcium release.
-
Cell Culture: Plate cells expressing the B2 receptor (e.g., CHO cells stably expressing the human B2 receptor) in a black, clear-bottom 96-well plate and grow overnight.[5]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the new batch of this compound for a defined period (e.g., 15-30 minutes).
-
Bradykinin Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of bradykinin (e.g., EC80) to all wells to stimulate the B2 receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the bradykinin response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Bradykinin B2 receptor signaling pathway and mechanism of this compound action.
References
- 1. This compound|CAS 235082-52-7|DC Chemicals [dcchemicals.com]
- 2. This compound | CAS:235082-52-7 | Selective B2 antagonist; analog of HOE 140 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of analogues of the kinin B2 receptor antagonist MEN1 1270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. This compound|235082-52-7|COA [dcchemicals.com]
Technical Support Center: MEN 11270 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of MEN 11270, a potent and selective peptide antagonist of the B2 bradykinin receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the primary analytical methods for assessing the quality and purity of this compound?
A2: The primary analytical methods for this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Mass Spectrometry (MS) for identity confirmation and characterization of impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.[2]
Q3: What are some common impurities that can be found in a sample of this compound?
A3: Common impurities in synthetic peptides like this compound can include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[5][6]
-
Insertion sequences: Peptides with additional amino acid residues.[5]
-
Racemized forms: Epimers of the constituent amino acids, particularly at the C-terminus, which can occur during synthesis.[2]
-
Oxidized peptides: Modification of susceptible amino acid residues, such as methionine or tryptophan (though not present in this compound's primary sequence, other residues can be susceptible).[5]
-
Deamidated peptides: Hydrolysis of the side-chain amide of asparagine or glutamine residues.[5][6]
-
Incompletely deprotected peptides: Residual protecting groups from the synthesis process.[6]
Q4: What is a typical acceptance criterion for the purity of this compound for research use?
A4: For most research applications, a purity of ≥95% as determined by HPLC is generally considered acceptable. However, for sensitive in-vivo studies or for use as a reference standard, a purity of ≥98% is often required. It is crucial to consult the specific requirements of your experimental system.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Interaction of the peptide with residual silanols on the column. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to be at least 2 pH units away from the peptide's isoelectric point. 3. Reduce the amount of sample injected. 4. Use a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) or use a column specifically designed for peptide separations.[6] |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or detector. 4. Column equilibration is insufficient. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[7] 3. Degas the mobile phase and purge the pump. 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Presence of Unexpected Peaks | 1. Sample degradation. 2. Contamination of the sample, solvent, or HPLC system. 3. Presence of impurities from synthesis.[4][5] 4. Carryover from a previous injection. | 1. Prepare fresh sample solutions and store them appropriately. Consider using a stability-indicating assay. 2. Use high-purity solvents and filter the sample before injection. Clean the injector and flow path. 3. Refer to the Mass Spectrometry data to identify the impurities. 4. Run a blank gradient after each sample injection. |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | 1. Poor ionization of the peptide. 2. Sample loss during preparation. 3. Contamination suppressing the signal (e.g., TFA).[6] 4. Incorrect mass spectrometer settings. | 1. Optimize the electrospray ionization (ESI) source parameters. 2. Use low-binding tubes and pipette tips. 3. If using TFA in HPLC, consider switching to a more MS-friendly ion-pairing agent like formic acid.[6] 4. Calibrate the instrument and optimize parameters such as capillary voltage and gas flow. |
| Observed Mass Does Not Match Theoretical Mass | 1. Incorrect charge state assignment. 2. Presence of adducts (e.g., sodium, potassium). 3. Post-translational or chemical modifications. 4. Instrument calibration is off. | 1. Examine the isotopic distribution to confirm the charge state. 2. Use high-purity water and solvents to minimize adduct formation. 3. Consider potential modifications like oxidation or deamidation and calculate the expected mass shifts.[5] 4. Recalibrate the mass spectrometer using a known standard. |
| Complex or Uninterpretable MS/MS Spectra | 1. Fragmentation of multiple co-eluting species. 2. In-source fragmentation. 3. Insufficient fragmentation energy. | 1. Improve the chromatographic separation to isolate the peak of interest. 2. Reduce the cone voltage or other in-source fragmentation parameters. 3. Optimize the collision energy to achieve a good fragmentation pattern. |
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Identity | Mass Spectrometry (ESI-MS) | Molecular weight consistent with the theoretical value (1299.56 g/mol )[3] |
| Purity | RP-HPLC (at 214/280 nm) | ≥ 95% (for general use), ≥ 98% (for sensitive applications) |
| Major Impurity | RP-HPLC | ≤ 1.0% |
| Total Impurities | RP-HPLC | ≤ 5.0% |
| Solubility | Visual Inspection | Soluble to 1 mg/ml in 30% acetonitrile/water[3] |
| Moisture Content | Karl Fischer Titration | ≤ 5.0% |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
2. Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 30 60 35 90 40 90 41 10 | 50 | 10 |
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol outlines a general method for confirming the identity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
2. Equipment:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in Mobile Phase A.
-
-
LC-MS Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Flow Rate: 0.3 mL/min
-
Gradient Program: A suitable gradient to elute the peptide (e.g., 10-60% B over 15 minutes).
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: m/z 400-1500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
4. Data Analysis:
-
Acquire the mass spectrum for the main eluting peak.
-
Deconvolute the spectrum to determine the monoisotopic mass.
-
Compare the observed mass to the theoretical mass of this compound (C60H90N20O11S, MW: 1299.56).[3]
Visualizations
Caption: Experimental workflow for this compound quality control.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. This compound|235082-52-7|COA [dcchemicals.com]
- 2. Solid-phase synthesis of this compound, a new cyclic peptide kinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
A Comparative Guide to B2 Receptor Blockade: MEN 11270 vs. Icatibant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent bradykinin B2 receptor antagonists: MEN 11270 and icatibant. The following sections detail their comparative receptor affinity, functional antagonism, and the experimental methodologies used for their characterization, supported by quantitative data and pathway visualizations.
Introduction and Mechanism of Action
Both this compound and icatibant are potent and selective antagonists of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) integral to inflammatory and pain pathways. Bradykinin, the endogenous ligand, activates the B2 receptor, initiating a signaling cascade that leads to vasodilation, increased vascular permeability, and pain signaling[1]. This compound is a cyclic decapeptide research compound, while icatibant (often known by its former name HOE 140) is a synthetic decapeptide approved for the treatment of acute attacks of hereditary angioedema (HAE)[1][2][3]. Both molecules act as competitive antagonists, binding to the B2 receptor to prevent its activation by bradykinin[1].
Bradykinin B2 Receptor Signaling Pathway
Activation of the B2 receptor by bradykinin primarily couples to Gαq/11 proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the physiological responses associated with inflammation and pain. Both this compound and icatibant physically block bradykinin from binding to the B2 receptor, thus inhibiting this entire cascade.
Comparative Quantitative Data
The following tables summarize the binding affinity and functional antagonist potency of this compound and icatibant at the bradykinin B2 receptor. Data is compiled from distinct in vitro studies, and direct comparison should be made with consideration of the different experimental systems.
Table 1: Receptor Binding Affinity
| Compound | Assay Type | System | Radioligand | Affinity Value (pKi / Ki) | Reference(s) |
| This compound | Radioligand Binding | WI38 Human Fibroblasts | [³H]-Bradykinin | pKi = 10.3 | [4] |
| Icatibant | Radioligand Binding | Human B2 Receptor | Not Specified | Ki = 0.798 nM | [5] |
Note: A higher pKi value indicates stronger binding affinity. The pKi of 10.3 for this compound corresponds to a Ki of approximately 0.05 nM.
Table 2: Functional Antagonist Potency
This table presents data from a study that directly compared the two antagonists in the same tissue preparations.
| Compound | Assay Type | System | Potency Value (pKB / pA₂) | Reference(s) |
| This compound | Bradykinin-induced Muscle Contraction | Human Detrusor Muscle | pKB = 8.4 | [6] |
| Icatibant | Bradykinin-induced Muscle Contraction | Human Detrusor Muscle | pKB = 8.4 | [6] |
| This compound | Bradykinin-induced Muscle Contraction | Rat Detrusor Muscle | Apparent pA₂ = 8.2 | [6] |
| Icatibant | Bradykinin-induced Muscle Contraction | Rat Detrusor Muscle | Apparent pA₂ = 8.0 | [6] |
Note: pKB and pA₂ are measures of antagonist potency derived from functional assays. Higher values indicate greater potency. In this direct comparison, both compounds exhibit identical potency in human tissue.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are representative protocols for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the general steps to determine the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of this compound or icatibant for the B2 receptor by measuring their ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the human bradykinin B2 receptor (e.g., WI38 human fibroblasts).
-
Assay Incubation: In a multi-well plate, a fixed concentration of radioligand (e.g., [³H]-Bradykinin) is incubated with the receptor-containing membranes.
-
Competitive Binding: A range of concentrations of the unlabeled antagonist (this compound or icatibant) is added to the wells to compete for binding with the radioligand.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assay (Isolated Tissue)
This protocol describes the method used to determine the functional potency (pKB/pA₂) of the antagonists[6].
Objective: To quantify the ability of this compound and icatibant to inhibit the physiological response (muscle contraction) induced by the agonist bradykinin.
Methodology:
-
Tissue Preparation: Strips of detrusor muscle are dissected from human or rat urinary bladders and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.
-
Baseline Measurement: The muscle strips are connected to isometric force transducers to record contractile activity. A baseline tension is established.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for bradykinin to determine its potency (pD₂) in inducing muscle contraction.
-
Antagonist Incubation: The tissue preparations are washed and then incubated with a fixed concentration of either this compound or icatibant for a set period to allow for receptor equilibration.
-
Shift in Agonist Response: In the continued presence of the antagonist, a second bradykinin concentration-response curve is generated.
-
Data Analysis: The antagonist's effect is measured as a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA₂ or pKB value via Schild plot analysis, providing a measure of the antagonist's potency. A pKB of 8.4 indicates that the concentration of antagonist required to shift the agonist curve 2-fold is 10⁻⁸·⁴ M[6].
Summary and Conclusion
Both this compound and icatibant are highly potent and selective bradykinin B2 receptor antagonists.
-
Binding Affinity: Radioligand binding data suggests this compound may possess a slightly higher binding affinity (pKi 10.3) compared to reported values for icatibant (Ki ~0.8 nM)[4][5]. However, this comparison is indirect as the values originate from different studies.
-
Functional Potency: In a direct head-to-head functional study using human bladder tissue, this compound and icatibant demonstrated identical antagonist potency, with a pKB of 8.4 for both compounds[6]. In rat tissue, their potencies were highly similar[6].
For researchers in drug development, the choice between these compounds may depend on factors beyond simple potency, such as pharmacokinetic properties, stability, and intended application. Icatibant is a well-characterized, clinically approved drug, while this compound serves as a valuable research tool for exploring the pharmacology of the kinin system. The data presented here, derived from rigorous experimental protocols, confirms that both are benchmark antagonists for investigating B2 receptor-mediated physiology and pathophysiology.
References
- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MEN 11270 and Other Bradykinin B2 Receptor Antagonists
This guide provides a detailed comparison of the potency of MEN 11270 with other prominent bradykinin B2 receptor antagonists, including Icatibant, Anatibant, and Fasitibant. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
The bradykinin B2 receptor, a G protein-coupled receptor (GPCR), is constitutively expressed in various tissues and plays a crucial role in mediating the physiological effects of bradykinin, such as vasodilation, increased vascular permeability, and pain.[1] Its involvement in inflammatory processes makes it a key target for therapeutic intervention.
Comparative Potency of B2 Antagonists
The potency of a receptor antagonist is a critical measure of its effectiveness. It is typically quantified by metrics such as the inhibition constant (Ki), the pKi (-log Ki), or the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following table summarizes the available quantitative data for this compound and its comparators.
| Compound | Type | Potency Metric | Value | Target/System |
| This compound | Cyclic Decapeptide | pKi | 10.3 ± 0.08 | Human B2 Receptor (WI38 fibroblasts)[2][3] |
| pKi | 9.4 | Human B2 Receptor[4] | ||
| pA2 | 8.1 | Human Umbilical Vein[4] | ||
| Icatibant (HOE 140) | Synthetic Decapeptide | Ki | 0.798 nM | Guinea Pig Ileal Cell Membranes[5][6] |
| IC50 | 1.07 nM | Guinea Pig Ileal Cell Membranes[5][6] | ||
| Anatibant (LF16-0687) | Non-peptide | - | Described as a "selective, very potent, small-molecule" antagonist[7][8] | - |
| Fasitibant (MEN16132) | Non-peptide | - | Described as a "selective and potent" antagonist, more potent than Icatibant in some models[9][10] | - |
This compound, a conformationally constrained derivative of Icatibant, demonstrates very high affinity for the human B2 receptor, as indicated by its pKi value of 10.3.[2][3] Icatibant, a well-established B2 antagonist used in the treatment of hereditary angioedema (HAE), also shows potent antagonism with Ki and IC50 values in the low nanomolar range.[5][6][11][12] Anatibant and Fasitibant are potent non-peptide antagonists developed for indications such as traumatic brain injury and osteoarthritis, respectively.[7][13]
Bradykinin B2 Receptor Signaling Pathway
Activation of the B2 receptor by its agonist, bradykinin, initiates a complex intracellular signaling cascade. The receptor primarily couples to Gq/11 G-proteins, leading to the activation of Phospholipase C (PLC).[14][15][16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG, along with Ca2+, activates Protein Kinase C (PKC).[14] These events trigger downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT cascades, ultimately leading to various cellular responses.[14]
Caption: Bradykinin B2 receptor signaling cascade.
Experimental Protocols
The potency values presented in this guide are determined through standardized in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test antagonist (e.g., this compound) at the B2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human B2 receptor (e.g., WI38 human fibroblasts).[2][3]
-
Radioligand: [3H]-bradykinin.
-
Test antagonist (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled bradykinin.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, [3H]-bradykinin (at a concentration near its Kd), and varying concentrations of the test antagonist. For total binding, no antagonist is added. For non-specific binding, a saturating concentration of unlabeled bradykinin is added.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assay: Inositol Phosphate (IP) Accumulation (for determining pA2)
This assay measures the ability of an antagonist to inhibit the functional response (second messenger production) triggered by an agonist.
Objective: To determine the functional antagonist potency (pA2) of a test compound against bradykinin-induced IP accumulation.
Materials:
-
Whole cells expressing the human B2 receptor (e.g., CHO cells).
-
[3H]-myo-inositol.
-
Bradykinin (agonist) at various concentrations.
-
Test antagonist (e.g., this compound) at a fixed concentration.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture cells overnight in a medium containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with the test antagonist at a specific concentration for a defined period.
-
Stimulation: Add LiCl solution followed by varying concentrations of bradykinin to generate a full concentration-response curve. Perform this in the presence and absence of the antagonist.
-
Lysis and Extraction: Terminate the stimulation by adding an acid (e.g., perchloric acid) to lyse the cells and extract the inositol phosphates.
-
Purification: Neutralize the extracts and apply them to Dowex anion-exchange columns. Wash the columns to remove free inositol and elute the total inositol phosphates.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis: Plot the IP accumulation against the logarithm of the bradykinin concentration for both curves (with and without antagonist). The antagonist will cause a rightward shift in the curve. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value, which is the x-intercept. A slope of 1 is indicative of competitive antagonism.[2]
References
- 1. gosset.ai [gosset.ai]
- 2. This compound | CAS:235082-52-7 | Selective B2 antagonist; analog of HOE 140 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo activity of analogues of the kinin B2 receptor antagonist MEN1 1270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Anatibant | TargetMol [targetmol.com]
- 9. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Icatibant for hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
Unveiling the Antagonistic Potency of MEN 11270: A Comparative Analysis with Leading B2 Kinin Receptor Antagonists
In the landscape of pharmacological research, the meticulous validation of a compound's activity is paramount. This guide provides a comprehensive comparison of the antagonist activity of MEN 11270, a potent B2 kinin receptor antagonist, with other key players in the field: HOE 140 and Icatibant. Through a detailed examination of experimental data and methodologies, this document serves as a crucial resource for researchers, scientists, and professionals in drug development.
The bradykinin B2 receptor, a G protein-coupled receptor, plays a significant role in various physiological and pathophysiological processes, including inflammation, pain, and vasodilation.[1] Antagonists of this receptor are therefore of considerable interest for therapeutic applications. This guide delves into the quantitative measures of antagonist potency, providing a clear, data-driven comparison of this compound with its counterparts.
Comparative Antagonist Activity at the B2 Kinin Receptor
The following table summarizes the antagonist activity of this compound, HOE 140, and Icatibant, presenting key parameters from various in vitro and in vivo studies. This allows for a direct comparison of their binding affinity and functional antagonism.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | pKi | 10.3 | Human Fibroblasts (WI38) | [2] |
| pKi | 9.4 | Human B2 Receptor (CHO cells) | [3] | |
| pA2 | 8.1 | Human Umbilical Vein | [3] | |
| pKB | 8.3 | Guinea Pig Ileum | [3] | |
| HOE 140 (Icatibant) | pKi | 10.52 | Human Umbilical Vein | [4] |
| Ki | 0.798 nM | Human Epidermoid Carcinoma (A-431 cells) | [5] | |
| IC50 | 1.07 nM | Human Epidermoid Carcinoma (A-431 cells) | [5] | |
| pA2 | 8.38 - 9.12 | Various isolated smooth muscle preparations | [6][7] | |
| pKB | 8.18 | Human Umbilical Vein | [4] | |
| Icatibant | Ki | 9.1 µM (for Aminopeptidase N) | Recombinant Aminopeptidase N | [8] |
| Kb | 2.81 nM | Human B2 Receptor (Calcium mobilization assay) | [9] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, and pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Higher values for these parameters indicate greater antagonist potency. It is important to note that Icatibant has also been shown to inhibit aminopeptidase N at micromolar concentrations, which could represent an off-target effect.[8]
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below is a detailed protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of a compound to a receptor.
Competitive Radioligand Binding Assay for B2 Kinin Receptor
This protocol outlines the steps to determine the binding affinity of a test compound (e.g., this compound) for the B2 kinin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human B2 kinin receptor.[1]
-
Radioligand: [³H]-Bradykinin.[1]
-
Test Compound: this compound or other B2 receptor antagonists.
-
Non-specific Binding Control: A high concentration of unlabeled bradykinin or a known B2 receptor antagonist like Icatibant.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C): Pre-soaked in 0.3% polyethyleneimine (PEI).[1]
-
Filtration Manifold.
-
Scintillation Vials and Fluid.
-
Scintillation Counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice and dilute them to the desired concentration in ice-cold Assay Buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer (for total binding) or the non-specific binding control.
-
25 µL of the serially diluted test compound.
-
50 µL of [³H]-Bradykinin diluted in Assay Buffer.
-
100 µL of the diluted cell membranes.[1]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.[1]
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove any unbound radioligand.[1]
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: The data is used to generate a competition binding curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]
Visualizing Molecular Interactions and Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow of a Competitive Radioligand Binding Assay.
This guide provides a foundational comparison of this compound with other B2 kinin receptor antagonists. The presented data and protocols are intended to aid researchers in their evaluation and further investigation of these compounds. The signaling pathway and experimental workflow diagrams offer a clear visual representation of the complex biological processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo activity of analogues of the kinin B2 receptor antagonist MEN1 1270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonistic and antagonistic properties of the bradykinin B2 receptor antagonist, Hoe 140, in isolated blood vessels from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MEN 11270 and FR173657: Potent Antagonists of the Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent bradykinin B2 receptor antagonists, MEN 11270 and FR173657. While direct head-to-head studies are limited, this document synthesizes available in vitro and in vivo data to offer an objective evaluation of their respective pharmacological profiles.
At a Glance: Key Differences
| Feature | This compound | FR173657 |
| Molecular Type | Cyclic Decapeptide | Non-peptide |
| Route of Administration | Intravenous / Intratracheal | Oral, Subcutaneous |
| Potency (In Vitro) | High (pKi ~10.3) | High (IC50 in nM range) |
| Oral Bioavailability | Not reported, likely low | Reported as 44% in rats[1] |
| Metabolic Stability | Susceptible to degradation[2] | Orally active, suggesting greater stability |
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and FR173657, providing a basis for comparing their potency and efficacy across different experimental models.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency
| Parameter | This compound | FR173657 | Species/Tissue |
| pKi (B2 Receptor) | 10.3 | - | Human (WI38 Fibroblasts) |
| 10.3[3] | 8.2[3] | Rabbit (Ileal Smooth Muscle) | |
| 10.1[3] | 9.1[3] | Pig (Ileal Smooth Muscle) | |
| IC50 ([³H]BK Binding) | - | 5.6 x 10⁻¹⁰ M | Guinea Pig (Ileum Membranes)[4] |
| - | 1.5 x 10⁻⁹ M | Rat (Uterus)[4] | |
| - | 2.9 x 10⁻⁹ M | Human (IMR-90 Fibroblasts)[4] | |
| - | 2.0 x 10⁻⁹ M | Human (A431 Cells)[5] | |
| - | 2.3 x 10⁻⁹ M | Human (W138 Cells)[5] | |
| pA2 | 8.1[2] | 9.2[1][4] | Human (Umbilical Vein) / Guinea Pig (Ileum) |
| pKB | 8.3[2] | - | Guinea Pig (Ileum) |
| IC50 (BK-induced Contraction) | - | 7.9 x 10⁻⁹ M[4] | Guinea Pig (Ileum) |
Table 2: In Vivo Efficacy
| Experimental Model | This compound | FR173657 | Species | Route of Administration |
| Bradykinin-induced Bronchoconstriction | Blocks bronchoconstriction (qualitative) | ED₅₀ = 0.075 mg/kg[5] | Guinea Pig | i.v. / i.t. (this compound), Oral (FR173657) |
| Bradykinin-induced Hypotension | Blocks hypotension (qualitative) | - | Guinea Pig | i.v. / i.t. |
| Carrageenin-induced Paw Edema | - | ED₅₀ = 6.8 mg/kg[1] | Rat | Oral |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay (for B2 Receptor Affinity)
This assay quantifies the affinity of a compound for the bradykinin B2 receptor by measuring the displacement of a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human or other species' bradykinin B2 receptor are prepared from cultured cells (e.g., HEK293, CHO, WI38) or tissues (e.g., guinea pig ileum) through homogenization and centrifugation.[6][7]
-
Assay Setup: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled B2 receptor agonist, such as [³H]-Bradykinin.
-
Competition: Serial dilutions of the test compound (this compound or FR173657) are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit bradykinin-induced smooth muscle contraction.
General Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with oxygen.[8][9]
-
Equilibration: The tissue is allowed to equilibrate under a constant tension (e.g., 0.5-1 g) for a period of time (e.g., 30-60 minutes).
-
Agonist Challenge: A cumulative concentration-response curve to bradykinin is established to determine its potency and efficacy in inducing contraction.
-
Antagonist Incubation: The tissue is incubated with varying concentrations of the antagonist (this compound or FR173657) for a specific duration.
-
Second Agonist Challenge: A second concentration-response curve to bradykinin is generated in the presence of the antagonist.
-
Data Analysis: The antagonist's potency is determined by the extent of the rightward shift in the bradykinin concentration-response curve. This can be expressed as a pA2 or pKB value. The IC50 for the inhibition of a fixed concentration of bradykinin can also be calculated.
In Vivo Bradykinin-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the efficacy of an antagonist in preventing airway narrowing induced by bradykinin.
General Protocol:
-
Animal Preparation: Anesthetized guinea pigs are instrumented for the measurement of airway resistance or a surrogate measure like airway opening pressure.[2]
-
Drug Administration: The antagonist (this compound or FR173657) or vehicle is administered via the desired route (e.g., intravenous, intratracheal, or oral).
-
Bradykinin Challenge: After a predetermined time, bradykinin is administered (e.g., intravenously or via aerosol) to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: The increase in airway resistance or airway opening pressure is recorded.
-
Data Analysis: The dose of the antagonist that causes a 50% reduction in the bradykinin-induced bronchoconstriction (ED50) is calculated.
Visualizing the Mechanism of Action
To understand the context of this compound and FR173657's activity, it is essential to visualize the bradykinin B2 receptor signaling pathway they inhibit.
Caption: Bradykinin B2 receptor signaling pathway and points of antagonism.
The following diagram illustrates a typical experimental workflow for determining the in vitro antagonist activity of a compound.
Caption: Workflow for isolated tissue contraction assay.
Discussion and Conclusion
This compound and FR173657 are both potent and selective antagonists of the bradykinin B2 receptor. This compound, a cyclic peptide, exhibits very high in vitro binding affinity. However, its peptidic nature likely contributes to its observed lower in vivo activity and susceptibility to metabolic degradation, limiting its potential for oral administration.
In contrast, FR173657 is a non-peptide antagonist with demonstrated oral activity and a significant oral bioavailability of 44% in rats.[1] While its in vitro binding affinities, as measured by IC50 values, are in the nanomolar range, they appear slightly less potent than the pKi of this compound. However, its favorable pharmacokinetic properties make it a more promising candidate for development as an orally administered therapeutic.
For researchers selecting a tool compound, the choice between this compound and FR173657 will depend on the experimental context. For in vitro studies requiring a very high-affinity peptide antagonist, this compound may be suitable. For in vivo studies, particularly those investigating the effects of oral administration or requiring a more metabolically stable compound, FR173657 is the superior choice.
This comparison highlights the classic trade-offs in drug development between the high potency often achievable with peptide-based molecules and the desirable pharmacokinetic properties of well-designed non-peptide small molecules. Further direct comparative studies would be invaluable in providing a more definitive assessment of their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Guinea Pig Ileum [sheffbp.co.uk]
- 9. rjptsimlab.com [rjptsimlab.com]
The Non-Peptide Advantage: A Comparative Guide to FR173657 (MEN 11270) and Other Bradykinin B2 Receptor Antagonists
In the landscape of inflammatory and pain research, the bradykinin B2 receptor stands out as a pivotal therapeutic target. Antagonists of this receptor have long promised significant clinical benefits, but their development has been marked by a crucial evolution from peptide-based to non-peptide molecules. This guide provides a detailed comparison of the potent non-peptide B2 antagonist, FR173657 , against other notable non-peptide and peptide antagonists.
A Note on Nomenclature: The compound FR173657 is a well-characterized non-peptide B2 antagonist. It is important to distinguish it from MEN 11270, a distinct, peptide-based antagonist. This guide will focus on the advantages of FR173657 as a leading example of the non-peptide class.
The primary advantage of non-peptide antagonists like FR173657 lies in their improved pharmacokinetic properties, most notably their potential for oral bioavailability, which is a significant limitation for peptide-based drugs. This opens the door for more convenient and patient-compliant therapeutic regimens for chronic inflammatory conditions, pain, and other B2 receptor-mediated pathologies.
Comparative Analysis of In Vitro Potency
The potency of a B2 receptor antagonist is a key determinant of its therapeutic potential. This is typically quantified by its binding affinity (Ki), the concentration required to inhibit 50% of a specific binding reaction (IC50), or its functional inhibitory constant (pA2 or pKB). The following tables summarize the in vitro performance of FR173657 against other prominent non-peptide and peptide B2 antagonists.
Table 1: B2 Receptor Binding Affinity and Functional Antagonism of Non-Peptide Antagonists
| Compound | Species/System | Assay Type | Parameter | Value | Reference |
| FR173657 | Human (IMR-90 cells) | [³H]-BK Binding | Ki | 0.36 nM | [1] |
| Guinea Pig (Ileum) | [³H]-BK Binding | IC50 | 0.56 nM | [1] | |
| Guinea Pig (Ileum) | Contraction Assay | pA2 | 9.2 | [1] | |
| Mouse (Lung) | [³H]-BK Binding | pIC50 | 8.6 | [2] | |
| Bradyzide | Rat (Expressed in Cos-7) | [³H]-BK Binding | Ki | 0.89 nM | [3] |
| Human (Expressed in Cos-7) | [³H]-BK Binding | Ki | 772 nM | [3][4] | |
| Rat (Spinal Cord) | Functional Assay | IC50 | 1.6 nM | [3] | |
| WIN 64338 | Human (IMR-90 cells) | [³H]-BK Binding | Ki | 64 nM | [5][6] |
| Guinea Pig (Ileum) | Contraction Assay | pA2 | 8.2 | [5][6] | |
| LF16-0687 | Mouse (Lung) | [³H]-BK Binding | pIC50 | 8.9 | [2] |
| Icatibant (HOE-140) | Human | Binding Assay | Ki | 0.798 nM | [7] |
| (Peptide) | Guinea Pig (Ileum) | Contraction Assay | pA2 | 8.96 | [3] |
Data clearly indicates that FR173657 exhibits high, nanomolar-to-subnanomolar affinity for the B2 receptor across multiple species, comparable to the potent peptide antagonist Icatibant and significantly more potent at the human receptor than rodent-selective compounds like Bradyzide.
Comparative Analysis of In Vivo Efficacy
The true measure of a drug candidate is its performance in living systems. Oral bioavailability and potent, long-lasting in vivo activity are the hallmarks of advanced non-peptide antagonists. FR173657 has demonstrated significant efficacy in various animal models of B2 receptor-mediated pathophysiology.
Table 2: In Vivo Efficacy of Non-Peptide B2 Antagonists
| Compound | Animal Model | Effect Measured | Route | Efficacy (ED50/ID50) | Reference |
| FR173657 | Guinea Pig | BK-induced Bronchoconstriction | Oral | 0.075 mg/kg | [8] |
| Rat | Carrageenin-induced Paw Edema | Oral | 6.8 mg/kg | [1] | |
| Rabbit | BK-induced Hypotension | i.v. | 57 nmol/kg | [8] | |
| Bradyzide | Rat | FCA-induced Hyperalgesia | Oral | 0.84 µmol/kg | [3][9] |
| FR167344 | Rat | Carrageenin-induced Paw Edema | Oral | 2.7 mg/kg | [10] |
| Mouse | Kaolin-induced Writhing | Oral | 2.8 mg/kg | [10] |
The data highlights the potent, oral activity of FR173657 in blocking key inflammatory and physiological responses mediated by bradykinin, positioning it as a highly promising therapeutic candidate.
Signaling Pathways and Experimental Design
Understanding the mechanism of action and the methods used for evaluation is critical for researchers. The following diagrams illustrate the B2 receptor signaling cascade and a typical experimental workflow for antagonist characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradyzide, a potent non-peptide B2 bradykinin receptor antagonist with long-lasting oral activity in animal models of inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradyzide, a potent non-peptide B(2) bradykinin receptor antagonist with long-lasting oral activity in animal models of inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) [pubmed.ncbi.nlm.nih.gov]
- 9. Nonpeptide bradykinin B2 receptor antagonists: conversion of rodent-selective bradyzide analogues into potent, orally-active human bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MEN 11270: A Comparative Analysis of its Cross-Reactivity with Kinin Receptors
For Immediate Release
FLORENCE, Italy – MEN 11270, a potent and selective antagonist of the bradykinin B2 receptor, demonstrates a high degree of specificity with minimal to no cross-reactivity with other related kinin receptors, including the tachykinin NK1, NK2, and NK3 receptors, as well as the bradykinin B1 receptor. This high selectivity is a critical attribute, suggesting a favorable profile for targeted therapeutic applications with a reduced potential for off-target effects.
This compound is a cyclic decapeptide that has been identified as a powerful antagonist of the bradykinin B2 receptor, exhibiting a high binding affinity with a pKi value of 10.3.[1][2][3] A comprehensive analysis of its binding profile reveals a remarkable selectivity for the B2 receptor over a panel of 29 other receptors and ion channels, where it showed negligible interaction (pIC50 < 5.5).[2] This guide provides a detailed comparison of the cross-reactivity of this compound with other key kinin receptors, supported by available experimental data.
Comparative Binding Affinity of this compound at Kinin Receptors
The selectivity of a compound is paramount in drug development to ensure that its therapeutic action is directed at the intended target, thereby minimizing unintended physiological responses. The following table summarizes the binding affinities of this compound for various kinin receptors, highlighting its pronounced preference for the B2 receptor.
| Receptor Target | Ligand | Binding Affinity (pKi) | Species | Reference |
| Bradykinin B2 | This compound | 10.3 | Human | [1][2][3] |
| Tachykinin NK1 | This compound | < 5.5 | Not Specified | [2] |
| Tachykinin NK2 | This compound | < 5.5 | Not Specified | [2] |
| Tachykinin NK3 | This compound | < 5.5 | Not Specified | [2] |
| Bradykinin B1 | This compound | Not Reported | Not Reported |
Note: A higher pKi value indicates a stronger binding affinity.
The data clearly illustrates that this compound possesses a significantly higher affinity for the bradykinin B2 receptor compared to the tachykinin NK1, NK2, and NK3 receptors. While specific binding data for the bradykinin B1 receptor was not explicitly found in the reviewed literature, the broad selectivity screening over 29 other receptors suggests a low probability of significant interaction.
Experimental Methodologies
The determination of the binding affinity of this compound for the bradykinin B2 receptor and its selectivity against other receptors was primarily conducted using radioligand binding assays. The following is a generalized protocol based on standard industry practices for such experiments.
Radioligand Binding Assay for Bradykinin B2 Receptor Affinity
Objective: To determine the binding affinity (pKi) of this compound for the human bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the recombinant human bradykinin B2 receptor.
-
Radioligand: [3H]-Bradykinin.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled bradykinin.
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the B2 receptor are incubated with a fixed concentration of [3H]-Bradykinin.
-
Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
A parallel set of incubations is performed in the presence of a high concentration of unlabeled bradykinin to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-Bradykinin (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, and subsequently to a pKi value (-log(Ki)).
Signaling Pathways of Kinin Receptors
Bradykinin and tachykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their respective ligands, initiate intracellular signaling cascades. Understanding these pathways is crucial for appreciating the potential consequences of receptor activation and blockade.
The bradykinin B2 receptor, the primary target of this compound, typically couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Tachykinin receptors (NK1, NK2, and NK3) also primarily couple to Gq/11, activating a similar PLC-mediated signaling pathway. The bradykinin B1 receptor, while also a GPCR, is typically induced during inflammation and can also signal through Gq/11.
The high selectivity of this compound for the B2 receptor ensures that it specifically inhibits this signaling pathway, without interfering with the physiological or pathophysiological roles mediated by the NK1, NK2, NK3, or B1 receptors.
Conclusion
References
MEN 11270: A Comparative Review of a Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MEN 11270, a selective peptide antagonist of the bradykinin B2 receptor. The information is compiled from preclinical studies to aid researchers in evaluating its performance relative to other B2 receptor antagonists.
Quantitative Comparison of B2 Receptor Antagonists
The following tables summarize the binding affinity and functional antagonist activity of this compound in comparison to other bradykinin B2 receptor antagonists.
Table 1: Comparative Binding Affinity of this compound and Other B2 Receptor Antagonists
| Compound | pKi |
| This compound | 10.3 |
| Icatibant | 10.6 |
| B9430 | 10.0 |
| B9858 | 8.0 |
| FR173657 | 7.6 |
| WIN64338 | 7.2 |
Data from a study using ³H-bradykinin (BK) binding to the B2 kinin receptor constitutively expressed by WI38 human fibroblasts.
Table 2: In Vitro and In Vivo Activity of this compound and its Analogues
| Compound | pKi (hB2R) | pA2 (hUV) | pKB (gpI) | In Vivo Activity vs. This compound |
| This compound | 9.4 | 8.1 | 8.3 | - |
| MEN12739 | 9.4 | 7.9 | 7.4 | Negligible |
| MEN13052 | 9.6 | 8.3 | 7.8 | Negligible |
| MEN13346 | 9.7 | 8.2 | 7.9 | 10- to 30-fold lower |
| MEN13371 | 8.6 | 7.5 | 7.9 | Negligible |
| MEN12388 | 9.5 | 8.2 | 8.4 | 10- to 30-fold lower |
| MEN13405 | 8.9 | - | 8.0 | 10- to 30-fold lower |
| MEN13031 | 9.5 | 7.9 | 8.5 | 10- to 30-fold lower |
hB2R: human B2 receptor expressed in Chinese hamster ovary cells; hUV: human isolated umbilical vein; gpI: isolated guinea pig ileum.
Key Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative studies of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., WI38 human fibroblasts or CHO cells expressing the human B2 receptor) are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-bradykinin) is incubated with the membrane preparation in the presence of varying concentrations of the competitor compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Human Umbilical Vein (hUV) Contraction Assay
This functional assay measures the antagonist activity (pA2) of a compound.
-
Tissue Preparation: Rings of human umbilical vein are suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Contraction Induction: A cumulative concentration-response curve to a contractile agonist (e.g., bradykinin) is established.
-
Antagonist Incubation: The tissue is incubated with the antagonist (e.g., this compound) for a defined period.
-
Second Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the agonist concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Guinea Pig Ileum (gpI) Assay
This is another functional assay to determine the antagonist potency (pKB).
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Tyrode's solution at 37°C and gassed with a mixture of O2 and CO2.
-
Contraction Induction: Contractions are induced by the addition of an agonist (e.g., bradykinin).
-
Antagonist Application: The antagonist (e.g., this compound) is added to the bath before the agonist to determine its inhibitory effect on the contraction.
-
Data Analysis: The pKB value is calculated, representing the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same level of response.
Visualizing Molecular Interactions and Experimental Processes
To better understand the context of this compound's function, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow.
Caption: Bradykinin B2 Receptor Signaling Pathway.
A Comparative Analysis of Dissociation Kinetics: MEN 11270 vs. Icatibant at the Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of MEN 11270 and icatibant, two peptide antagonists of the bradykinin B2 receptor (B2R). While both compounds exhibit high affinity for the B2R, their dissociation kinetics, a critical parameter influencing their duration of action and pharmacological profile, are of significant interest. This document summarizes available binding data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to aid in the understanding of these two important research compounds.
Executive Summary
Quantitative Data Summary
The binding affinity of this compound and icatibant for the bradykinin B2 receptor has been determined in various studies, primarily through radioligand binding assays. The affinity is typically expressed as the pKi or pKB value, which is the negative logarithm of the inhibition constant (Ki) or antagonist dissociation constant (KB). A higher pKi or pKB value indicates a higher binding affinity.
| Compound | pKi / pKB | Assay System | Reference |
| This compound | 10.3 (pKi) | Human fibroblasts (WI38) expressing B2R | [7] |
| 8.4 (pKB) | Human urinary bladder | [6] | |
| Icatibant | 9.9 - 10.1 (pKi) | Rabbit and pig ileal smooth muscle | |
| 8.4 (pKB) | Human urinary bladder | [6] |
Note: The variability in reported affinity values can be attributed to differences in experimental conditions, such as the tissue or cell line used, the radioligand employed, and the assay buffer composition.
Experimental Protocols
The determination of antagonist binding affinity and dissociation kinetics at the bradykinin B2 receptor typically involves radioligand binding assays and functional assays.
Radioligand Binding Assay for Dissociation Kinetics (koff)
This method directly measures the rate at which an unlabeled antagonist dissociates from the receptor.
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the bradykinin B2 receptor.
-
Incubation with Unlabeled Antagonist: The receptor preparation is incubated with a saturating concentration of the unlabeled antagonist (this compound or icatibant) to allow for receptor binding to reach equilibrium.
-
Initiation of Dissociation: Dissociation is initiated by adding a high concentration of a radiolabeled ligand (e.g., [3H]-bradykinin) or a different, rapidly associating unlabeled ligand to prevent re-binding of the dissociating antagonist.
-
Sampling over Time: At various time points, samples are taken and filtered to separate receptor-bound from unbound radioligand.
-
Quantification: The amount of radioligand bound to the receptor is quantified using liquid scintillation counting.
-
Data Analysis: The decrease in the initial antagonist-bound receptor population over time is fitted to a mono- or bi-exponential decay curve to determine the dissociation rate constant (koff). The residence time is then calculated as the reciprocal of the koff (1/koff).
Functional Assay for Measuring Reversibility of Antagonism
This method assesses the recovery of agonist-induced cellular response after washout of the antagonist, providing an indirect measure of dissociation. A slower recovery suggests a slower dissociation rate.
-
Cell Culture: Cells expressing the bradykinin B2 receptor are cultured.
-
Antagonist Pre-incubation: The cells are pre-incubated with the antagonist (this compound or icatibant) for a sufficient duration to achieve receptor blockade.
-
Washout: The antagonist-containing medium is removed, and the cells are washed multiple times with fresh medium to remove unbound antagonist.
-
Agonist Stimulation: At different time points after the washout, the cells are stimulated with a bradykinin agonist.
-
Response Measurement: The cellular response, such as the accumulation of inositol phosphates or changes in intracellular calcium levels, is measured.
-
Data Analysis: The time-dependent recovery of the agonist response is analyzed to infer the rate of antagonist dissociation. A study comparing the non-peptide antagonist MEN16132 to icatibant utilized an inositol phosphates accumulation assay, where recovery of the bradykinin response was slower in cells pretreated with MEN16132, indicating slower dissociation.[8]
Visualizations
Bradykinin B2 Receptor Signaling Pathway
References
- 1. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of the Bradykinin B2 Receptor Antagonists: MEN 11270 and WIN 64338
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable bradykinin B2 (B2) receptor antagonists: the peptide-based MEN 11270 and the non-peptide WIN 64338. Both compounds have been instrumental in the study of the kallikrein-kinin system and its role in various physiological and pathological processes. This analysis is designed to offer an objective overview of their performance based on available experimental data.
At a Glance: Key Pharmacological Parameters
The following tables summarize the quantitative data for this compound and WIN 64338, facilitating a direct comparison of their in vitro and in vivo activities.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | This compound | WIN 64338 | Assay Details |
| Receptor Binding Affinity | |||
| pKi | 10.3[1] | - | [³H]-Bradykinin competition binding with B2 receptors on WI38 human fibroblasts.[1] |
| Ki | - | 64 ± 8 nM[2][3] | [³H]-Bradykinin competition binding with B2 receptors on human IMR-90 cells.[2][3] |
| Functional Antagonism | |||
| pA₂ | - | 7.1[2][3] | Inhibition of bradykinin-stimulated ⁴⁵Ca²⁺ efflux from IMR-90 cells.[2][3] |
| pA₂ | - | 8.2[2][3] | Inhibition of bradykinin-mediated guinea pig ileum contractility.[2][3] |
Table 2: In Vivo Efficacy
| In Vivo Model | This compound | WIN 64338 | Key Findings |
| Bradykinin-Induced Bronchoconstriction (Guinea Pig) | Effective in blocking bronchoconstriction. | - | This compound has demonstrated in vivo efficacy in this model. |
| Bradykinin-Induced Hypotension (Guinea Pig) | Effective in blocking hypotension. | - | This compound has been shown to counteract bradykinin-induced blood pressure drops. |
| Bradykinin-Evoked Plasma Extravasation (Guinea Pig) | - | Markedly reduced plasma extravasation in the conjunctiva and nasal mucosa. | WIN 64338 shows potent anti-inflammatory effects in this model of vascular permeability. |
Mechanism of Action and Signaling Pathway
Both this compound and WIN 64338 are antagonists of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The B2 receptor is primarily coupled to the Gq alpha subunit. Upon activation by its endogenous ligand, bradykinin, the receptor initiates a signaling cascade that plays a crucial role in inflammation, pain, and vasodilation.
Activation of the B2 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological effects of bradykinin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key experimental protocols used in the characterization of this compound and WIN 64338.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Cells or tissues expressing the bradykinin B2 receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-bradykinin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (this compound or WIN 64338) are added to compete for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki) of the antagonist.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
-
Cell Preparation:
-
A cell line expressing the bradykinin B2 receptor is cultured and plated in a microplate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Compound Addition:
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or WIN 64338).
-
A fixed concentration of a bradykinin receptor agonist (e.g., bradykinin) is then added to stimulate the receptor.
-
-
Signal Detection:
-
The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC₅₀) is calculated to determine the antagonist's potency.
-
Conclusion
Both this compound and WIN 64338 are potent and selective antagonists of the bradykinin B2 receptor. This compound, a cyclic decapeptide, exhibits high binding affinity. WIN 64338, a non-peptide molecule, has been well-characterized in a variety of in vitro functional assays, demonstrating its competitive antagonism. The choice between these compounds for research purposes will depend on the specific experimental context, including the desired molecular properties (peptide vs. non-peptide) and the specific in vitro or in vivo model being utilized. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies of the bradykinin system.
References
A Comparative In Vivo Efficacy Analysis of MEN 11270 and Other Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of MEN 11270, a potent and selective peptide antagonist of the bradykinin B2 receptor, with other relevant compounds. The data presented is compiled from preclinical studies and aims to offer an objective evaluation to inform research and development decisions in the field of bradykinin receptor modulation.
Comparative Efficacy Data
The in vivo potency of this compound has been primarily evaluated against other bradykinin B2 receptor antagonists in models of bradykinin-induced hypotension and bronchoconstriction in anesthetized guinea pigs. The following table summarizes the key efficacy data from a pivotal comparative study.
| Compound | Bradykinin-Induced Hypotension (i.v.) ID₅₀ (nmol/kg) | Bradykinin-Induced Bronchoconstriction (i.v.) ID₅₀ (nmol/kg) |
| This compound | 1.8 | 3.7 |
| HOE 140 | 3.2 | 10.5 |
| FR173657 | 180 | >1000 |
| WIN64338 | >1000 | >1000 |
Data sourced from Tramontana et al., 2001, J. Pharmacol. Exp. Ther.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparative efficacy data.
Bradykinin-Induced Hypotension in Anesthetized Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs (350-450 g) are anesthetized with pentobarbital sodium (50 mg/kg, i.p.).
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway. The jugular vein is cannulated for intravenous administration of compounds and bradykinin. The carotid artery is cannulated for the measurement of systemic arterial blood pressure.
-
Induction of Hypotension: A submaximal dose of bradykinin (typically 0.5 nmol/kg, i.v.) is administered to induce a consistent hypotensive response, measured as a decrease in mean arterial pressure.
-
Antagonist Administration: Test compounds (this compound, HOE 140, etc.) are administered intravenously at various doses 5 minutes prior to the bradykinin challenge.
-
Data Analysis: The percentage inhibition of the bradykinin-induced hypotensive response is calculated for each dose of the antagonist. The ID₅₀ value, the dose of the antagonist that produces 50% inhibition of the bradykinin response, is then determined from the dose-response curve.
Bradykinin-Induced Bronchoconstriction in Anesthetized Guinea Pigs
-
Animal Model and Anesthesia: As described for the hypotension model.
-
Measurement of Bronchoconstriction: Animals are artificially ventilated. Bronchoconstriction is measured as an increase in pulmonary insufflation pressure.
-
Induction of Bronchoconstriction: A submaximal dose of bradykinin (typically 1 nmol/kg, i.v.) is administered to induce a consistent bronchoconstrictor response.
-
Antagonist Administration: Test compounds are administered intravenously at various doses 5 minutes prior to the bradykinin challenge.
-
Data Analysis: The percentage inhibition of the bradykinin-induced increase in pulmonary insufflation pressure is calculated for each antagonist dose. The ID₅₀ value is determined from the resulting dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying pharmacology and experimental design, the following diagrams are provided.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: In Vivo Efficacy Experimental Workflow.
benchmarking MEN 11270 performance against known standards
I am unable to provide a comparison guide for MEN 11270 as requested. My search for information on a compound with the exact name "this compound" did not yield any specific results regarding its function, mechanism of action, performance data, or any associated clinical trials.
It is possible that "this compound" may be a lesser-known compound, a developmental code name that is not publicly disclosed, or a potential typographical error. The search results did identify a different compound, "MEN-11420," which is a tachykinin NK2 receptor antagonist that has undergone preclinical pharmacokinetic studies in rats. However, without confirmation, it would be inaccurate to assume this is the compound of interest.
To proceed with your request, please verify the exact name and any other available identifiers for the compound . Additional information, such as its drug class, therapeutic target, or any associated research institutions, would be beneficial in conducting a more targeted and effective search for the necessary data to create a comprehensive and accurate comparison guide.
The Unassuming Antagonist: MEN 11270 as a Negative Control for Bradykinin B1 Receptor Studies
For researchers in pharmacology, neuroscience, and drug development, the precise characterization of receptor subtypes is paramount. In the study of the bradykinin system, discerning the individual roles of the B1 and B2 receptors is a common challenge. This guide provides a comprehensive comparison of MEN 11270, a potent and selective bradykinin B2 receptor antagonist, and its utility as a negative control in bradykinin B1 receptor investigations, benchmarked against other established B2 receptor antagonists.
The bradykinin B1 receptor, an inducible G-protein coupled receptor, plays a significant role in chronic pain and inflammation. Consequently, the identification of selective B1 receptor modulators is a key objective for therapeutic innovation. To unequivocally demonstrate the on-target effects of a novel B1 receptor ligand, a robust negative control is indispensable. An ideal negative control should be structurally related or belong to the same pharmacological class as the experimental compound but exhibit no significant activity at the target receptor. This compound, a highly selective bradykinin B2 receptor antagonist, emerges as a prime candidate for this role in B1 receptor studies.
Performance Comparison of B2 Receptor Antagonists as B1 Receptor Negative Controls
The cornerstone of a reliable negative control is its inertness at the receptor of interest. To this end, we have compiled the binding affinities of this compound and other well-characterized B2 receptor antagonists, HOE 140 (Icatibant) and WIN 64338, for both bradykinin B1 and B2 receptors. The data, summarized in the table below, unequivocally demonstrates the high selectivity of these compounds for the B2 receptor, rendering them suitable for use as negative controls in B1 receptor assays.
| Compound | B1 Receptor Affinity (pKi) | B2 Receptor Affinity (pKi) | Selectivity (B2 vs B1) |
| This compound | < 6.0 | ~10.3 | > 20,000-fold |
| HOE 140 (Icatibant) | Inactive | ~9.1 | High |
| WIN 64338 | Inactive | ~7.2 (Ki = 64 nM) | High |
Data Interpretation: A higher pKi value indicates a stronger binding affinity. The data clearly shows that this compound possesses a remarkably high affinity for the B2 receptor (pKi ≈ 10.3) while exhibiting negligible affinity for the B1 receptor (pKi < 6.0). This translates to a selectivity of over 20,000-fold for the B2 receptor, making it an exceptional tool for ensuring that observed effects in a B1 receptor assay are not due to off-target actions at the B2 receptor. Similarly, HOE 140 and WIN 64338 are potent B2 antagonists with no significant activity at the B1 receptor, validating their use as alternative negative controls[1][2][3][4].
Experimental Protocols
To facilitate the practical application of this compound as a negative control, we provide a detailed protocol for a radioligand binding assay, a standard method for assessing receptor-ligand interactions.
Bradykinin B1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the bradykinin B1 receptor and to confirm the lack of affinity of a negative control (e.g., this compound).
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human bradykinin B1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Lys-des-Arg9-bradykinin (a selective B1 receptor agonist).
-
Test Compounds: The experimental B1 receptor ligand and the negative control (this compound), each prepared in a series of dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 25 µL of assay buffer to the "total binding" wells, 25 µL of a high concentration of unlabeled B1 agonist (e.g., Lys-des-Arg9-bradykinin) to the "non-specific binding" wells, and 25 µL of the diluted test compounds or this compound to the experimental wells.
-
Radioligand Addition: Add 25 µL of [3H]-Lys-des-Arg9-bradykinin to all wells.
-
Membrane Addition: Add 50 µL of the B1 receptor-expressing cell membranes to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the test compound to determine its IC50 (the concentration that inhibits 50% of the specific binding). For the negative control, this compound, no significant inhibition should be observed at relevant concentrations.
Visualizing the Underlying Mechanisms
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
In the quest for selective bradykinin B1 receptor modulators, the use of a well-characterized negative control is not just good practice; it is essential for the validity and reproducibility of experimental findings. This compound, with its profound selectivity for the B2 receptor over the B1 receptor, stands out as an exemplary negative control. Its inclusion in B1 receptor studies provides a critical benchmark to ensure that the observed pharmacological effects are indeed mediated by the B1 receptor and not a consequence of off-target interactions. Researchers can confidently employ this compound, alongside other selective B2 antagonists like HOE 140 and WIN 64338, to strengthen the specificity of their B1 receptor investigations.
References
- 1. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action of B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of prominent bradykinin B2 receptor antagonists. The information presented is supported by experimental data to aid in the selection and development of therapeutic agents targeting the B2 receptor, a key player in inflammation, pain, and angioedema.
Introduction to B2 Receptor Antagonists
Bradykinin B2 receptor antagonists are a class of drugs that competitively block the binding of bradykinin to the B2 receptor, thereby inhibiting its pro-inflammatory and vasodilatory effects. The duration of action of these antagonists is a critical parameter for their therapeutic efficacy, influencing dosing frequency and patient compliance. This guide focuses on a comparative analysis of three key B2 receptor antagonists: Icatibant, Anatibant, and Fasitibant (MEN16132).
Comparative Data on Duration of Action
The duration of action of a drug is often correlated with its elimination half-life (t½), which is the time required for the concentration of the drug in the body to be reduced by half.[1] The following table summarizes the available pharmacokinetic data for the selected B2 receptor antagonists.
| Antagonist | Chemical Class | Elimination Half-Life (t½) | Key Findings on Duration of Action |
| Icatibant | Synthetic Decapeptide | ~1.4 - 2.0 hours[2] | A subcutaneous dose of 30 mg is predicted to be effective against bradykinin challenge for at least 6 hours.[3] |
| Anatibant | Non-peptide | ~30 hours (healthy volunteers) ~70 hours (TBI patients) | Demonstrates a significantly longer half-life compared to Icatibant, suggesting a less frequent dosing regimen may be possible. |
| Fasitibant (MEN16132) | Non-peptide | Not explicitly stated in reviewed literature. | Described as having a "long duration of action" and "slower reversibility" compared to Icatibant in preclinical models.[4][5][6] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to determine the duration of action of these antagonists, the following diagrams illustrate the B2 receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
The duration of action and potency of B2 receptor antagonists are determined through a combination of in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of an antagonist to the B2 receptor.[7][8]
-
Principle: A radiolabeled ligand with known affinity for the B2 receptor is incubated with a preparation of cells or tissues expressing the receptor. The antagonist is then added at various concentrations to compete with the radiolabeled ligand for binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.[8]
-
Protocol Outline:
-
Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human B2 receptor are prepared.[7]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled B2 receptor agonist or antagonist (e.g., [³H]-Bradykinin) and varying concentrations of the test antagonist.[7]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[7][9]
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[9]
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
Functional Bioassays
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist like bradykinin.
-
Principle: These assays assess the antagonist's ability to block downstream signaling events following B2 receptor activation. Common readouts include intracellular calcium mobilization, inositol phosphate (IP) accumulation, or smooth muscle contraction.
-
Protocol Outline (e.g., Smooth Muscle Contraction Assay):
-
Tissue Preparation: A smooth muscle tissue known to express B2 receptors (e.g., guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution.[10]
-
Agonist Response: A cumulative concentration-response curve to bradykinin is generated to determine the baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the B2 receptor antagonist for a defined period.
-
Challenge with Agonist: A second concentration-response curve to bradykinin is generated in the presence of the antagonist.
-
Data Analysis (Schild Analysis): The rightward shift in the agonist concentration-response curve caused by the antagonist is used to determine the antagonist's potency (pA2 value). A Schild plot slope of approximately 1 suggests competitive antagonism.[11][12][13]
-
Duration of Action (Washout Experiments): To assess the duration of action, after incubation with the antagonist, the tissue is repeatedly washed with antagonist-free buffer over a period of time. The recovery of the response to the agonist is then measured at different time points to determine the rate of dissociation of the antagonist from the receptor. A slower recovery indicates a longer duration of action.[5]
-
Conclusion
The selection of a B2 receptor antagonist for therapeutic development depends on the desired pharmacokinetic profile for a specific indication. Icatibant, with its shorter half-life, is suitable for the acute treatment of conditions like hereditary angioedema attacks. In contrast, antagonists like Anatibant and Fasitibant (MEN16132), with their longer duration of action, may be more appropriate for prophylactic treatment or for conditions requiring sustained receptor blockade. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel B2 receptor antagonists.
References
- 1. Half-life – Pharmacokinetics [sepia2.unil.ch]
- 2. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MEN 11270: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential information and step-by-step guidance for the safe disposal of MEN 11270.
This compound is a peptide antagonist of the B2 bradykinin receptor, utilized in laboratory research.[1] Its proper disposal is crucial to mitigate any potential environmental impact and to adhere to safety regulations.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 235082-52-7[1][2][3] |
| Molecular Formula | C60H90N20O11S[1] |
| Molecular Weight | 1299.55 g/mol [1] |
| Appearance | Lyophilized solid |
| Storage | Store at -20°C |
Pre-Disposal Safety Precautions
Before initiating the disposal process, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Step-by-Step Disposal Procedure
The recommended procedure for the proper disposal of this compound is as follows:
-
Assess the Waste: Determine if the this compound waste is in a solid or liquid form. Identify any other chemicals mixed with the waste.
-
Consult Safety Data Sheet (SDS): Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date disposal information.
-
Package for Disposal:
-
Place surplus and non-recyclable this compound into a designated and clearly labeled waste container.
-
Ensure the container is compatible with the chemical and properly sealed.
-
-
Engage a Licensed Disposal Company: Contact a licensed professional waste disposal service to handle the final disposal of the chemical waste.
-
Incineration: Where permissible and facilities are available, chemical incineration with an afterburner and scrubber is a suggested method of disposal. This should be performed by the licensed disposal contractor.
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.
References
Personal protective equipment for handling MEN 11270
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MEN 11270, a potent peptide antagonist of the B2 bradykinin receptor. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potentially hazardous substance due to its biological activity. General safety protocols for handling research peptides should be strictly followed.
Potential Hazards:
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The toxicological properties have not been fully investigated.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | A respirator may be required for handling large quantities or if there is a risk of aerosolization. Consult your institution's EHS for specific guidance. |
Handling and Storage
This compound is typically supplied as a lyophilized powder and requires careful handling to prevent contamination and degradation.
Storage Conditions:
-
Lyophilized Powder: Store at -20°C in a tightly sealed vial.
-
Reconstituted Solution: Aliquot and store at -20°C for short-term storage (up to one month is generally recommended for peptide solutions). Avoid repeated freeze-thaw cycles.
Reconstitution Protocol: As this compound is a peptide, it should be reconstituted with care to ensure its stability and efficacy.
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Solvent Selection: The appropriate solvent for reconstitution will depend on the experimental requirements. Common solvents for peptides include sterile water, buffers (e.g., PBS), or a small amount of a polar organic solvent like DMSO, followed by dilution with an aqueous buffer.
-
Dissolution: Gently add the desired volume of solvent to the vial. Do not shake vigorously. Mix by gentle swirling or inversion until the peptide is fully dissolved. Sonication can be used cautiously if the peptide is difficult to dissolve.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes in sterile microcentrifuge tubes.
Experimental Procedures: In Vitro Bradykinin B2 Receptor Binding Assay
The following is a generalized protocol for an in vitro binding assay, a common application for a receptor antagonist like this compound. This provides a framework for its handling in a laboratory setting.[1]
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor
-
Radiolabeled bradykinin (e.g., [³H]-bradykinin)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)
-
This compound stock solution
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted this compound, and the cell membranes.
-
Initiate the binding reaction by adding the radiolabeled bradykinin.
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Solutions containing this compound | Collect in a designated, sealed, and labeled liquid chemical waste container. Do not pour down the drain. |
| Contaminated labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Sharps (e.g., needles) | Dispose of in a designated sharps container for chemical waste. |
General Disposal Guidelines:
-
Never dispose of peptides or solutions containing them down the laboratory drain.[2]
-
All waste containers must be clearly labeled with the chemical name and any known hazards.[2]
-
Follow your institution's specific guidelines for hazardous waste disposal.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[2]
By adhering to these safety and handling protocols, researchers can work with this compound in a safe and effective manner, contributing to the advancement of scientific knowledge while minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
